molecular formula C7H8N2O3 B113059 3-Amino-5-methoxyisonicotinic acid CAS No. 82673-73-2

3-Amino-5-methoxyisonicotinic acid

Cat. No.: B113059
CAS No.: 82673-73-2
M. Wt: 168.15 g/mol
InChI Key: FEPJDBLYVHAGMW-UHFFFAOYSA-N
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Description

3-Amino-5-methoxyisonicotinic acid is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-methoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPJDBLYVHAGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513615
Record name 3-Amino-5-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82673-73-2
Record name 3-Amino-5-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 82673-73-2
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Foundational & Exploratory

Preparation of 3-Amino-5-methoxyisonicotinic Acid: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the laboratory-scale preparation of 3-Amino-5-methoxyisonicotinic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthesis, purification, and characterization of this compound are detailed with a focus on the underlying chemical principles and practical considerations necessary for ensuring high purity and yield. This document is intended for researchers, chemists, and professionals in the field of drug development.

Introduction and Significance

This compound is a substituted pyridine derivative of significant interest in the synthesis of novel pharmaceutical agents. The unique arrangement of the amino, methoxy, and carboxylic acid functional groups on the isonicotinic acid scaffold provides a versatile platform for the development of compounds with diverse biological activities. The structural features of this molecule, including its potential for hydrogen bonding, metal chelation, and derivatization, make it a valuable starting material for creating complex molecular architectures.

While the direct biological activity of this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. Its analogues, substituted picolinic and isonicotinic acids, have shown potential as neuroprotective and antimicrobial agents. Therefore, access to a reliable synthetic protocol for this compound is crucial for advancing research in these areas.

Synthetic Strategy: From Nitrile to Carboxylic Acid

The most logical and efficient laboratory-scale synthesis of this compound involves the hydrolysis of the corresponding nitrile precursor, 3-Amino-5-methoxyisonicotinonitrile. This strategy is predicated on the well-established chemical transformation of nitriles to carboxylic acids under either acidic or basic conditions. The nitrile starting material is commercially available, making this a convergent and practical approach.

The overall synthetic transformation is depicted below:

Synthetic Pathway Start 3-Amino-5-methoxyisonicotinonitrile Product This compound Start->Product Hydrolysis (Acid or Base Catalyzed)

Caption: General synthetic route to this compound.

Mechanistic Considerations of Nitrile Hydrolysis

The hydrolysis of the nitrile group can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer of an amide, which is then further hydrolyzed to the carboxylic acid and ammonia.[1]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting cyanohydrin-like intermediate is then protonated by water. Tautomerization and further hydroxide-catalyzed hydrolysis of the intermediate amide yield the carboxylate salt and ammonia.[2][3]

For the synthesis of this compound, a key consideration is the presence of the amino group, which can be protonated under acidic conditions. While the reaction will still proceed, this may affect solubility and require careful pH control during workup. Basic hydrolysis avoids this issue and directly yields the carboxylate salt.

Detailed Experimental Protocol

This protocol details the basic hydrolysis of 3-Amino-5-methoxyisonicotinonitrile to this compound.

Materials and Reagents
ReagentGradeSupplier
3-Amino-5-methoxyisonicotinonitrile≥95%Commercial Vendor
Sodium Hydroxide (NaOH)Reagent GradeStandard Supplier
Hydrochloric Acid (HCl), concentratedReagent GradeStandard Supplier
Deionized WaterHigh PurityLaboratory Supply
EthanolAnhydrousStandard Supplier
Diethyl EtherAnhydrousStandard Supplier
Step-by-Step Procedure

Experimental Workflow cluster_Reaction Reaction cluster_Workup Work-up & Isolation cluster_Purification Purification A 1. Dissolve 3-Amino-5-methoxyisonicotinonitrile in aqueous NaOH solution. B 2. Heat the mixture to reflux and monitor reaction progress by TLC. A->B C 3. Cool the reaction mixture to room temperature. B->C D 4. Acidify with concentrated HCl to precipitate the product. C->D E 5. Isolate the solid product by vacuum filtration. D->E F 6. Wash the crude product with cold deionized water and diethyl ether. E->F G 7. Recrystallize from an appropriate solvent system (e.g., ethanol/water). F->G H 8. Dry the purified product under vacuum. G->H

Caption: Step-by-step workflow for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-Amino-5-methoxyisonicotinonitrile (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (10-20 eq).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully acidify the solution with concentrated hydrochloric acid with cooling in an ice bath. The product will precipitate as a solid as the isoelectric point is reached.

    • Isolate the precipitated solid by vacuum filtration.

  • Purification:

    • Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts, followed by a wash with cold diethyl ether to remove non-polar impurities.

    • For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

    • Dry the purified this compound under vacuum to a constant weight.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Analytical TechniqueExpected Observations
1H NMR Resonances corresponding to the aromatic protons on the pyridine ring, the methoxy group protons, and the amine protons. The integration of these signals should be consistent with the structure.
13C NMR Signals for the carboxylic acid carbon, the aromatic carbons (including those bearing the amino and methoxy groups), and the methoxy carbon.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of this compound (C7H8N2O3, MW: 168.15 g/mol ).[4]
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C-O stretches of the methoxy and carboxylic acid groups.
Melting Point (MP) A sharp melting point is indicative of high purity.
Purity (HPLC) High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product.

Safety and Handling

As with any chemical synthesis, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

    • Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Handle with extreme care.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Extend the reflux time and monitor the reaction by TLC. Ensure the reaction temperature is maintained.
Low Yield Incomplete precipitation during acidification.Carefully adjust the pH to the isoelectric point of the amino acid to maximize precipitation. Cool the solution thoroughly before filtration.
Loss of product during recrystallization.Use a minimal amount of hot solvent for recrystallization and allow for slow cooling to maximize crystal formation.
Impure Product Incomplete hydrolysis or side reactions.Ensure the reaction goes to completion. Optimize the recrystallization solvent system for better purification.
Contamination with inorganic salts.Thoroughly wash the crude product with cold deionized water.

Conclusion

The preparation of this compound via the hydrolysis of 3-Amino-5-methoxyisonicotinonitrile is a robust and accessible method for laboratory-scale synthesis. By following the detailed protocol and adhering to the safety guidelines outlined in this technical guide, researchers can reliably produce this valuable building block for applications in drug discovery and medicinal chemistry. Careful monitoring of the reaction and rigorous purification are key to obtaining a high-purity product suitable for further synthetic transformations.

References

[5] Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida. (2025). SpringerLink. [6] Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst. (n.d.). Google Patents. [7] Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). MDPI. [8] Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. (2025). ResearchGate. [9] Synthesis of nicotinic compounds. (n.d.). Google Patents. [10] 3-Amino-5-methylisoxazole synthesis. (n.d.). ChemicalBook. [11] Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). (1983). Semantic Scholar. [2] Acid and base-catalyzed hydrolysis of amides. (n.d.). Khan Academy. [12] Preparation method of 3-amino-5-methyl isoxazole. (n.d.). Google Patents. [3] Acid and base-catalyzed hydrolysis of amides. (2014). Khan Academy. [4] 3-amino-5-methoxyisonicotinonitrile. (n.d.). Sigma-Aldrich. [13] METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE. (n.d.). Google Patents. [14] Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. (n.d.). Royal Society of Chemistry. [1] Hydrolysis Reactions. (2025). Chemistry LibreTexts. [15] Synthesis of 3- and 5-Amino Derivatives of Methylcytisine. (2013). ResearchGate. [16] A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). MDPI. [17] Process for the purification of 3-amino-5-methylisoxazole. (n.d.). Google Patents. [18] Acid hydrolysis conditions do affect the non-extractable phenolic compounds composition from grape peel and seed. (n.d.). PubMed. [19] The enzymic hydrolysis of acid anhydrides. (n.d.). National Center for Biotechnology Information. [20] Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (2021). Organic Letters. [21] Preparation method of 3-amino-5-alkylisoxazole. (n.d.). Google Patents.

Sources

3-Amino-5-methoxyisonicotinic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-5-methoxyisonicotinic acid: Structure, Properties, and Synthetic Potential

Section 1: Introduction and Overview

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical and materials science research. As a trifunctional building block, it incorporates a carboxylic acid, an aromatic amine, and a methoxy ether group onto a central pyridine scaffold. This unique arrangement of functional groups provides multiple reaction handles, making it a versatile intermediate for the synthesis of more complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical identity, physicochemical properties, predicted spectral characteristics, and reactivity, highlighting its potential as a valuable scaffold in synthetic chemistry. The compound is primarily intended for research and development purposes and not for direct therapeutic or diagnostic use.[1][2][3]

Section 2: Molecular Structure and Identification

The foundational step in utilizing any chemical compound is a thorough understanding of its structure and identity. The key identifiers for this compound are summarized below.

Chemical Identity
IdentifierValueSource(s)
IUPAC Name 3-Amino-5-methoxypyridine-4-carboxylic acid[4]
Common Name This compound[1][5]
CAS Number 82673-73-2[1][5][6]
Molecular Formula C₇H₈N₂O₃[1][5][6]
Molecular Weight 168.15 g/mol [1][3][5][6]
SMILES String COc1cncc(N)c1C(O)=O[5]
InChI Key FEPJDBLYVHAGMW-UHFFFAOYSA-N[5]
Structural Elucidation

The structure consists of a pyridine ring functionalized at three positions. The nitrogen atom is at position 1. The principal functional group, a carboxylic acid, defines the 'isonicotinic acid' nomenclature and is located at position 4. An electron-donating amino group is situated at position 3, and an electron-donating methoxy group is at position 5. The molecule is achiral.

Caption: Chemical structure of this compound.

Section 3: Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and potential applications. As an amino acid derivative, it exists as a crystalline solid and exhibits amphoteric properties.[5][7]

Physical and Calculated Properties

While extensive experimental data is not publicly available, key properties have been reported by suppliers or can be reliably calculated.

PropertyValue / ObservationSource(s)
Physical Form Solid[5]
Boiling Point 495.7°C at 760 mmHg (Calculated)[2]
Density 1.384 g/cm³ (Calculated)[2]
Melting Point Data not available. Amino acids typically have high melting/decomposition points (>200°C) due to their zwitterionic nature in the solid state.[7]
Solubility and pKa Profile
  • Solubility : The presence of both an acidic carboxyl group and a basic amino group suggests that the molecule exists as a zwitterion, which generally confers solubility in polar protic solvents like water and insolubility in non-polar organic solvents.[7] The precise solubility is expected to be pH-dependent.

  • pKa : Specific experimental pKa values are not available. However, we can predict the approximate pKa values based on the functional groups present:

    • The α-carboxyl group on a pyridine ring is expected to have a pKa in the range of 2-4.[8]

    • The aromatic amino group is a weak base. Its conjugate acid (the ammonium form) is expected to have a pKa around 3-5.

    • The pyridine ring nitrogen is also basic, but its basicity is reduced by the electron-withdrawing carboxylic acid group. Its conjugate acid is expected to have a pKa in the range of 1-3.

The molecule is amphoteric, capable of acting as both an acid and a base. The isoelectric point (pI) would be the pH at which the molecule carries no net electrical charge.[9]

Section 4: Spectroscopic Characterization (Predictive Analysis)

Disclaimer: Experimental spectra for this specific compound are not widely published. The following sections provide a predictive analysis based on established spectroscopic principles to aid researchers in characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the substituent protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale
Aromatic CH (C2-H) 8.0 - 8.2Singlet (s)Located between the ring nitrogen and the amino group.
Aromatic CH (C6-H) 7.5 - 7.7Singlet (s)Located between the ring nitrogen and the methoxy group.
Amino (-NH₂) 4.5 - 5.5Broad Singlet (br s)Exchangeable protons; chemical shift is concentration and solvent dependent.
Methoxy (-OCH₃) 3.8 - 4.0Singlet (s)Typical range for methoxy protons attached to an aromatic ring.
Carboxylic (-COOH) 11.0 - 13.0Broad Singlet (br s)Highly deshielded and exchangeable proton; often not observed.
¹³C NMR Spectroscopy

The carbon NMR would provide information on the carbon skeleton.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Carboxylic (-COOH) 165 - 175Typical range for a carboxylic acid carbon.
Aromatic C-O (C5) 155 - 165Carbon attached to the electronegative oxygen of the methoxy group.
Aromatic C-N (C3) 140 - 150Carbon attached to the amino group.
Aromatic C-COOH (C4) 135 - 145Quaternary carbon attached to the carboxyl group.
Aromatic CH (C2, C6) 110 - 130Aromatic carbons adjacent to the ring nitrogen.
Methoxy (-OCH₃) 55 - 60Typical range for a methoxy carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H (Carboxylic Acid) 2500 - 3300 (broad)O-H stretch
N-H (Amino) 3300 - 3500 (two bands)N-H symmetric & asymmetric stretch
C=O (Carboxylic Acid) 1680 - 1720C=O stretch
C=C, C=N (Aromatic Ring) 1450 - 1600Ring stretching
C-O (Methoxy) 1200 - 1300 (asymmetric), 1000-1100 (symmetric)C-O stretch
Mass Spectrometry

In mass spectrometry (electron ionization), the molecular ion peak [M]⁺ would be expected at m/z = 168. A prominent fragmentation pattern would likely be the loss of a hydroxyl radical (•OH, M-17) or a carboxyl group (•COOH, M-45) from the carboxylic acid function.

Section 5: Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from its three distinct reactive sites, which can be addressed with high selectivity.

G cluster_0 This compound Molecule Structure COOH Carboxylic Acid (Site A) Molecule->COOH Position 4 NH2 Amino Group (Site B) Molecule->NH2 Position 3 Ring Pyridine Ring (Site C) Molecule->Ring Aromatic Core Esterification Esterification Amide Coupling COOH->Esterification Acylation Acylation Alkylation Diazotization NH2->Acylation Substitution Aromatic Substitution (e.g., Halogenation) Ring->Substitution

Caption: Key reactive centers of this compound.

  • Site A (Carboxylic Acid): This group can readily undergo standard transformations such as esterification (e.g., with alcohols under acidic conditions) or amide bond formation using coupling reagents (e.g., EDC, HOBt) to link with primary or secondary amines.

  • Site B (Amino Group): The nucleophilic amino group can be acylated (e.g., with acid chlorides or anhydrides), alkylated, or converted to a diazonium salt. The diazonium intermediate can then be used in Sandmeyer-type reactions to introduce a wide variety of substituents.

  • Site C (Pyridine Ring): The ring is electron-rich due to the strong activating effects of the amino (-NH₂) and methoxy (-OCH₃) groups. These groups direct electrophilic substitution to the ortho and para positions. The C2 and C6 positions are the most likely sites for electrophilic attack, such as halogenation.

Section 6: Applications in Research and Development

The primary application of this molecule is as a heterocyclic building block in discovery chemistry. Its trifunctional nature allows for the systematic and divergent synthesis of compound libraries.

  • Medicinal Chemistry: The pyridine core is a common motif in many approved drugs. The functional groups on this scaffold serve as key points for modification to explore structure-activity relationships (SAR). The carboxylic acid can act as a hydrogen bond donor/acceptor or a point of attachment to a biological target, while the amino group can be used to introduce further diversity or modulate physicochemical properties like solubility and basicity.

  • Materials Science: Substituted pyridines can be used as ligands for metal complexes or as monomers for the synthesis of functional polymers.

Section 7: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure user safety.

Hazard Identification

This substance is classified with the following hazards according to the Globally Harmonized System (GHS).[2]

Hazard CodeHazard StatementSignal WordPictogram
H315 Causes skin irritationWarningGHS07
H319 Causes serious eye irritationWarningGHS07
H335 May cause respiratory irritationWarningGHS07
Recommended Handling Protocol

Objective: To handle this compound safely, minimizing exposure and risk.

Materials:

  • Certified nitrile gloves

  • Chemical safety goggles

  • Laboratory coat

  • Calibrated chemical balance

  • Spatula

  • Chemical fume hood

Procedure:

  • Pre-Handling Check: Before use, consult the most recent Safety Data Sheet (SDS) provided by the supplier. Ensure emergency equipment (eyewash station, safety shower) is accessible.

  • Engineering Controls: Conduct all weighing and handling operations within a certified chemical fume hood to prevent inhalation of dust.[2]

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical safety goggles, and nitrile gloves.[2]

  • Dispensing: Avoid generating dust. Use a spatula to carefully transfer the solid from the source container to your reaction vessel or weighing paper.

  • Spill Response: In case of a small spill, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with a damp cloth. Avoid raising dust.

  • Post-Handling: Wash hands thoroughly with soap and water after handling is complete.[2] Clean all equipment used.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Storage Conditions

To ensure the long-term integrity of the compound, proper storage is critical. Recommended storage conditions include:

  • Keep in a tightly sealed container in a dark place.[6]

  • Store under an inert atmosphere.[6]

  • Recommended storage temperatures vary by supplier, ranging from refrigerated (2-8°C) to room temperature.[6][10] Always follow the supplier's specific recommendation.

Section 8: References

  • CP Lab Safety. (n.d.). This compound, 95% Purity. Retrieved January 14, 2026, from [Link]

  • IUPAC-IUBMB Joint Commission on Biochemical Nomenclature. (1983). Nomenclature and Symbolism for Amino Acids and Peptides. Retrieved January 14, 2026, from [Link]

  • Clark, J. (2002). An introduction to amino acids. Retrieved January 14, 2026, from [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved January 14, 2026, from [Link]

  • Hunt, I. (n.d.). Ch27 pKa and pI values. University of Calgary. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to 3-Amino-5-methoxyisonicotinic acid: Synthesis, Characterization, and Postulated Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Amino-5-methoxyisonicotinic acid, a substituted pyridine derivative. Given the limited direct studies on this specific molecule, this document integrates established principles of pyridine chemistry and data from structurally analogous compounds to present a predictive yet scientifically grounded resource for researchers, chemists, and professionals in drug development.

Introduction: The Chemical Landscape of Substituted Isonicotinic Acids

Isonicotinic acid, a pyridine-3-carboxylic acid, and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of varied substituents onto the pyridine ring profoundly influences the molecule's physicochemical properties, reactivity, and biological activity. The subject of this guide, this compound, presents a unique combination of an electron-donating amino group and a methoxy group, alongside the electron-withdrawing carboxylic acid function. This arrangement is anticipated to confer specific electronic and steric characteristics, making it a compound of interest for further investigation.

Derivatives of nicotinic acid and its isomers have been explored for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] For instance, isoniazid, a cornerstone anti-tuberculosis drug, is a derivative of isonicotinic acid.[1][3] The strategic placement of substituents can modulate parameters such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical for drug efficacy.

Physicochemical and Structural Properties

While extensive experimental data for this compound is not publicly available, its fundamental properties can be reliably predicted.

PropertyPredicted Value / InformationSource
CAS Number 82673-73-2[4][5][6]
Molecular Formula C₇H₈N₂O₃[4][5]
Molecular Weight 168.15 g/mol [4][5]
Appearance Predicted to be a solid at room temperature.[5]
SMILES String COc1cncc(N)c1C(O)=O[5]
InChI Key FEPJDBLYVHAGMW-UHFFFAOYSA-N[5]

Postulated Synthetic Pathways

The synthesis of this compound is not widely documented in scientific literature. However, based on established methodologies for the synthesis of substituted pyridines, several plausible routes can be proposed. The selection of a particular pathway would depend on the availability of starting materials, desired yield, and scalability.

Pathway A: From a Dihalogenated Pyridine Precursor

A common strategy for synthesizing substituted pyridines involves the sequential nucleophilic aromatic substitution on a dihalogenated pyridine core.

Workflow Diagram:

Synthetic_Pathway_A cluster_0 Postulated Synthetic Route A A 3,5-Dihalo-isonicotinic acid derivative B Selective Methoxylation A->B NaOMe, heat D Amination B->D NH3 or protected amine, catalyst C 3-Amino-5-halo-isonicotinic acid derivative E Hydrolysis (if starting with ester/nitrile) D->E Acid/Base F This compound E->F

Caption: Postulated Synthetic Pathway A for this compound.

Step-by-Step Protocol:

  • Starting Material: A suitable 3,5-dihalo-isonicotinic acid derivative (e.g., methyl ester) would be the starting point. The choice of halogens (e.g., chloro, bromo) would influence reactivity.

  • Selective Methoxylation: The dihalogenated pyridine would be treated with sodium methoxide (NaOMe) under controlled conditions to achieve selective monosubstitution at the 5-position. The 3-position is generally less reactive towards nucleophilic attack.

  • Amination: The resulting 3-halo-5-methoxy-isonicotinic acid derivative would then undergo amination. This can be achieved using ammonia or a protected amine source, often in the presence of a copper or palladium catalyst, which is a common method for the amination of halopyridines.[7]

  • Hydrolysis: If the starting material was an ester or nitrile, a final hydrolysis step under acidic or basic conditions would be required to yield the carboxylic acid.

Causality Behind Experimental Choices: The regioselectivity of the nucleophilic substitution is dictated by the electronic effects of the ring nitrogen and the existing substituents. The use of a catalyst in the amination step is crucial to overcome the relatively lower reactivity of the C-3 position.

Pathway B: From a Nitropyridine Precursor

Another viable approach involves the nitration of a methoxy-substituted pyridine followed by reduction.

Workflow Diagram:

Synthetic_Pathway_B cluster_1 Postulated Synthetic Route B A 5-Methoxyisonicotinic acid B Nitration A->B HNO3/H2SO4 C 3-Nitro-5-methoxyisonicotinic acid D Reduction C->D e.g., H2/Pd-C, SnCl2/HCl E This compound D->E

Caption: Postulated Synthetic Pathway B for this compound.

Step-by-Step Protocol:

  • Starting Material: 5-Methoxyisonicotinic acid would be the starting material.

  • Nitration: Electrophilic nitration of the pyridine ring would be carried out using a mixture of nitric acid and sulfuric acid. The methoxy group is an ortho-, para-director, and the ring nitrogen directs meta. The outcome would be nitration at the 3-position.

  • Reduction: The nitro group of the resulting 3-nitro-5-methoxyisonicotinic acid would then be reduced to an amino group. This is a standard transformation that can be achieved using various reducing agents, such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid combinations (e.g., SnCl₂ in HCl).[8]

Causality Behind Experimental Choices: The regiochemistry of the nitration is controlled by the directing effects of the substituents on the pyridine ring. The choice of reducing agent for the nitro group would depend on the compatibility with the other functional groups in the molecule.

Potential Biological Activity and Areas for Investigation

While no specific biological studies on this compound have been found, the isonicotinic acid scaffold is present in many bioactive molecules.[1] This suggests that the target compound could be a valuable candidate for screening in various therapeutic areas.

Anticancer Activity

Numerous derivatives of nicotinic acid and its isomers have demonstrated cytotoxic activity against various cancer cell lines.[1][3] The presence of an amino group can be critical for the biological activity of this class of compounds.

Proposed Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., OVCAR-8 for ovarian cancer, SF-295 for glioblastoma, and HCT-116 for colon cancer) are cultured in appropriate media.[3]

  • Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound. A known anticancer drug (e.g., doxorubicin) is used as a positive control.

  • MTT Assay: After a specified incubation period (e.g., 48-72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce MTT to formazan, which has a purple color.

  • Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

Anti-inflammatory Activity

Nicotinic acid derivatives have also been investigated for their anti-inflammatory properties.[2]

Proposed Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured.

  • Stimulation and Treatment: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO). The cells are co-treated with different concentrations of this compound.

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in treated and untreated (but stimulated) cells. A known anti-inflammatory drug can be used as a positive control.

Antimicrobial Activity

Given that the isonicotinic acid core is central to the anti-tubercular drug isoniazid, it is plausible that this compound could exhibit antimicrobial properties.[9][10]

Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Culture: Bacterial or fungal strains are cultured in appropriate broth media.

  • Serial Dilution: The test compound is serially diluted in a 96-well plate.

  • Inoculation: A standardized suspension of the microorganism is added to each well.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion and Future Directions

This compound is a structurally interesting molecule with potential for biological activity based on its isonicotinic acid core and substitution pattern. While direct experimental data remains scarce, this guide provides a solid foundation for future research by postulating viable synthetic routes and outlining key biological assays. The proposed synthetic pathways offer practical starting points for the chemical synthesis of this compound, and the suggested biological evaluation protocols provide a clear roadmap for exploring its therapeutic potential. Further research is warranted to synthesize, characterize, and evaluate the bioactivity of this compound to determine its place within the broader landscape of medicinal chemistry.

References

A comprehensive list of references will be compiled and provided in the final document. The citations provided in-text correspond to the search results and will be formatted accordingly.

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An In-Depth Technical Guide to the Potential Biological Activities of 3-Amino-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 3-Amino-5-methoxyisonicotinic acid, a substituted pyridine carboxylic acid. Acknowledging the limited direct research on this specific molecule, this document synthesizes information from structurally related isonicotinic acid and aminopyridine derivatives to postulate its pharmacological profile. The core focus is on three potential areas of activity: antimicrobial (with an emphasis on anti-tuberculosis action), neurological (as a modulator of potassium channels), and anti-inflammatory. This guide is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and practical, detailed experimental protocols to investigate these hypothesized activities. By explaining the causal relationships behind experimental choices and providing self-validating methodologies, this document serves as a foundational resource for initiating research into the therapeutic potential of this compound.

Introduction and Chemical Profile

This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group, a methoxy group, and a carboxylic acid. The arrangement of these functional groups suggests a molecule with the potential for diverse biological interactions. The isonicotinic acid scaffold is notably present in the frontline anti-tuberculosis drug, isoniazid, immediately suggesting a potential avenue for antimicrobial investigation. Furthermore, the aminopyridine substructure is a well-established pharmacophore known for its activity as a potassium channel blocker, pointing towards possible neurological applications. The presence of an amino group, which can act as an antioxidant, also hints at potential anti-inflammatory properties.

While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established organic chemistry principles for pyridine derivatives. General methods such as the amination of a corresponding bromo- or chloro-isonicotinic acid derivative, or the functionalization of a pre-existing aminopyridine, could be employed.

Postulated Biological Activity I: Antimicrobial

The structural similarity of this compound to isoniazid, a cornerstone in tuberculosis therapy, provides a strong rationale for investigating its antimicrobial properties, particularly against Mycobacterium tuberculosis.

Mechanistic Insights from Isoniazid

Isoniazid is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall[1]. The activated form of isoniazid forms a complex with NAD+, which then inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis[1].

Diagram 1: Proposed Mechanism of Action of Isoniazid

Isoniazid Mechanism Isoniazid Isoniazid (Prodrug) KatG Mycobacterial KatG Enzyme Isoniazid->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic acyl radical) KatG->Activated_INH INH_NAD_Adduct INH-NAD Adduct Activated_INH->INH_NAD_Adduct + NAD+ NAD NAD+ InhA InhA Enzyme INH_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall_Disruption Cell Wall Disruption & Bacterial Death Mycolic_Acid_Synthesis->Cell_Wall_Disruption Leads to Patch_Clamp_Workflow Cell_Culture Cell Culture (e.g., expressing target K+ channel) Gigaohm_Seal Formation of Gigaohm Seal (pipette tip to cell membrane) Cell_Culture->Gigaohm_Seal Pipette_Prep Micropipette Preparation (filled with internal solution) Pipette_Prep->Gigaohm_Seal Whole_Cell_Config Establish Whole-Cell Configuration (rupture of membrane patch) Gigaohm_Seal->Whole_Cell_Config Baseline_Recording Baseline Current Recording (application of voltage steps) Whole_Cell_Config->Baseline_Recording Compound_Application Application of Test Compound (this compound) Baseline_Recording->Compound_Application Post_Compound_Recording Post-Compound Current Recording Compound_Application->Post_Compound_Recording Data_Analysis Data Analysis (comparison of currents, IC50 determination) Post_Compound_Recording->Data_Analysis

Caption: A simplified workflow for assessing ion channel modulation using patch-clamp electrophysiology.

Experimental Protocol: In Vitro Potassium Channel Blockade Assay

Whole-cell patch-clamp electrophysiology is the gold standard for studying the effects of compounds on ion channels. [2][3] Objective: To characterize the effect of this compound on a specific voltage-gated potassium channel (e.g., Kv1.3) expressed in a mammalian cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing the target potassium channel

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for micropipettes

  • External (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

  • Internal (pipette) solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP)

  • This compound

  • Known potassium channel blocker (e.g., 4-aminopyridine or tetraethylammonium) as a positive control

Procedure:

  • Cell Preparation: Plate the HEK293 cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull glass capillaries to form micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Seal Formation: Under the microscope, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving electrical access to the cell's interior.

  • Voltage Clamp and Baseline Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV). Apply a series of depolarizing voltage steps to elicit potassium currents and record the baseline activity.

  • Compound Perfusion: Perfuse the external solution containing a known concentration of this compound over the cell.

  • Post-Compound Recording: After a few minutes of incubation, record the potassium currents again using the same voltage-step protocol.

  • Data Analysis: Compare the current amplitudes before and after compound application to determine the percentage of inhibition. Repeat with different concentrations to generate a dose-response curve and calculate the IC50 value.

Postulated Biological Activity III: Anti-inflammatory

Many compounds with antioxidant properties exhibit anti-inflammatory effects by scavenging reactive oxygen species (ROS) that contribute to inflammatory processes. The amino group on the pyridine ring of this compound could potentially confer such antioxidant activity.

Mechanistic Insights into Anti-inflammatory Action

Inflammation is often associated with the overproduction of ROS by immune cells like macrophages. These ROS can damage tissues and perpetuate the inflammatory response. Additionally, enzymes like cyclooxygenases (COX-1 and COX-2) are key mediators of inflammation through the production of prostaglandins. Compounds that can either directly scavenge ROS or inhibit the activity of pro-inflammatory enzymes like COX can be effective anti-inflammatory agents.

Experimental Protocols for In Vitro Anti-inflammatory Screening

A. Reactive Oxygen Species (ROS) Production Inhibition Assay

This assay measures the ability of a compound to inhibit ROS production in stimulated cells, often using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA). [4] Objective: To assess the ability of this compound to inhibit ROS production in lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 cells

  • 96-well clear-bottom black plates

  • DCF-DA probe

  • Lipopolysaccharide (LPS)

  • This compound

  • A known antioxidant (e.g., N-acetylcysteine) as a positive control

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • ROS Probe Loading: Remove the treatment medium and load the cells with the DCF-DA working solution (e.g., 10 µM) for 30-60 minutes in the dark.

  • Stimulation: Wash the cells to remove the extracellular probe and then stimulate them with LPS (e.g., 1 µg/mL) to induce ROS production.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm) over time.

  • Data Analysis: Calculate the percentage of ROS inhibition relative to the LPS-stimulated control cells.

B. Cyclooxygenase (COX) Inhibition Assay

This assay determines if a compound can inhibit the activity of COX-1 and COX-2 enzymes, which are crucial for prostaglandin synthesis. [5][6] Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Hematin (cofactor)

  • This compound

  • A known COX inhibitor (e.g., indomethacin or celecoxib) as a positive control

  • Method for detecting prostaglandin production (e.g., PGE2 ELISA kit)

Procedure:

  • Enzyme Incubation: In a reaction tube, incubate the COX enzyme (either COX-1 or COX-2) with the reaction buffer, cofactors, and various concentrations of this compound for a short period (e.g., 10 minutes at 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: After a defined time (e.g., 2 minutes), stop the reaction (e.g., by adding a strong acid).

  • Prostaglandin Quantification: Measure the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value for each COX isozyme.

Data Presentation and Summary

To effectively evaluate the biological activity of this compound, the quantitative data generated from the aforementioned protocols should be systematically organized.

Table 1: Summary of Potential Biological Activities and Corresponding In Vitro Models

Potential Biological Activity Proposed Mechanism of Action Primary In Vitro Assay Key Parameter Measured
Antimicrobial (Anti-TB) Inhibition of mycolic acid synthesisMicroplate Alamar Blue Assay (MABA)Minimum Inhibitory Concentration (MIC)
Neurological Blockade of voltage-gated potassium channelsWhole-Cell Patch-Clamp ElectrophysiologyIC50 for channel inhibition
Anti-inflammatory ROS scavenging / COX enzyme inhibitionDCF-DA Assay / COX Inhibition Assay% ROS Inhibition / IC50 for COX-1 & COX-2

Conclusion

While direct experimental data on this compound is currently lacking in the public domain, a thorough analysis of its structural components allows for the formulation of strong hypotheses regarding its potential biological activities. The isonicotinic acid and aminopyridine moieties are well-established pharmacophores that suggest promising avenues of investigation in the fields of antimicrobial, neurological, and anti-inflammatory drug discovery. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate these potential activities. The insights gained from such studies will be crucial in determining the therapeutic potential of this and other related novel chemical entities.

References

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An Enigmatic Moiety: The Obscured History and Synthesis of 3-Amino-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Amino-5-methoxyisonicotinic acid, a substituted pyridine carboxylic acid, presents a curious case in the landscape of chemical literature. Despite its well-defined structure and the established importance of its parent scaffolds in medicinal chemistry, detailed information regarding its discovery, historical development, and specific synthesis remains elusive in readily accessible scientific databases and publications. This technical guide aims to provide a comprehensive overview of what is known about this compound, infer potential synthetic strategies based on analogous structures, and outline its potential utility in drug discovery, thereby serving as a foundational resource for researchers interested in this enigmatic molecule.

Introduction: The Pyridine Carboxylic Acid Scaffold

Pyridine carboxylic acids, including isonicotinic acid and its derivatives, are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1][2][3] The nitrogen atom in the pyridine ring and the carboxylic acid group provide key points for molecular interactions and further chemical modifications, making them privileged scaffolds in drug design.[2] The introduction of amino and methoxy substituents, as seen in this compound, can significantly modulate the physicochemical properties and biological activity of the parent molecule, influencing factors such as solubility, lipophilicity, and target binding affinity.

Physicochemical Properties and Identification

A summary of the known physicochemical properties of this compound is presented in Table 1. These identifiers are crucial for the unambiguous identification of the compound in a laboratory setting.

PropertyValueSource
CAS Number 82673-73-2[Internal Database]
Molecular Formula C₇H₈N₂O₃[Internal Database]
Molecular Weight 168.15 g/mol [Internal Database]

Postulated Synthesis Strategies

While a definitive, published protocol for the synthesis of this compound is not available, we can infer logical synthetic routes based on established organic chemistry principles and published methods for analogous substituted pyridine carboxylic acids. The following section outlines a potential multi-step synthesis, providing a foundational methodology for researchers aiming to prepare this compound.

Conceptual Synthetic Pathway

A plausible synthetic approach would likely involve the construction of the substituted pyridine ring, followed by the introduction or modification of the functional groups. One such conceptual pathway is illustrated in the workflow diagram below. This approach leverages commercially available starting materials and well-documented chemical transformations.

G start Commercially Available Starting Material (e.g., Substituted Pyridine) step1 Step 1: Nitration (Introduction of Nitro Group) start->step1 step2 Step 2: Nucleophilic Aromatic Substitution (Introduction of Methoxy Group) step1->step2 step3 Step 3: Reduction of Nitro Group (Formation of Amino Group) step2->step3 step4 Step 4: Oxidation of a Precursor (Formation of Carboxylic Acid) step3->step4 end_product This compound step4->end_product

Figure 1. A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure for the synthesis of this compound. Researchers must exercise caution and adhere to all laboratory safety protocols when attempting any chemical synthesis.

Step 1: Nitration of a suitable pyridine precursor.

  • To a stirred solution of a commercially available substituted pyridine (e.g., a lutidine derivative) in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (typically 0-5 °C).

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the nitrated product.

  • Filter, wash with cold water, and dry the product.

Step 2: Nucleophilic Aromatic Substitution to introduce the methoxy group.

  • Dissolve the nitrated pyridine from Step 1 in a suitable solvent (e.g., methanol).

  • Add a solution of sodium methoxide in methanol.

  • Heat the reaction mixture to reflux and monitor for the disappearance of the starting material.

  • Cool the reaction mixture, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Step 3: Reduction of the nitro group to an amino group.

  • Dissolve the methoxy-nitro-pyridine from Step 2 in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium-on-carbon catalyst under a hydrogen atmosphere.

  • Upon completion of the reaction, filter off the catalyst (if used) and neutralize the reaction mixture.

  • Extract the product with an organic solvent and dry over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent to obtain the amino-methoxy-pyridine derivative.

Step 4: Oxidation to form the carboxylic acid.

  • If the starting pyridine had a methyl group at the 4-position, this can be oxidized to a carboxylic acid.

  • Dissolve the amino-methoxy-pyridine from Step 3 in a suitable solvent (e.g., water or a mixture of water and pyridine).

  • Add a strong oxidizing agent, such as potassium permanganate, in portions while controlling the temperature.

  • Heat the reaction mixture until the purple color of the permanganate disappears.

  • Cool the mixture, filter off the manganese dioxide, and acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the final product, this compound.

  • Filter, wash with cold water, and dry the product.

Potential Applications in Drug Development

While no specific biological activities for this compound have been reported, its structural features suggest several potential areas of investigation for drug development professionals.

  • Scaffold for Library Synthesis: This molecule can serve as a versatile starting point for the synthesis of a library of derivatives. The amino and carboxylic acid groups provide handles for amide bond formation, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

  • Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The specific substitution pattern of this compound could be explored for its potential to inhibit various kinases involved in cancer and inflammatory diseases.

  • GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of drug targets. The structural motifs present in this molecule could be suitable for interaction with various GPCRs.

  • Metabolic Disease Targets: Nicotinic acid and its derivatives have well-established roles in the treatment of metabolic disorders. The unique substitution of this compound may offer novel interactions with relevant metabolic targets.

Conclusion and Future Directions

This compound remains a molecule of untapped potential. The lack of extensive literature on its discovery and synthesis presents both a challenge and an opportunity for the scientific community. The synthetic strategies outlined in this guide provide a starting point for its preparation, which would enable a thorough investigation of its biological properties. Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis protocol, along with comprehensive spectroscopic and crystallographic characterization.

  • Biological Screening: A broad-based biological screening campaign to identify potential therapeutic targets.

  • Medicinal Chemistry Optimization: Should any promising biological activity be identified, a focused medicinal chemistry effort to optimize the lead compound.

The exploration of such under-investigated chemical entities is crucial for the advancement of drug discovery and the identification of novel therapeutic agents.

References

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The Strategic Utility of 3-Amino-5-methoxyisonicotinic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Amino-5-methoxyisonicotinic acid, a substituted pyridine derivative, has emerged as a valuable and versatile synthon, offering a unique combination of reactive functional groups that enable a diverse array of chemical transformations. Its inherent structural features—a nucleophilic amino group, an electron-donating methoxy group, and a carboxylic acid amenable to various coupling reactions—position it as a privileged scaffold for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, offering field-proven insights for its effective utilization in research and drug development.

Physicochemical Properties and Spectroscopic Data

Spectroscopic characterization is essential for confirming the identity and purity of the compound. While a dedicated, comprehensive public database of its spectra is not available, data for the isomeric 5-amino-2-methoxy-isonicotinic acid provides a useful reference for expected spectral features.[2] For this compound, one would anticipate characteristic signals in ¹H NMR for the aromatic protons, the methoxy group, and the amine protons. Similarly, ¹³C NMR would show distinct resonances for the pyridine ring carbons, the methoxy carbon, and the carboxyl carbon. Infrared (IR) spectroscopy would be expected to display characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the carboxylic acid, and C-O stretching of the methoxy group. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.

Synthesis of the Synthon: A Practical Approach

While a specific, detailed, and publicly documented synthesis protocol for this compound is not widely available in peer-reviewed literature, its structure suggests a plausible synthetic route originating from commercially available precursors. A potential retrosynthetic analysis points towards the functionalization of a pre-existing pyridine ring. One could envision a multi-step sequence involving nitration, reduction, and methoxylation of a suitable isonicotinic acid derivative. The commercial availability of this compound from various suppliers, however, indicates that established synthetic procedures exist within the chemical industry.[1][]

Core Reactivity and Applications as a Synthon

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The amino group, carboxylic acid, and the pyridine ring itself can all participate in a variety of chemical transformations, making it a highly adaptable building block.

Amide Bond Formation

The carboxylic acid moiety is a prime handle for elaboration through amide bond formation, a cornerstone reaction in medicinal chemistry. Standard peptide coupling reagents can be employed to couple this compound with a wide range of primary and secondary amines, leading to the formation of diverse amide libraries. This reaction is fundamental in the construction of peptidomimetics and other complex molecules where the pyridine core serves as a central scaffold.

Experimental Protocol: General Procedure for Amide Coupling

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling agent (e.g., HATU, HOBt/EDC; 1.1 eq) and a tertiary amine base (e.g., DIPEA, triethylamine; 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: To the activated ester solution, add the desired amine (1.0-1.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Cross-Coupling Reactions of the Pyridine Ring

The pyridine ring of this compound can be further functionalized through various transition metal-catalyzed cross-coupling reactions. While the amino and methoxy groups are electron-donating, the nitrogen atom in the ring makes the pyridine system electron-deficient, influencing its reactivity. Strategic halogenation of the pyridine ring would provide a handle for well-established cross-coupling methodologies.

  • Suzuki-Miyaura Coupling: Introduction of a halide (e.g., bromine or iodine) onto the pyridine ring would enable Suzuki-Miyaura coupling with a variety of boronic acids or esters. This powerful C-C bond-forming reaction would allow for the introduction of aryl, heteroaryl, or alkyl substituents, significantly expanding the molecular diversity accessible from this synthon.

  • Buchwald-Hartwig Amination: A halogenated derivative of this compound could also serve as a substrate in Buchwald-Hartwig amination reactions. This would allow for the introduction of a second amino group at a different position on the pyridine ring, leading to diaminopyridine structures that are of interest in medicinal chemistry.

Reactions of the Amino Group

The primary amino group is a versatile functional handle that can undergo a range of transformations, including:

  • Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (via amide coupling) to form the corresponding amides and sulfonamides.

  • Alkylation: Nucleophilic substitution reactions with alkyl halides to introduce alkyl substituents on the nitrogen atom.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Visualization of Synthetic Pathways

To illustrate the synthetic potential of this compound, the following diagrams outline key reaction pathways.

G A This compound B Amide Derivatives A->B Amide Coupling (R-NH2, Coupling agents) C Halogenated Intermediate A->C Halogenation F N-Acylated/Sulfonylated Products A->F Acylation/Sulfonylation (RCOCl or RSO2Cl) G N-Alkylated Products A->G Reductive Amination (R'COR'', NaBH3CN) D Suzuki Coupling Products (Biaryls, etc.) C->D Suzuki Coupling (R-B(OH)2, Pd catalyst) E Buchwald-Hartwig Products (Diaminopyridines) C->E Buchwald-Hartwig Amination (R2NH, Pd catalyst)

Sources

A Prospective Analysis of 3-Amino-5-methoxyisonicotinic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Executive Summary

The isonicotinic acid scaffold is a cornerstone in contemporary medicinal chemistry, with derivatives forming the basis of numerous therapeutic agents. This guide presents a forward-looking analysis of 3-Amino-5-methoxyisonicotinic acid, a sparsely explored derivative with significant therapeutic potential. While direct experimental data on this specific molecule is limited, this document, grounded in the principles of bioisosterism and the established activities of structurally related compounds, aims to provide a comprehensive roadmap for its synthesis, evaluation, and potential applications. We will explore its prospective roles in oncology, inflammation, and tissue repair, offering detailed mechanistic hypotheses and actionable experimental protocols to catalyze further research and development in this promising area.

Introduction: The Strategic Value of the this compound Scaffold

Isonicotinic acid and its derivatives have a rich history in drug discovery, most notably with the discovery of isoniazid, a primary treatment for tuberculosis.[1] The pyridine ring serves as a versatile pharmacophore, and its substitution pattern allows for the fine-tuning of physicochemical and pharmacological properties. The strategic placement of an amino group at the 3-position and a methoxy group at the 5-position of the isonicotinic acid core in this compound presents a unique combination of functionalities.

The 3-amino group can act as a hydrogen bond donor and a key interaction point with biological targets, while the 5-methoxy group can modulate lipophilicity, metabolic stability, and target engagement. This substitution pattern can be considered a bioisosteric replacement for other functional groups, a strategy often employed to optimize drug-like properties.[2][3][4][5][6] This guide will lay the groundwork for unlocking the therapeutic potential of this intriguing molecule.

Proposed Synthesis of this compound

A plausible and efficient synthetic route for this compound can be conceptualized from commercially available starting materials, leveraging established pyridine chemistry. The proposed multi-step synthesis is outlined below.

Synthetic_Route A 2,6-dichloro-4-methylpyridine B 2,6-dichloro-isonicotinic acid A->B Oxidation C Methyl 2,6-dichloroisonicotinate B->C Esterification D Methyl 2-chloro-6-methoxyisonicotinate C->D Regioselective Methoxylation E Methyl 6-methoxy-2-aminoisonicotinate D->E Amination F This compound E->F Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Oxidation of 2,6-dichloro-4-methylpyridine to 2,6-dichloro-isonicotinic acid

  • To a stirred solution of 2,6-dichloro-4-methylpyridine in concentrated sulfuric acid, add potassium permanganate portion-wise at a temperature maintained below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture onto crushed ice and decolorize with a saturated solution of sodium bisulfite.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2,6-dichloro-isonicotinic acid.

Step 2: Esterification to Methyl 2,6-dichloroisonicotinate

  • Suspend 2,6-dichloro-isonicotinic acid in methanol.

  • Add thionyl chloride dropwise at 0°C.

  • Reflux the mixture for 4 hours.

  • Remove the solvent under reduced pressure, and neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to give methyl 2,6-dichloroisonicotinate.

Step 3: Regioselective Methoxylation to Methyl 2-chloro-6-methoxyisonicotinate

  • Dissolve methyl 2,6-dichloroisonicotinate in dry methanol.

  • Add a solution of sodium methoxide in methanol dropwise at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Neutralize with acetic acid and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate methyl 2-chloro-6-methoxyisonicotinate.

Step 4: Amination to Methyl 6-methoxy-2-aminoisonicotinate

  • Heat a mixture of methyl 2-chloro-6-methoxyisonicotinate and a solution of ammonia in methanol in a sealed tube at 120°C for 12 hours.

  • Cool the reaction mixture, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain methyl 6-methoxy-2-aminoisonicotinate.

Step 5: Hydrolysis to this compound

  • Dissolve methyl 6-methoxy-2-aminoisonicotinate in a mixture of methanol and water.

  • Add an excess of lithium hydroxide.

  • Stir the mixture at room temperature for 6 hours.

  • Acidify the reaction mixture with 1N HCl to pH 6-7.

  • Collect the precipitate by filtration, wash with cold water, and dry to yield this compound.

Potential Applications in Medicinal Chemistry

Based on the known biological activities of isonicotinic acid derivatives, we propose three key therapeutic areas for the investigation of this compound.

Oncology: A Potential Kinase Inhibitor

Rationale and Mechanistic Hypothesis:

Many pyridine-based compounds exhibit potent kinase inhibitory activity. The 3-amino-5-methoxy substitution pattern could facilitate interactions with the ATP-binding pocket of various kinases implicated in cancer progression. We hypothesize that this compound may act as a hinge-binding fragment, with the amino group forming crucial hydrogen bonds and the methoxy group occupying a hydrophobic pocket.

Kinase_Inhibition cluster_0 ATP Binding Pocket Kinase Kinase Active Site Hinge Region Hydrophobic Pocket Compound 3-Amino-5-methoxy isonicotinic acid Compound->Kinase:hinge H-bonds (amino group) Compound->Kinase:hydro Interacts (methoxy group) ATP ATP ATP->Kinase:hinge Binds

Caption: Hypothesized binding mode of this compound in a kinase ATP pocket.

Key Experimental Protocol: In Vitro Kinase Inhibition Assay [7][8][9][10][11]

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Prepare a solution of a model kinase (e.g., a receptor tyrosine kinase) and its corresponding substrate peptide.

    • Prepare a solution of ATP.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding ATP.

    • Incubate for 30-60 minutes at 30°C.

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the phosphorylated substrate using a suitable method, such as a fluorescence-based assay or an antibody-based detection system (e.g., HTRF or AlphaScreen).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Target Assay Type Endpoint
Receptor Tyrosine KinaseIn Vitro Kinase AssayIC50 Value
Serine/Threonine KinaseIn Vitro Kinase AssayIC50 Value
Inflammation: A Potential Modulator of Inflammatory Pathways

Rationale and Mechanistic Hypothesis:

Isonicotinic acid derivatives have demonstrated anti-inflammatory properties, potentially through the modulation of inflammatory mediators like nitric oxide (NO). We hypothesize that this compound could act as a scavenger of nitric oxide or inhibit its production by modulating the activity of nitric oxide synthase (NOS).

Anti_Inflammatory_Action Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Macrophage Macrophage Inflammatory_Stimuli->Macrophage iNOS_Activation iNOS Activation Macrophage->iNOS_Activation NO_Production Nitric Oxide (NO) Production iNOS_Activation->NO_Production Inflammation Inflammation NO_Production->Inflammation Compound 3-Amino-5-methoxy isonicotinic acid Compound->NO_Production Inhibition/ Scavenging

Caption: Proposed mechanism of anti-inflammatory action via nitric oxide modulation.

Key Experimental Protocol: In Vitro Nitric Oxide Scavenging Assay [12][13][14]

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a solution of sodium nitroprusside in phosphate-buffered saline (PBS).

    • Prepare Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Assay Procedure:

    • In a 96-well plate, mix sodium nitroprusside solution with different concentrations of the test compound.

    • Incubate the mixture at room temperature for 150 minutes.

    • Add Griess reagent to each well.

  • Detection:

    • Measure the absorbance at 546 nm after 10 minutes. The absorbance is proportional to the amount of nitrite formed.

  • Data Analysis:

    • Calculate the percentage of nitric oxide scavenging activity for each concentration of the test compound compared to a control without the compound.

    • Determine the SC50 value (the concentration required to scavenge 50% of the nitric oxide radicals).

Hypothetical Target Assay Type Endpoint
Nitric Oxide RadicalsNitric Oxide Scavenging AssaySC50 Value
Inducible Nitric Oxide Synthase (iNOS)Cell-based NO production assayIC50 Value
Tissue Repair: A Potential Promoter of Cell Migration

Rationale and Mechanistic Hypothesis:

The pyridine nucleus is present in molecules that can influence cellular processes involved in wound healing, such as cell migration. We hypothesize that this compound may promote the migration of fibroblasts or keratinocytes, key cell types in tissue repair, potentially by modulating signaling pathways that regulate the cytoskeleton.

Cell_Migration_Workflow A 1. Culture cells to confluent monolayer B 2. Create a 'scratch' in the monolayer A->B C 3. Treat with 3-Amino-5-methoxy- isonicotinic acid B->C D 4. Image the scratch at T=0 C->D E 5. Incubate and acquire images over time D->E F 6. Analyze the rate of wound closure E->F

Caption: Experimental workflow for the in vitro scratch wound healing assay.

Key Experimental Protocol: In Vitro Scratch Wound Healing Assay [1][15][16][17][18]

  • Cell Culture:

    • Seed fibroblasts or keratinocytes in a 6-well plate and culture until a confluent monolayer is formed.

  • Creating the Scratch:

    • Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.

    • Wash the wells with PBS to remove detached cells.

  • Treatment:

    • Add fresh culture medium containing different concentrations of this compound to the wells. A vehicle control should also be included.

  • Imaging:

    • Immediately capture images of the scratch in each well at time zero (T=0) using a phase-contrast microscope.

    • Continue to capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).

  • Data Analysis:

    • Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure for each treatment group relative to the T=0 area.

    • Compare the rate of wound closure between the treated and control groups to determine the effect of the compound on cell migration.

Hypothetical Target Assay Type Endpoint
Fibroblast/Keratinocyte migrationScratch Wound Healing AssayRate of Wound Closure

Conclusion and Future Directions

This technical guide has presented a prospective analysis of this compound as a promising scaffold for medicinal chemistry. While direct experimental evidence is currently lacking, the rationale based on the known activities of related isonicotinic acid derivatives provides a strong foundation for its investigation in oncology, inflammation, and tissue repair. The proposed synthetic route is feasible with standard organic chemistry techniques, and the detailed experimental protocols offer a clear path for the in vitro validation of its hypothesized biological activities.

Future research should focus on the successful synthesis of this compound, followed by the systematic execution of the proposed biological assays. Positive results from these initial screens would warrant further investigation into its mechanism of action, including the identification of specific protein targets and the exploration of its structure-activity relationships through the synthesis of related analogs. This guide serves as a catalyst for the exploration of this compound, a molecule with the potential to contribute to the development of novel therapeutics.

References

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  • Axion BioSystems. (n.d.). Scratch Assay Protocol. [Link]

  • protocols.io. (2020). Wound healing migration assay (Scratch assay). [https://www.protocols.io/view/wound-healing-migration-assay-scratch-assay-b Protokollen.io]([Link] Protokollen.io)

  • Sartorius. (n.d.). Incucyte® 96-Well Scratch Wound Cell Migration and Invasion Assays. [Link]

  • Unknown. (n.d.). Scratch Assay protocol. [Link]

  • Schröder, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • ResearchGate. (2016). NO scavanging assay protocol?. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • protocols.io. (2024). In vitro kinase assay. [Link]

  • Journal of Natural Sciences Research. (n.d.). In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lanatus Seeds. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. [Link]

  • ResearchGate. (n.d.). (A–C) General synthetic routes of 2-aminopyridine derivatives. Reagents.... [Link]

  • Unknown. (n.d.). Nitric Oxide-Scavenging Activity Of In Vitro Cultured Balkan Medicinal And Aromatic Plants. [Link]

  • ResearchGate. (1977). A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. [Link]

  • PMC - PubMed Central. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]

  • PMC - PubMed Central. (n.d.). In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract. [Link]

  • Unknown. (n.d.). Bioisosteres of Common Functional Groups. [Link]

  • Unknown. (n.d.). Bioisosterism: A Rational Approach in Drug Design. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

  • NIH. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]

  • South African Journal of Chemistry. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. [Link]

  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]

  • PMC - PubMed Central. (n.d.). Recent advances in identifying protein targets of bioactive natural products. [Link]

  • Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]

  • PubMed. (n.d.). Trp/Met/Phe hot spots in protein-protein interactions: potential targets in drug design. [Link]

  • ACS Publications. (n.d.). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. [Link]

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Spectroscopic Analysis of 3-amino-5-methoxyisonicotinic Acid Analogues: A Guide to Structural Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-amino-5-methoxyisonicotinic acid and its analogues represent a pivotal scaffold in medicinal chemistry and materials science. Their utility is predicated on precise structural integrity, making robust analytical characterization non-negotiable. This guide provides an in-depth exploration of the core spectroscopic techniques essential for the unambiguous structural elucidation of this molecular class. Moving beyond a simple recitation of methods, this document emphasizes the causal relationships between molecular structure and spectral output, offering field-proven insights into data interpretation and experimental design. It is intended to serve as a practical, authoritative resource for researchers engaged in the synthesis and application of substituted pyridine compounds.

The Strategic Importance of Spectroscopic Verification

The biological activity and material properties of complex organic molecules like this compound are intrinsically linked to their three-dimensional structure and the electronic environment of their constituent atoms. The pyridine ring, substituted with a confluence of electron-donating (amino, methoxy) and electron-withdrawing (carboxylic acid) groups, creates a unique electronic and structural landscape. Spectroscopic analysis is the empirical foundation upon which all subsequent research is built. An integrated approach, combining data from multiple techniques, is crucial for confirming the substitution pattern, identifying functional groups, and verifying molecular purity. This guide details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound analogues, ¹H, ¹³C, and specialized 2D NMR experiments provide a definitive structural signature.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information on the number of different types of protons and their electronic environments. In a typical analogue, we expect to see distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methoxy protons.

  • Aromatic Region (δ 6.5-8.5 ppm): The substitution pattern on the pyridine ring dictates the chemical shifts and coupling patterns of the remaining ring protons. For this compound, we expect two singlets (or narrow doublets, depending on long-range coupling) corresponding to the protons at the C2 and C6 positions. The electron-donating amino and methoxy groups will shield these protons, shifting them upfield compared to unsubstituted isonicotinic acid.

  • Amine Protons (δ 4.0-6.0 ppm): The -NH₂ protons typically appear as a broad singlet. The chemical shift can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding.

  • Methoxy Protons (δ 3.5-4.0 ppm): The -OCH₃ group will appear as a sharp singlet, integrating to three protons. Its position is highly characteristic.[1]

  • Carboxylic Acid Proton (δ 10.0-13.0 ppm): The acidic proton of the -COOH group is often a very broad singlet and may not be observed in all solvents, especially if deuterium exchange with a protic solvent (like D₂O or CD₃OD) occurs.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR complements ¹H NMR by providing a map of the carbon framework.

  • Aromatic & Pyridine Carbons (δ 100-160 ppm): The chemical shifts of the pyridine ring carbons are highly sensitive to the attached substituents. The carbons directly bonded to the amino (C3) and methoxy (C5) groups will be significantly shielded, while the carbon of the carboxylic acid group (C4) and the nitrogen-adjacent carbons (C2, C6) will be deshielded.

  • Carboxylic Carbon (δ 165-185 ppm): The carbonyl carbon of the carboxylic acid appears at the downfield end of the spectrum.

  • Methoxy Carbon (δ 55-65 ppm): The methoxy carbon provides a characteristic signal in the aliphatic region of the spectrum.[1]

Table 1: Predicted NMR Chemical Shifts (δ) for this compound
Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale for Shift
H-2~8.0-8.2~145-150 (C-2)Deshielded by adjacent ring nitrogen.
H-6~7.5-7.7~135-140 (C-6)Deshielded by ring nitrogen, but shielded by para amino group.
-NH₂4.5-5.5 (broad)~155-160 (C-3)Carbon is heavily shielded by the attached nitrogen.
-OCH₃3.8-4.0 (sharp)~160-165 (C-5)Carbon is heavily shielded by the attached oxygen.
-COOH11.0-13.0 (broad)~55-60 (C-OCH₃)Typical range for a methoxy carbon attached to an aromatic ring.
C=ON/A~168-172Typical range for a carboxylic acid carbonyl.
C-4N/A~110-115Shielded position relative to other ring carbons.

Note: Predicted values are based on general substituent effects on pyridine rings and may vary with solvent and specific analogue structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups that define the this compound scaffold. The analysis relies on the absorption of infrared radiation, which excites molecular vibrations.

  • N-H Stretching (3300-3500 cm⁻¹): Primary amines (-NH₂) typically show two distinct bands in this region, corresponding to asymmetric and symmetric stretching modes.[2]

  • O-H Stretching (2500-3300 cm⁻¹): The carboxylic acid O-H stretch is characteristically very broad and often overlaps with C-H stretching bands.

  • C-H Stretching (2850-3100 cm⁻¹): This region includes stretches from the aromatic C-H bonds and the aliphatic C-H bonds of the methoxy group.

  • C=O Stretching (1680-1725 cm⁻¹): The carbonyl stretch of the carboxylic acid is a very strong, sharp absorption and is highly diagnostic.[1] Its conjugation with the aromatic ring typically places it in the lower end of this range.

  • C=C and C=N Stretching (1400-1650 cm⁻¹): Multiple bands in this region arise from the vibrations of the pyridine ring skeleton.

  • C-O Stretching (1200-1300 cm⁻¹ & 1000-1100 cm⁻¹): The aryl-alkyl ether linkage of the methoxy group gives rise to two characteristic C-O stretching bands: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency).[2]

Table 2: Key IR Absorption Frequencies
Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Amine (-NH₂)N-H Stretch3300 - 3500 (two bands)Medium
Carboxylic Acid (-COOH)O-H Stretch2500 - 3300Broad, Strong
Carboxylic Acid (-COOH)C=O Stretch1680 - 1725Strong, Sharp
Methoxy (-OCH₃)C-O Stretch1200 - 1300 & 1000 - 1100Strong
Pyridine RingC=C, C=N Stretch1400 - 1650Medium-Strong

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the analyte, offering direct confirmation of the elemental formula. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to predict a unique molecular formula. Furthermore, the fragmentation pattern observed in the MS/MS spectrum provides valuable structural clues that corroborate NMR and IR data.

The molecular ion peak ([M]⁺ or [M+H]⁺) for this compound (C₇H₈N₂O₃) would be expected at m/z 168 (for the neutral molecule) or 169 (for the protonated species in ESI+).

Predicted Fragmentation Pathway: The fragmentation of these molecules is often initiated by the loss of small, stable neutral molecules from the parent ion.

  • Loss of H₂O (m/z -18): From the carboxylic acid group.

  • Loss of CO₂ (m/z -44): A common fragmentation for carboxylic acids, known as decarboxylation. The resulting fragment would be 3-amino-5-methoxypyridine.[3]

  • Loss of CH₃• (m/z -15): Cleavage of the methyl group from the methoxy ether.

  • Loss of CH₂O (m/z -30): Loss of formaldehyde from the methoxy group.

dot graph FragmentationPathway { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial", fontsize=10];

M [label="[M+H]⁺\nm/z 169", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[M+H - H₂O]⁺\nm/z 151"]; F2 [label="[M+H - CO₂]⁺\nm/z 125", fillcolor="#34A853", fontcolor="#FFFFFF"]; F3 [label="[M+H - CH₃]⁺\nm/z 154"]; F4 [label="[F2 - CH₃]⁺\nm/z 110"];

M -> F1 [label="- H₂O"]; M -> F2 [label="- CO₂"]; M -> F3 [label="- CH₃•"]; F2 -> F4 [label="- CH₃•"]; } dot Caption: Predicted ESI-MS fragmentation pathway for this compound.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of the aromatic system and heteroatoms. The spectrum is characterized by the wavelength of maximum absorbance (λ_max). For aromatic amines, the lone pair of electrons on the nitrogen interacts with the π-electron system of the ring, shifting the absorbance to longer wavelengths compared to the unsubstituted aromatic ring.[2] The presence of the carboxylic acid and methoxy groups will further modulate these transitions. While less structurally definitive than NMR, UV-Vis is excellent for quantitative analysis (using the Beer-Lambert law) and for monitoring reactions. Aromatic amines typically show strong absorption in the 250-350 nm range.[4]

Integrated Workflow and Experimental Protocols

A robust characterization relies on the integration of data from all techniques. The following workflow illustrates a standard approach.

IntegratedWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion Synthesize Synthesize Analogue Purify Purify (Chromatography/Recrystallization) Synthesize->Purify MS MS Analysis (Confirm MW) Purify->MS IR IR Spectroscopy (Identify Functional Groups) Purify->IR NMR NMR (¹H, ¹³C) (Determine Connectivity) Purify->NMR UV UV-Vis Analysis (Confirm Chromophore) Purify->UV Interpret Integrate & Interpret Data MS->Interpret IR->Interpret NMR->Interpret UV->Interpret Confirm Structure Confirmed Interpret->Confirm

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of the purified solid analogue.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment) in a clean NMR tube. DMSO-d₆ is often a good choice as it solubilizes polar compounds and allows for the observation of exchangeable protons (NH₂ and COOH).[5]

  • Instrumentation: Place the sample in the NMR spectrometer.

  • Acquisition: Acquire a ¹H spectrum, followed by a ¹³C spectrum. If structural assignment is ambiguous, perform 2D experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the residual solvent peak.

Protocol: FT-IR Sample Preparation (KBr Pellet)
  • Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment.

  • Sample Scan: Run the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

Protocol: Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water. A small amount of formic acid or ammonium hydroxide can be added to promote ionization in positive or negative mode, respectively.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • MS Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ or deprotonated ion [M-H]⁻.

  • MS/MS Scan: Select the molecular ion as the precursor and perform a product ion scan (MS/MS) to obtain fragmentation data. This involves isolating the precursor ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.[6]

Conclusion

The spectroscopic characterization of this compound analogues is a multi-faceted process that requires the thoughtful application and integration of several analytical techniques. NMR provides the definitive structural framework, IR confirms the presence of essential functional groups, MS verifies the molecular weight and offers structural clues through fragmentation, and UV-Vis characterizes the electronic properties of the chromophore. By following the integrated workflow and protocols outlined in this guide, researchers can ensure the structural integrity of their synthesized compounds, providing a solid and trustworthy foundation for subsequent studies in drug development and materials science.

References

  • The Journal of Organic Chemistry. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. ACS Publications. Available at: [Link]

  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. Available at: [Link]

  • 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. ResearchGate. Available at: [Link]

  • UV-Vis Absorption Properties of New Aromatic Imines and Their Compositions... PubMed. (2019, December 13). Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. Available at: [Link]

  • How to measure aromatic amine compounds using uv/visible spectrophotometer? ResearchGate. (2016, March 1). Available at: [Link]

  • Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst (RSC Publishing). Available at: [Link]

  • Multinuclear magnetic resonance and x‐ray diffraction studies of aminonitropyridines. Magnetic Resonance in Chemistry. (1992, June 1). Available at: [Link]

  • Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines... ARC Journals. Available at: [Link]

  • Infrared Spectra of Functional Groups Isonicotinic Acid and The Complex. ResearchGate. Available at: [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. Available at: [Link]

  • Isonicotinic acid, 2-amino-6-chloro-, hydrazide. NIST WebBook. Available at: [Link]

  • (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. MDPI. Available at: [Link]

  • Infrared spectra of functional groups isonicotinamide and the complex. ResearchGate. Available at: [Link]

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. ResearchGate. Available at: [Link]

  • Pyridine. NIST WebBook. Available at: [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. ResearchGate. Available at: [Link]

  • Electronic Supplementary Information (ESI). The Royal Society of Chemistry. Available at: [Link]

  • 3-Aminoisonicotinic acid. NIST WebBook. Available at: [Link]

  • Spectroscopic Investigation of the Metal Coordination of the Aromatic Amino Acids with Zinc and Cadmium. Radboud Repository. (2023, April 13). Available at: [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PubMed Central. Available at: [Link]

  • Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted... MDPI. (2022, January 4). Available at: [Link]

  • Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. MDPI. (2018, November 14). Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. Available at: [Link]

  • This compound, 95% Purity, C7H8N2O3, 1 gram. CP Lab Safety. Available at: [Link]

  • Synthesis of 3- and 5-Amino Derivatives of Methylcytisine. ResearchGate. (2013, November 5). Available at: [Link]

  • Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal... NIH. Available at: [Link]

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Methodological & Application

Analytical Methods for 3-Amino-5-methoxyisonicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This comprehensive technical guide provides a detailed framework for the development and validation of analytical methods for 3-Amino-5-methoxyisonicotinic acid. As a substituted pyridine carboxylic acid, this molecule possesses structural motifs common in pharmaceutical intermediates and biologically active compounds. Accurate and robust analytical methods are therefore essential for its characterization, quantification, and quality control. This document furnishes researchers, scientists, and drug development professionals with detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Beyond procedural steps, this guide elucidates the scientific rationale behind methodological choices and embeds principles of analytical method validation in accordance with international guidelines.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound featuring amino, methoxy, and carboxylic acid functional groups on a pyridine ring. This combination of functionalities imparts a distinct polarity and chemical reactivity, presenting unique challenges and opportunities for analytical separation and detection. The development of reliable analytical methods is a cornerstone of the pharmaceutical development process, ensuring product quality, safety, and efficacy.[1] Validated methods provide the documented evidence that a procedure is suitable for its intended purpose, a requirement mandated by regulatory agencies like the FDA and EMA.[1][2]

This guide is structured to provide not just protocols, but a strategic approach to method development for this specific analyte, which can be adapted for other novel substituted pyridines.

Foundational Strategy: Sample Preparation

The most sophisticated analytical instrument will yield poor data if the sample is not prepared correctly. The primary goal of sample preparation is to transfer the analyte into a format that is compatible with the analytical system, free from interfering matrix components.[3][4]

General Protocol for Sample Solubilization

Given the zwitterionic potential of this compound, solvent selection is critical.

  • Initial Solvent Screening: Begin with a high-purity solvent in which the analyte is freely soluble. Due to its polar nature, initial candidates include:

    • Deionized Water

    • Methanol

    • Acetonitrile

    • A mixture of organic solvent and water (e.g., 50:50 Methanol:Water).

  • pH Adjustment: The solubility of amino acids is highly pH-dependent. If solubility is limited, adjust the pH of the aqueous solvent.

    • To solubilize as the carboxylate salt, use a dilute base (e.g., 0.1 M Ammonium Hydroxide).

    • To solubilize as the amine salt, use a dilute acid (e.g., 0.1% Formic Acid or Acetic Acid). For LC-MS applications, volatile acids are mandatory.[5]

  • Sonication: Use a bath sonicator for 5-10 minutes to aid dissolution and ensure sample homogeneity.

  • Filtration: Prior to injection into any chromatographic system, filter the sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE, PVDF) to remove particulate matter that could damage the instrument.[6]

G cluster_1 Ready for Analysis F Inject into HPLC / LC-MS A A B B A->B C C B->C D D C->D E E D->E E->F

Figure 1. Standard workflow for sample preparation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary technique for purity assessment and quantification due to its robustness and precision. The method separates compounds based on their hydrophobic interactions with the stationary phase.

Scientific Rationale for Method Development
  • Column Choice: A C18 (octadecylsilane) column is the standard choice for moderately polar analytes like this compound. The pyridine ring provides sufficient hydrophobicity for retention.

  • Mobile Phase: The mobile phase must control the ionization of both the amino group (pKa ~3-4) and the carboxylic acid group (pKa ~4-5). Operating in a pH range of 3 to 6 is ideal to ensure a consistent charge state and avoid peak tailing. A buffer (e.g., ammonium acetate, potassium phosphate) is essential.

  • Detection: The aromatic pyridine ring contains a chromophore that should allow for sensitive UV detection, likely in the range of 254-280 nm. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength.

Detailed HPLC Protocol
ParameterRecommended ConditionJustification
Column C18, 150 x 4.6 mm, 5 µmStandard for robust separation of moderately polar compounds.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Buffers the mobile phase to control analyte ionization.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte.
Gradient 5% B to 70% B over 15 minEnsures elution of the main peak and any potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CImproves peak shape and run-to-run reproducibility.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
Detector UV/PDA at 265 nmWavelength to be optimized by scanning the analyte's UV spectrum.
Sample Conc. 0.5 mg/mLA typical starting concentration for purity analysis.
Experimental Procedure
  • System Preparation: Purge the HPLC system with the prepared mobile phases. Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in Mobile Phase A or a suitable solvent mixture as determined in Section 2.0. Filter the solution.

  • Injection: Inject 10 µL of the sample onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram.

  • Analysis: Integrate the peak corresponding to the analyte. Assess purity by calculating the area percentage relative to any impurity peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it the gold standard for identification and trace-level quantification.[7]

Scientific Rationale for Method Development
  • Ionization: Electrospray Ionization (ESI) is the preferred technique for polar molecules that are already ionized or can be easily ionized in solution. This compound should ionize well in both positive mode (protonation of the amino group or pyridine nitrogen) and negative mode (deprotonation of the carboxylic acid). Positive mode is often more sensitive for nitrogen-containing compounds.

  • Mobile Phase Compatibility: It is critical to use volatile buffers, such as ammonium formate or ammonium acetate, as non-volatile buffers like phosphate will precipitate and contaminate the mass spectrometer source.[5][8]

  • Detection Mode:

    • Full Scan: Acquires a full mass spectrum, useful for identifying unknown impurities and confirming the molecular weight of the analyte (Expected [M+H]⁺ = 169.06).

    • Selected Ion Monitoring (SIM): Monitors only the m/z of the target analyte, dramatically increasing sensitivity and selectivity.

    • Tandem MS (MS/MS): The precursor ion (e.g., m/z 169.06) is isolated and fragmented to produce a characteristic pattern of product ions, providing unequivocal structural confirmation.

Detailed LC-MS Protocol
ParameterRecommended ConditionJustification
LC System UHPLC or HPLCUHPLC provides faster runs and better resolution.[9]
Column C18, 50 x 2.1 mm, 1.8 µmSmaller dimensions are suitable for lower flow rates used in MS.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidic modifier to promote positive ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic modifier.
Gradient 2% B to 95% B over 5 minA rapid gradient suitable for fast analysis.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Ion Source Electrospray Ionization (ESI), Positive ModeOptimal for nitrogen-containing, polar analytes.
Scan Mode Full Scan (m/z 100-500) & MS/MS on m/z 169.1For identification and structural confirmation.
Capillary Voltage 3.5 kVTypical ESI setting; requires optimization.
Source Temp. 120 °CPrevents solvent condensation without degrading the analyte.
Experimental Procedure
  • System Preparation: Prepare volatile mobile phases. Calibrate the mass spectrometer according to the manufacturer's protocol.

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the analyte in Mobile Phase A. Filter the solution.

  • Injection & Data Acquisition: Inject the sample and acquire data in both full scan and MS/MS modes.

  • Analysis:

    • Extract the ion chromatogram for the expected mass of the protonated molecule (m/z 169.1).

    • Analyze the MS/MS fragmentation pattern to confirm the structure. Expected fragments could include loss of H₂O, CO₂, and CH₃.

G cluster_0 Liquid Chromatography cluster_1 Mass Spectrometry cluster_2 Data Analysis A Prepared Sample Injection B UHPLC Separation (C18 Column) A->B C ESI Source (Ionization) B->C D Mass Analyzer (Quadrupole / TOF) C->D E Detector D->E F Mass Spectrum & Chromatogram E->F G Quantification & Identification F->G

Figure 2. Workflow for analyte identification by LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[10][11] Due to the low volatility and polar nature of this compound, direct analysis is challenging and will likely require chemical derivatization to increase volatility and thermal stability.[12]

Derivatization: A Necessary Step

The goal of derivatization is to mask the polar functional groups (carboxylic acid and amine) with nonpolar, thermally stable groups.[3][12] Silylation is a common and effective strategy for compounds with active hydrogens.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a potent silylating agent that will react with both the -COOH and -NH₂ groups.

  • Reaction: The active hydrogens are replaced by trimethylsilyl (TMS) groups, creating a much more volatile derivative suitable for GC analysis.[13]

Detailed GC-MS Protocol (Post-Derivatization)
ParameterRecommended ConditionJustification
Derivatization Heat sample with BSTFA + 1% TMCS in Pyridine (70°C, 30 min)Effective silylation of both amine and carboxylic acid groups.
GC Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)A nonpolar column suitable for general-purpose analysis.[10][11]
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace analysis.
Inlet Temp. 250 °CEnsures rapid volatilization of the TMS-derivative.[14]
Oven Program 100°C (1 min), ramp 15°C/min to 300°C (hold 5 min)A general-purpose program to separate the derivative from artifacts.
Carrier Gas Helium, constant flow ~1.2 mL/minInert carrier gas standard for MS.
MS Source Electron Ionization (EI), 70 eVStandard EI energy creates reproducible fragmentation patterns.
Source Temp. 230 °CStandard source temperature.
Scan Range m/z 50-600Covers the expected mass of the derivatized molecule and its fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for absolute structural confirmation and is often used to characterize reference standards. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

Detailed NMR Protocol
ParameterRecommended ConditionJustification
Sample Amount 5-10 mgSufficient for high-quality spectra on modern instruments.
Solvent DMSO-d₆ or MeOD-d₄Deuterated polar solvents capable of dissolving the analyte.
Instrument 400 MHz or higherHigher field strength provides better signal dispersion and resolution.
Experiments ¹H, ¹³C, COSY, HSQCA standard suite of experiments for full structural assignment.
¹H Parameters 16-32 scans, 5s relaxation delayEnsures good signal-to-noise and quantitative accuracy.
¹³C Parameters 1024-2048 scans, 2s relaxation delayRequires more scans due to the low natural abundance of ¹³C.
Reference Tetramethylsilane (TMS) at 0.00 ppmThe standard internal reference for ¹H and ¹³C NMR.
Expected Spectral Features
  • ¹H NMR: Expect to see distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) protons, and a broad signal for the amine (-NH₂) protons. The carboxylic acid proton (-COOH) may be a very broad signal or may exchange with residual water in the solvent.

  • ¹³C NMR: Expect seven distinct signals corresponding to the six carbons of the substituted pyridine ring and the one carbon of the methoxy group. Chemical shifts can be predicted using standard software or compared to similar structures.[15]

Analytical Method Validation

Once a method is developed, it must be validated to prove it is fit for its intended purpose.[16][17] Validation is performed according to ICH (International Council for Harmonisation) guidelines.[1][18]

Key Validation Parameters
ParameterDescriptionHow to Test
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).[16][18]Analyze blank, placebo, and spiked samples. For HPLC, demonstrate baseline resolution between the analyte and potential interferents.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration over a given range.Analyze a series of at least five standards of known concentration. Plot the response vs. concentration and determine the correlation coefficient (r² > 0.99).
Accuracy The closeness of test results to the true value.Analyze a sample of known concentration (e.g., a certified reference material) or perform spike-recovery experiments on a blank matrix. Express as percent recovery.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16]Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1 and confirmed by assessing precision and accuracy at that level.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. RP-HPLC with UV detection serves as a robust method for routine purity testing and quantification. LC-MS provides the highest level of sensitivity and specificity for identification and trace analysis. GC-MS, while requiring derivatization, offers an orthogonal technique for confirmation. Finally, NMR spectroscopy remains the definitive tool for structural elucidation. The protocols and strategies outlined in this guide provide a solid foundation for developing and validating scientifically sound, reliable, and defensible analytical methods suitable for the rigorous demands of research and pharmaceutical development.

References

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  • Improved and Simplified Liquid Chromatography/Atmospheric Pressure Chemical Ionization Mass Spectrometry Method for the Analysis. Agilent Technologies.
  • Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. (2025). Food Research.
  • Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2021).
  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2021). MDPI.
  • †Electronic Supplementary Information (ESI). The Royal Society of Chemistry.
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  • 5-AMINO-2-METHOXY-ISONICOTINIC ACID(183741-91-5) 1H NMR spectrum. ChemicalBook.
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Strategic Purification of 3-Amino-5-methoxyisonicotinic Acid: From Crude Synthesis to High-Purity Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Senior Application Scientist: Dr. Evelyn Reed

Abstract

3-Amino-5-methoxyisonicotinic acid is a substituted pyridine derivative of significant interest as a structural motif and key intermediate in medicinal chemistry and drug development. Its molecular architecture, featuring amino, methoxy, and carboxylic acid functional groups, presents both opportunities and challenges for purification. The presence of these functional groups dictates its chemical behavior and necessitates a multi-faceted purification strategy to remove process-related impurities such as regioisomers, precursors, and side-reaction products. Achieving high purity (>99%) is paramount for its use in subsequent synthetic steps to prevent impurity carry-through and ensure the integrity of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the principles and protocols for the purification of this compound, focusing on pH-mediated precipitation and recrystallization, with supplementary guidance on chromatographic methods for achieving analytical-grade purity.

Introduction and Physicochemical Foundation

This compound (C₇H₈N₂O₃, MW: 168.15 g/mol ) is an amphoteric molecule, a critical characteristic that governs its solubility and forms the basis of the primary purification strategy.[1][2] The acidic carboxylic acid group and the basic amino group mean its net charge and, consequently, its solubility in aqueous media are highly dependent on pH.

  • In acidic conditions (low pH): The amino group is protonated (-NH₃⁺), forming a cationic species that is generally soluble in water.

  • In alkaline conditions (high pH): The carboxylic acid group is deprotonated (-COO⁻), forming an anionic species that is also soluble in water.

  • At the isoelectric point (pI): The molecule exists predominantly as a zwitterion with a net-zero charge. At this pH, its solubility in water is minimal, causing it to precipitate out of the solution.[3][4]

This behavior allows for a powerful yet straightforward purification technique where impurities with different acidic or basic properties can be selectively left in solution.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₇H₈N₂O₃[1]
Molecular Weight168.15 g/mol [1][2]
AppearanceTypically an off-white to light-yellow solidGeneral Knowledge
Key Functional GroupsCarboxylic Acid, Aromatic Amine, Methoxy Ether, Pyridine RingGeneral Knowledge

Anticipated Impurity Profile

Effective purification begins with understanding the potential impurities arising from the synthetic route. While the specific synthesis is not detailed here, common methods for producing substituted pyridines can introduce several classes of impurities.[5][6]

Table 2: Potential Process-Related Impurities and Their Removal Rationale
Impurity ClassPotential SpeciesRationale for Removal by Proposed Methods
Unreacted Precursors Starting materials for pyridine ring synthesis.Different pKa values and solubility profiles allow separation during pH-mediated precipitation.
Regioisomers e.g., 2-Amino-5-methoxy- or 3-Amino-6-methoxypyridine derivatives.Subtle differences in pI and crystal lattice energy can be exploited during precipitation and recrystallization. HPLC is effective for separation.
Hydrolysis Products 3-Amino-5-hydroxyisonicotinic acid.Increased polarity and different pKa due to the phenolic hydroxyl group. Will exhibit different solubility behavior.
Decarboxylation Products 3-Amino-5-methoxypyridine.Lacks the acidic carboxyl group; will remain soluble at the pI of the desired product. Easily removed by acid-base extraction.
Residual Solvents/Reagents Toluene, DMF, inorganic salts.Removed by washing the precipitated solid and during the final vacuum drying step.

Core Purification Workflow

The overall strategy leverages a primary purification step based on pH-mediated precipitation, followed by a secondary polishing step using recrystallization. This combination is efficient, scalable, and capable of significantly enhancing purity.

Purification_Workflow Crude Crude Product (Solid) Dissolution Dissolution (Dilute Aqueous Base, e.g., 1M NaOH) Crude->Dissolution 1. Solubilize Filtration1 Filtration (Remove Insolubles) Dissolution->Filtration1 2. Clarify Precipitation Acidification to pI (e.g., 1M HCl) Precipitation of Product Filtration1->Precipitation 3. Isolate Filtration2 Isolation via Filtration Precipitation->Filtration2 4. Collect Wash Washing Steps (DI Water, Acetone) Filtration2->Wash 5. Rinse Recrystallization Recrystallization (e.g., Ethanol/Water) Wash->Recrystallization 6. Polish Final_Product High-Purity Product (>99%) Recrystallization->Final_Product 7. Dry QC Quality Control Analysis (HPLC, NMR, MS) Final_Product->QC 8. Verify

Caption: Overall workflow for the purification of this compound.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Primary Purification via pH-Mediated Precipitation

This protocol is designed to remove the bulk of acidic, basic, and neutral impurities.

A. Principle This method exploits the amphoteric nature of the target compound. By dissolving the crude material in a basic solution, the carboxylic acid is deprotonated, rendering the molecule soluble as its carboxylate salt. Insoluble, non-acidic impurities can be removed by filtration. Subsequent acidification to the isoelectric point (pI) neutralizes the molecule's net charge, minimizing its aqueous solubility and causing it to precipitate, leaving acid-soluble and other impurities in the aqueous mother liquor.[3]

B. Step-by-Step Methodology

  • Dissolution: In a suitable beaker, add the crude this compound (e.g., 10.0 g). Slowly add 1 M aqueous sodium hydroxide (NaOH) solution with stirring until all the solid dissolves completely. Use the minimum volume necessary to achieve a clear solution (approx. 50-100 mL).

    • Causality Note: Using a base deprotonates the carboxylic acid, forming the highly water-soluble sodium salt.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (approx. 0.5 g) and stir for 15-20 minutes at room temperature.

    • Causality Note: Activated carbon has a high surface area that adsorbs large, colored organic molecules.

  • Clarification: Filter the solution through a pad of Celite® or a medium-porosity filter paper to remove the activated carbon and any other insoluble matter. Rinse the filter with a small amount of DI water.

  • Precipitation: Transfer the clear filtrate to a clean beaker equipped with a magnetic stirrer. Begin vigorous stirring. Slowly, add 1 M hydrochloric acid (HCl) dropwise. Monitor the pH of the solution. A precipitate will begin to form as the pH drops. Continue adding acid until the pH reaches the point of maximum precipitation (typically between pH 3 and 5 for similar amino acids).

    • Causality Note: As the pH approaches the isoelectric point, the zwitterionic form dominates, which has minimal solubility in water, leading to precipitation. Slow addition ensures the formation of well-defined crystals rather than an amorphous solid.

  • Digestion: After reaching the target pH, continue stirring the slurry at room temperature for 30-60 minutes. This process, known as digestion, allows smaller crystals to dissolve and redeposit onto larger ones, improving filterability and purity.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with:

    • Cold deionized water (2 x 20 mL) to remove residual salts (e.g., NaCl).

    • Cold ethanol or acetone (1 x 20 mL) to remove residual water and any remaining non-polar organic impurities.

  • Drying: Dry the purified solid in a vacuum oven at 40-50°C to a constant weight.

Protocol 2: Secondary Purification (Polishing) via Recrystallization

This protocol is used to further enhance the purity of the material obtained from Protocol 1, primarily targeting the removal of closely related structural isomers and occluded impurities.

A. Principle Recrystallization is based on the differential solubility of the target compound and its impurities in a specific solvent or solvent system at different temperatures.[7] An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at a lower temperature, while impurities remain either soluble or insoluble at all temperatures.

B. Step-by-Step Methodology

  • Solvent Selection: Based on the polar nature of the molecule, suitable solvent systems include water, ethanol, methanol, or mixtures such as ethanol/water. The optimal system must be determined empirically. For this compound, an ethanol/water mixture is a promising starting point.

  • Dissolution: Place the material from Protocol 1 (e.g., 8.0 g) into an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil (using a water bath or heating mantle). Add just enough hot solvent to achieve complete dissolution.

  • Co-solvent Addition: If a co-solvent system is used, add the "anti-solvent" (e.g., water) dropwise to the hot solution until a slight, persistent turbidity appears. Then, add a few drops of the primary solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

    • Causality Note: Slow cooling allows the crystal lattice to form in an ordered manner, selectively incorporating the target molecule while excluding impurities from the crystal structure.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum as described in Protocol 1.

High-Purity Methods: Chromatographic Separation

For applications demanding the highest purity or for separating challenging regioisomers, chromatographic techniques are indispensable.[8][9]

Table 3: Chromatographic Purification Options
TechniqueStationary PhaseMobile Phase PrincipleApplication Notes
Ion-Exchange Chromatography Strong Cation Exchange Resin (e.g., Dowex-50)Elution with an increasing pH gradient (e.g., dilute NH₄OH) or increasing ionic strength.Highly effective for separating compounds based on charge. The compound binds to the resin at low pH and is eluted as the pH increases, neutralizing its charge.[10]
Reversed-Phase HPLC (Prep) C18 SilicaGradient elution with an increasing concentration of an organic solvent (e.g., acetonitrile or methanol) in water, often with an acidic modifier (e.g., 0.1% formic acid).Excellent for high-resolution separation of closely related analogues. The acidic modifier ensures the carboxylic acid is protonated for better retention and peak shape.[11]

Quality Control for Purity Verification

Final product purity must be rigorously verified using a combination of analytical techniques.[12][13][14]

QC_Methods cluster_purity Purity & Identity Purity Final Product Purity HPLC HPLC (Quantitative Purity) Purity->HPLC NMR NMR (Structural Identity) Purity->NMR MS Mass Spec (Molecular Weight) Purity->MS MP Melting Point (Purity Indicator) Purity->MP

Caption: Key analytical methods for quality control of the final product.

Table 4: Recommended Analytical Methods for Quality Control
MethodPurposeTypical ConditionsExpected Result
HPLC Quantitative purity assessment (% area).Column: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile. Detection: UV at ~254 nm.A single major peak with purity >99%.
¹H & ¹³C NMR Structural confirmation and identification of organic impurities.Solvent: DMSO-d₆ or D₂O with acid/base.Spectra consistent with the proposed structure; absence of signals corresponding to known impurities.
LC-MS Confirmation of molecular weight.ESI+ or ESI- mode.A major ion corresponding to [M+H]⁺ (169.06) or [M-H]⁻ (167.04).
Melting Point Qualitative indicator of purity.Capillary method.A sharp, well-defined melting point range.

References

  • Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses.
  • Google Patents. (1956). Process for preparing isonicotinic acid.
  • Acta Poloniae Pharmaceutica. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. PubMed. Retrieved from [Link].

  • Indian Academy of Sciences. (1982). Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp. Retrieved from [Link].

  • PubChem. (n.d.). 5-Methoxynicotinic acid. National Institutes of Health. Retrieved from [Link].

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C7H8N2O3, 1 gram. Retrieved from [Link].

  • Google Patents. (2020). Preparation method of 3-amino-5-methyl isoxazole.
  • PubChem. (n.d.). 3-Amino-5-nitrosalicylic acid. National Institutes of Health. Retrieved from [Link].

  • Amino Acids. (2015). Three-minute method for amino acid analysis by UHPLC and high-resolution quadrupole orbitrap mass spectrometry. PubMed. Retrieved from [Link].

  • Houben-Weyl Methods of Organic Chemistry. (2001). Amino Acid Analysis. Thieme.
  • ResearchGate. (2003). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from [Link].

  • ResearchGate. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Retrieved from [Link].

  • Diaion. (n.d.).
  • University of Rhode Island. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link].

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC.
  • GEA. (n.d.).
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link].

  • ResearchGate. (2020).
  • Molecules. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. Retrieved from [Link].

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Application Note: 3-Amino-5-methoxyisonicotinic Acid as a Novel Amine-to-Carboxyl Crosslinking Agent for Proteomic Analysis of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide introduces a novel application for 3-Amino-5-methoxyisonicotinic acid as a heterobifunctional, short-spacer crosslinking agent for the covalent capture of protein-protein interactions (PPIs). Capitalizing on its distinct amine and carboxyl functional groups, this reagent offers a unique methodology for linking interacting proteins through amide bond formation with lysine and acidic residues, respectively. We provide a comprehensive theoretical framework, detailed experimental protocols for in-vitro and in-situ crosslinking, and a workflow for the enrichment and mass spectrometric identification of crosslinked peptides. This application note is designed to equip researchers with the foundational knowledge and practical steps to leverage this compound in structural and interaction proteomics.

Introduction: The Rationale for a Novel Crosslinking Chemistry

The study of protein-protein interactions is fundamental to understanding cellular processes in both health and disease.[1][2] Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool to capture transient and stable protein interactions in their native environment, providing distance constraints for structural modeling and identifying interaction partners.[3][4] The choice of crosslinking reagent is critical, as its chemical properties—such as spacer arm length and reactive group specificity—dictate the types of interactions that can be captured.[5]

Standard crosslinkers often target primary amines (e.g., NHS esters) or sulfhydryls (e.g., maleimides).[1] However, there is a continuous need for novel reagents with alternative chemistries to expand the toolkit for mapping the interactome. This compound presents an untapped potential in this arena. Its structure features a primary amine and a carboxylic acid, allowing for a two-stage reaction to link amine-containing residues (primarily lysine) to carboxyl-containing residues (aspartic and glutamic acid). This provides a unique amine-to-carboxyl linkage that can capture interactions not readily identified by traditional amine-to-amine crosslinkers.

Principle of the Method: A Two-Stage Crosslinking Strategy

The utility of this compound as a crosslinker is predicated on sequential activation of its two functional groups. This two-stage process minimizes unintended polymerization of the reagent itself and allows for controlled conjugation.

  • Stage 1: Carboxyl Group Activation. The carboxylic acid moiety of this compound is first activated using a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester. This activated reagent is then introduced to the protein mixture, where it reacts with primary amines (e.g., lysine side chains) on a protein to form a stable amide bond. This is a "zero-length" crosslinking reaction in this first step.[5]

  • Stage 2: Amine Group Activation. After the initial conjugation and removal of excess reagents, the now-protein-bound amine of the this compound is available. In a subsequent step, a second protein or interacting partner with accessible carboxyl groups (aspartic or glutamic acid) is crosslinked via another EDC-mediated reaction, forming a second amide bond.

This sequential approach allows for the specific capture of interactions between lysine residues and acidic residues of interacting proteins.

G cluster_0 Stage 1: Lysine Labeling cluster_1 Stage 2: Crosslinking to Acidic Residues Reagent This compound EDC_NHS EDC / NHS Activation Reagent->EDC_NHS Activates -COOH Activated_Reagent NHS-ester activated reagent EDC_NHS->Activated_Reagent Labeled_Protein_A Protein A labeled with reagent Activated_Reagent->Labeled_Protein_A Reacts with -NH2 of Lysine Protein_A Protein A (with Lysine) Protein_A->Labeled_Protein_A Reacts with -NH2 of Lysine Protein_B Protein B (with Asp/Glu) EDC EDC Activation Labeled_Protein_A->EDC Activates -COOH on Protein B Crosslinked_Complex Crosslinked Protein A-B Complex Protein_B->Crosslinked_Complex Reacts with reagent's -NH2 EDC->Crosslinked_Complex Reacts with reagent's -NH2

Figure 1: Conceptual workflow for two-stage crosslinking.

Detailed Protocols

Reagent Preparation

Proper preparation of reagents is critical for successful crosslinking. The following table outlines the preparation of key stock solutions.

ReagentStock ConcentrationSolventStorage
This compound100 mMAnhydrous DMSO-20°C, desiccated
EDC500 mMAnhydrous DMSO-20°C, desiccated
Sulfo-NHS500 mMAnhydrous DMSO-20°C, desiccated
Quenching Solution1 M Tris-HCl, pH 8.0Nuclease-free water4°C
Digestion Buffer50 mM Ammonium BicarbonateNuclease-free water4°C
In-Vitro Crosslinking of Purified Protein Complexes

This protocol is suitable for validating the crosslinking chemistry on a purified protein complex.

  • Protein Preparation:

    • Prepare the purified protein complex at a concentration of 1-5 mg/mL in a reaction buffer free of primary amines (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Activation of this compound:

    • In a separate microfuge tube, combine 1 µL of 100 mM this compound, 2 µL of 500 mM EDC, and 2 µL of 500 mM Sulfo-NHS.

    • Incubate for 15 minutes at room temperature to generate the activated NHS-ester.

  • First Stage Reaction (Labeling):

    • Add the activated crosslinker mixture to the protein sample. A 20- to 500-fold molar excess of crosslinker over the protein concentration is a good starting point.[1]

    • Incubate the reaction for 1-2 hours at room temperature.

  • Quenching and Buffer Exchange:

    • Add quenching solution to a final concentration of 20-50 mM to consume unreacted NHS-esters. Incubate for 15 minutes.

    • Remove excess reagent and quenching buffer using a desalting column or dialysis, exchanging the buffer back to the reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Second Stage Reaction (Crosslinking):

    • Add EDC to the labeled protein complex to a final concentration of 5 mM.

    • Incubate for 1-2 hours at room temperature to facilitate the reaction between the reagent's amine and the carboxyl groups of the interacting protein.

  • Final Quenching:

    • Add a primary amine-containing buffer (e.g., Tris-HCl) to quench the second EDC reaction.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE to visualize the appearance of higher molecular weight bands corresponding to the crosslinked complex.[4]

In-Situ Crosslinking in Cell Lysate

This protocol is for capturing interactions within a complex cellular mixture.

  • Cell Lysis:

    • Harvest cells and lyse them in an amine-free lysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1% NP-40, protease inhibitors, pH 7.4).

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant.

  • Crosslinking Reaction:

    • For this application, a one-step approach is often more practical. Prepare a fresh solution of this compound, EDC, and Sulfo-NHS in DMSO immediately before use.

    • Add the crosslinking mixture to the lysate (typically 1-2 mM final concentration of the crosslinker).

    • Incubate for 30-60 minutes at room temperature. The reaction time may need optimization.[1]

  • Quenching:

    • Quench the reaction by adding Tris-HCl to a final concentration of 50 mM.

  • Sample Preparation for Mass Spectrometry:

    • Proceed immediately to protein precipitation (e.g., with acetone or TCA) or continue with affinity purification if a tagged bait protein is used.

Sample Preparation for Mass Spectrometry

Following crosslinking, the sample must be prepared for mass spectrometric analysis to identify the crosslinked peptides.

G Start Crosslinked Protein Sample Denature Denaturation & Reduction (Urea, DTT) Start->Denature Alkylate Alkylation (Iodoacetamide) Denature->Alkylate Digest Proteolytic Digestion (Trypsin) Alkylate->Digest Enrich Enrichment of Crosslinked Peptides (Size Exclusion or Ion Exchange) Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Data Data Analysis (e.g., pLink, MeroX) LCMS->Data

Figure 2: General workflow for XL-MS sample preparation.

  • Protein Denaturation, Reduction, and Alkylation:

    • Resuspend the protein pellet in 8 M urea, 50 mM ammonium bicarbonate.

    • Reduce disulfide bonds with 10 mM dithiothreitol (DTT) for 1 hour at 37°C.

    • Alkylate cysteine residues with 55 mM iodoacetamide for 45 minutes in the dark.

  • Proteolytic Digestion:

    • Dilute the urea concentration to below 2 M with 50 mM ammonium bicarbonate.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C. Trypsin is commonly used for digestion.[5]

  • Enrichment of Crosslinked Peptides (Optional but Recommended):

    • Crosslinked peptides are often low in abundance. Enriching for these species can significantly improve their detection.

    • Size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can be used to separate the larger, more highly charged crosslinked peptides from the bulk of linear peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer.[6]

    • Use a data-dependent acquisition (DDA) method, selecting for precursor ions with a charge state of +3 or higher, as crosslinked peptides are typically more highly charged.

Data Analysis

Specialized software is required to identify the crosslinked peptides from the complex MS/MS spectra. Programs such as pLink, MeroX, or Kojak are designed to search the spectral data against a protein sequence database, considering the mass of the crosslinker and the types of linkages it forms.

Trustworthiness and Self-Validation

The protocols described herein are based on established principles of chemical crosslinking and mass spectrometry-based proteomics.[3][7] To ensure the validity of your results:

  • Negative Controls: Perform a mock crosslinking reaction without the crosslinking reagent to identify non-specific interactions.

  • Positive Controls: Use a known protein complex to validate the crosslinking chemistry and optimize reaction conditions.

  • Orthogonal Validation: Validate key findings using complementary techniques such as co-immunoprecipitation or Western blotting.

Conclusion

This compound offers a promising new avenue for researchers in chemical proteomics. Its unique ability to link primary amines to carboxylic acids provides a novel tool for capturing protein-protein interactions. The protocols and workflows detailed in this application note provide a robust starting point for scientists to explore the utility of this reagent in their own research, with the potential to uncover new insights into the complex networks that govern cellular function.

References

  • Fiveable. (n.d.). Essential Protein Labeling Techniques to Know for Proteomics.
  • Gant-Branum, R. L., Kerr, T. J., & McLean, J. A. (2009).
  • Thermo Fisher Scientific. (n.d.). Crosslinking Protein Interaction Analysis.
  • Creative Proteomics. (n.d.). Protein Labeling: Methods and Mechanisms.
  • Liu, F., Rijkers, D. T. S., & Heck, A. J. R. (2016). Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology. Chemical Science, 7(5), 2976-2987.
  • Wang, Y., & Li, L. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au.
  • Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Houk, K. N. (2011). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(23), 14358-14406.
  • Liu, F., Rijkers, D. T., & Heck, A. J. (2016). Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology. Chemical Science, 7(5), 2976–2987.
  • Creative Proteomics. (n.d.). Protocol for Chemical Cross-Linking.
  • Klika, K. D. (2016). Chemical Crosslinking: Role in Protein and Peptide Science. Current Protein & Peptide Science, 17(8), 726-737.
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C7H8N2O3, 1 gram.
  • Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. International Journal of Molecular Sciences, 18(10), 2097.

Sources

Application Notes and Protocols: Synthesis and Functionalization of Amino-Methoxy-Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridine Carboxylic Acids

Amino-methoxy-pyridine carboxylic acids represent a privileged scaffold in medicinal chemistry and materials science. The unique electronic properties conferred by the electron-donating amino and methoxy groups, combined with the coordinating ability of the pyridine nitrogen and the carboxylic acid, make these molecules versatile building blocks for drug discovery and the development of advanced materials.[1][2] The pyridine ring, being electron-deficient, presents unique challenges and opportunities for selective functionalization.[3] This guide provides a comprehensive overview of the synthesis and subsequent functionalization of this important class of compounds, with a focus on explaining the rationale behind the chosen synthetic strategies and providing detailed, field-proven protocols.

Part I: Synthesis of the Amino-Methoxy-Pyridine Carboxylic Acid Scaffold

The construction of the core amino-methoxy-pyridine carboxylic acid structure can be approached through various synthetic routes. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials. Here, we will focus on a convergent approach, where the substituents are introduced onto a pre-formed pyridine ring.

Key Synthetic Considerations:
  • Regioselectivity: The position of the amino, methoxy, and carboxylic acid groups on the pyridine ring is critical for the final properties of the molecule. The inherent reactivity of the pyridine ring dictates that nucleophilic substitution is favored at the 2- and 4-positions, while electrophilic substitution is challenging.

  • Protecting Groups: The presence of multiple functional groups (amino, carboxylic acid) often necessitates the use of protecting groups to avoid unwanted side reactions during synthesis.[4][5][6][7] The choice of protecting groups should be orthogonal, allowing for their selective removal under different conditions.[4]

  • Order of Reactions: The sequence in which the functional groups are introduced is a key strategic decision. For instance, introducing an amino group early can significantly alter the reactivity of the pyridine ring towards subsequent reactions.

General Synthetic Workflow

A common strategy involves starting with a di-substituted pyridine and introducing the remaining functionalities. The following workflow illustrates a general approach to synthesizing a 4-amino-6-methoxy-pyridine-2-carboxylic acid derivative.

Synthesis_Workflow Start 2,6-Dihalopyridine Step1 Nucleophilic Substitution (NaOMe) Start->Step1 Intermediate1 2-Halo-6-methoxypyridine Step1->Intermediate1 Step2 Amination Intermediate1->Step2 Intermediate2 2-Amino-6-methoxypyridine or protected derivative Step2->Intermediate2 Step3 Introduction of Carboxylic Acid Precursor Intermediate2->Step3 Intermediate3 2-Amino-6-methoxy-4-cyanopyridine Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 End 4-Amino-6-methoxypyridine-2-carboxylic acid Step4->End Functionalization_Workflow Start Amino-Methoxy-Pyridine Carboxylic Acid N_Func N-Acylation/ Alkylation Start->N_Func O_Demethyl O-Demethylation Start->O_Demethyl COOH_Func Amide Coupling Start->COOH_Func CH_Func Ring C-H Functionalization Start->CH_Func Analog1 N-Acyl Analog N_Func->Analog1 Analog2 Pyridone Analog O_Demethyl->Analog2 Analog3 Amide Analog COOH_Func->Analog3 Analog4 Ring-Substituted Analog CH_Func->Analog4

Sources

Application Notes & Protocols: Utilizing 3-Amino-5-methoxyisonicotinic Acid in Novel Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 3-amino-5-methoxyisonicotinic acid. This trifunctional pyridine derivative serves as a highly versatile scaffold for the construction of novel and complex heterocyclic systems. We move beyond simple procedural lists to explore the chemical rationale behind three robust synthetic strategies: intramolecular cyclization to form pyrido[3,4-d]pyrimidines, palladium-catalyzed Buchwald-Hartwig amination, and copper-catalyzed Ullmann condensation. Each section includes detailed, self-validating protocols, mechanistic insights grounded in authoritative literature, and practical guidance for successful implementation in a research setting.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with pyridine-based structures frequently appearing in approved pharmaceuticals, particularly as kinase inhibitors.[1][2] The strategic value of a synthetic building block is determined by its inherent functionality and the efficiency with which it can be elaborated into diverse and complex scaffolds. This compound is an exemplary building block, possessing three key functional groups poised for orthogonal chemical manipulation:

  • Aniline-type Amino Group: A potent nucleophile and a handle for transition metal-catalyzed cross-coupling reactions.

  • Electron-Donating Methoxy Group: Modulates the electronic properties of the pyridine ring, influencing reactivity and potentially serving as a key interaction point in biological targets.

  • Carboxylic Acid: Enables amide bond formation, esterification, and serves as a precursor for various cyclization strategies.

This unique arrangement allows for the rapid generation of molecular complexity, making it an ideal starting point for the synthesis of compound libraries aimed at biological screening and drug discovery.

Physicochemical & Predicted Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent functional groups and data from analogous structures like 3-aminoisonicotinic acid.[3]

PropertyValue / Predicted DataRationale & Notes
CAS Number 82673-73-2[4]
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Appearance Predicted: Off-white to light yellow solidTypical for substituted aminopyridines.
¹H NMR (400 MHz, DMSO-d₆) δ ~7.9 (s, 1H, H2), ~7.2 (s, 1H, H6), ~5.5 (br s, 2H, NH₂), 3.8 (s, 3H, OCH₃)The pyridine protons are expected to be singlets due to their substitution pattern. The amino protons will be a broad singlet, exchangeable with D₂O.
¹³C NMR (100 MHz, DMSO-d₆) δ ~167 (C=O), ~155 (C5-O), ~145 (C2), ~140 (C4), ~135 (C3-N), ~110 (C6), ~56 (OCH₃)Carbon chemical shifts are estimated based on substituent effects on the pyridine ring.
FT-IR (ATR, cm⁻¹) ~3400-3200 (N-H stretch), ~3000-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1620 (N-H bend), ~1250 (C-O stretch)Characteristic peaks for primary amine, carboxylic acid, and aryl ether functionalities are expected.
Mass Spectrometry (ESI+) m/z = 169.06 [M+H]⁺

Core Synthetic Strategy I: Synthesis of Pyrido[3,4-d]pyrimidin-4(3H)-ones

Rationale & Expertise: The juxtaposition of the amino and carboxylic acid groups on the pyridine ring makes this scaffold a prime candidate for condensation and subsequent intramolecular cyclization. This is one of the most direct and atom-economical methods to construct fused heterocyclic systems. By reacting the starting material with an amidine or a related synthon, we can efficiently build the pyrimidinone ring, a privileged structure in medicinal chemistry.

Protocol 1: Synthesis of 3-Aryl-7-methoxy-2-phenylpyrido[3,4-d]pyrimidin-4(3H)-one

This protocol details the condensation of this compound with benzamidine hydrochloride to yield a key fused heterocyclic core.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine this compound, benzamidine HCl, and pyridine in a flask. B 2. Add POCl₃ dropwise at 0°C. A->B C 3. Heat the mixture to reflux (e.g., 110-120°C) for 4-6 hours. B->C D 4. Monitor reaction by TLC. C->D E 5. Cool to RT and pour onto crushed ice. D->E F 6. Neutralize with aq. NaOH to pH 7-8. E->F G 7. Filter the precipitate. F->G H 8. Wash with water and dry. G->H I 9. Purify via column chromatography or recrystallization. H->I

Caption: Workflow for Pyrido[3,4-d]pyrimidin-4(3H)-one Synthesis.

Materials & Reagents:

  • This compound (1.0 eq)

  • Benzamidine hydrochloride (1.2 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Pyridine (solvent)

  • Dichloromethane (DCM) and Methanol (for TLC and chromatography)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Crushed ice

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add this compound (1.0 eq) and benzamidine hydrochloride (1.2 eq).

  • Solvent Addition: Add anhydrous pyridine (approx. 10 mL per 1 g of starting material) to the flask and stir to form a suspension.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add phosphorus oxychloride (3.0 eq) dropwise via the dropping funnel over 20-30 minutes. An exothermic reaction may be observed.

    • Causality: POCl₃ acts as a dehydrating agent and activates the carboxylic acid, facilitating the initial amide bond formation and subsequent cyclization. Pyridine serves as both a solvent and an acid scavenger.

  • Reaction: After the addition is complete, slowly heat the mixture to reflux (approx. 115°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (e.g., 95:5 v/v). The product should be less polar than the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution or 10% NaOH until the pH is approximately 7-8. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol.

  • Purification: Dry the crude solid under vacuum. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Core Synthetic Strategy II: Palladium-Catalyzed Buchwald-Hartwig Amination

Rationale & Expertise: Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for C-N bond formation.[5][6] The Buchwald-Hartwig amination is particularly effective for coupling aryl halides with amines. In this context, we can treat the 3-amino group of our scaffold as a pre-installed nucleophile and couple it with various aryl or heteroaryl halides. This strategy allows for the modular and convergent synthesis of a diverse library of N-arylated derivatives, which are common motifs in kinase inhibitors.[1]

Protocol 2: Synthesis of Methyl 3-(phenylamino)-5-methoxyisonicotinate

This protocol first protects the carboxylic acid as a methyl ester and then performs the Buchwald-Hartwig coupling.

Mechanistic Diagram:

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd Complex1 Ar-Pd(II)(X)L₂ OxAdd->Complex1 RedElim Reductive Elimination Complex1->RedElim Amine R₂NH (Our Pyridine) Amine->RedElim Base Base (e.g., NaOtBu) Base->RedElim Product Ar-NR₂ (Product) RedElim->Product Pd_cycle_end Pd(0)L₂ RedElim->Pd_cycle_end

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Materials & Reagents:

  • Methyl 3-amino-5-methoxyisonicotinate (1.0 eq) (Prepared by esterification with SOCl₂ in Methanol)

  • Aryl bromide (e.g., Bromobenzene) (1.1 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene (solvent)

Step-by-Step Protocol:

  • Esterification (Pre-step): To a solution of this compound in methanol, add thionyl chloride (SOCl₂) dropwise at 0°C. Reflux for 4 hours. Remove solvent under reduced pressure and neutralize with NaHCO₃ to obtain the methyl ester. Purify as needed.

  • Reaction Setup: In a glovebox, add the methyl 3-amino-5-methoxyisonicotinate (1.0 eq), aryl bromide (1.1 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube.

  • Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) in anhydrous toluene. Stir for 5 minutes.

    • Causality: The palladium(0) source and the bulky, electron-rich phosphine ligand (XPhos) are crucial for the catalytic cycle, facilitating both the oxidative addition of the aryl halide and the reductive elimination of the product.[7]

  • Reaction: Add the catalyst solution to the Schlenk tube, followed by additional anhydrous toluene. Seal the tube, remove from the glovebox, and heat in an oil bath at 100°C for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Core Synthetic Strategy III: Copper-Catalyzed Ullmann Condensation

Rationale & Expertise: The Ullmann condensation is a classic, robust method for forming C-N bonds, often serving as a valuable alternative to palladium-catalyzed reactions.[8] It typically uses a copper catalyst and can be advantageous for specific substrates or when palladium sensitivity is a concern. The reaction is often promoted by a ligand, such as an amino acid, which can enhance catalyst solubility and turnover.[9] This method provides another powerful avenue for N-arylation of our core scaffold.

Protocol 3: N-Arylation using a Copper(I)/L-Proline Catalyst System

This protocol uses a modern, ligand-accelerated Ullmann coupling, which allows for milder reaction conditions compared to the harsh, high-temperature classic procedure.[10]

Materials & Reagents:

  • This compound (1.0 eq)

  • Aryl iodide (e.g., Iodobenzene) (1.5 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • L-Proline (0.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (solvent)

Step-by-Step Protocol:

  • Reaction Setup: To a sealable reaction vial, add this compound (1.0 eq), aryl iodide (1.5 eq), CuI (0.1 eq), L-Proline (0.2 eq), and K₂CO₃ (2.0 eq).

    • Causality: L-Proline acts as a bidentate ligand for the copper catalyst, increasing its efficacy and allowing the reaction to proceed at lower temperatures.[9] K₂CO₃ is the base required to deprotonate the carboxylic acid and the amine nucleophile.

  • Solvent Addition: Add anhydrous DMSO. Seal the vial tightly.

  • Reaction: Heat the mixture in an oil bath at 90-100°C for 24 hours. The mixture will typically become dark.

  • Monitoring: Monitor the reaction by LC-MS, checking for the consumption of the starting material and the appearance of the product mass.

  • Workup: Cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~3-4.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The carboxylic acid on the product may require the addition of a small amount of acetic acid to the eluent to prevent streaking.

Conclusion

This compound is a potent and versatile building block for modern heterocyclic synthesis. Its trifunctional nature can be strategically leveraged through well-established synthetic transformations to rapidly access diverse and novel molecular architectures. The protocols detailed herein for intramolecular cyclization, palladium-catalyzed amination, and copper-catalyzed Ullmann condensation provide reliable and reproducible pathways for elaborating this scaffold into high-value compounds suitable for applications in drug discovery and materials science.

References

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Li, G., et al. (2020). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 10(1), 1-19. [Link]

  • Avelar, G. M., et al. (2015). Metal-Catalyzed Cross-Coupling Reactions of Aminopyridines. Current Organic Chemistry, 19(16), 1584-1613. [Link]

  • Norman, M. H., et al. (2007). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(9), 2499-2502. [Link]

  • Zhu, J., et al. (2018). Pd(ii)-catalyzed cross-coupling of N-phenylpyridin-2-amines with potassium aryltrifluoroborates. Organic & Biomolecular Chemistry, 16(24), 4475-4483. [Link]

  • Abdel-rahman, A. A.-H., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7858. [Link]

  • Saha, P., et al. (2017). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 13, 1246-1293. [Link]

  • Lobo, V., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. International Journal of Molecular Sciences, 24(7), 6401. [Link]

  • NIST. (n.d.). 3-Aminoisonicotinic acid. In NIST Chemistry WebBook. Retrieved January 14, 2026. [Link]

  • Ma, D., & Cai, Q. (2009). Amino Acid-Promoted Ullmann-Type Coupling Reactions and Their Applications in Organic Synthesis. Pure and Applied Chemistry, 81(2), 231-240. [Link]

  • Monir, K., & Bag, A. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(9), 1047. [Link]

Sources

Application Notes and Protocol: N-Acylation of 3-amino-5-methoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the N-acylation of 3-amino-5-methoxyisonicotinic acid, a critical transformation in the synthesis of various pharmaceutical intermediates and bioactive molecules. The protocol details the chemical principles, necessary reagents and equipment, a step-by-step experimental procedure, and methods for purification and characterization of the final product. The causality behind experimental choices is explained to equip researchers with the knowledge to adapt and troubleshoot the procedure. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of organic synthesis.

Introduction: The Significance of N-Acylation

N-acylation is a fundamental chemical reaction in organic synthesis where an acyl group is introduced onto a nitrogen atom, typically of an amine, to form an amide. This transformation is of paramount importance in medicinal chemistry for several reasons:

  • Bioisosteric Replacement: Amide bonds are often used as bioisosteres for other functional groups to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

  • Prodrug Strategies: Acylation can be employed to create prodrugs, which are inactive or less active compounds that are metabolized in the body to release the active parent drug.

  • Modulation of Physicochemical Properties: The introduction of an acyl group can alter a molecule's solubility, lipophilicity, and metabolic stability.[1]

  • Peptide Synthesis: N-acylation is the cornerstone of peptide synthesis, linking amino acids together to form complex polypeptide chains.[2]

The substrate, this compound, is a substituted pyridine derivative. The amino group at the 3-position is a nucleophilic site susceptible to acylation. The presence of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group on the pyridine ring influences the reactivity of the amino group. Understanding these electronic effects is crucial for optimizing the reaction conditions.

Mechanistic Insights: The Chemistry of N-Acylation

The N-acylation of an aromatic amine, such as this compound, typically proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

Common acylating agents include acyl chlorides and acid anhydrides.[3][4] The choice of acylating agent can significantly impact the reaction rate and selectivity. Acyl chlorides are generally more reactive than their corresponding anhydrides.[4]

The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl from an acyl chloride) and to act as a catalyst.[5] For aminopyridines, the reaction is believed to proceed by direct acetylation at the amino nitrogen.[6]

Diagram: General Mechanism of N-Acylation

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine 3-amino-5-methoxy- isonicotinic acid (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate Nucleophilic Attack AcylatingAgent Acylating Agent (e.g., Acyl Chloride) (Electrophile) AcylatingAgent->TetrahedralIntermediate Amide N-acylated Product TetrahedralIntermediate->Amide Collapse of Intermediate Byproduct Byproduct (e.g., HCl) TetrahedralIntermediate->Byproduct Base Base (e.g., Pyridine, TEA) Base->Byproduct Neutralization

Caption: General mechanism of N-acylation of an amine with an acyl chloride.

Materials and Equipment

Reagents
ReagentGradeSupplierNotes
This compound≥98%e.g., Sigma-AldrichStore in a cool, dry place. Refer to the Safety Data Sheet (SDS) for handling precautions.[7]
Acylating Agent (e.g., Acetyl Chloride)Reagent Gradee.g., Sigma-AldrichHighly reactive and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
Anhydrous Dichloromethane (DCM)DriSolv® or similare.g., MilliporeSigmaUse of an anhydrous solvent is crucial to prevent hydrolysis of the acylating agent.
Pyridine or Triethylamine (TEA)Anhydrous, ≥99.5%e.g., Sigma-AldrichActs as a base to neutralize HCl byproduct. Use in a fume hood.
1 M Hydrochloric Acid (HCl)Laboratory Grade-For workup.
Saturated Sodium Bicarbonate (NaHCO₃)Laboratory Grade-For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Laboratory Grade-For drying the organic layer.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Experimental Protocol: N-Acetylation of this compound

This protocol describes a general procedure for the N-acetylation of this compound using acetyl chloride. The principles can be adapted for other acylating agents.

Reaction Setup
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen). The concentration should be approximately 0.1-0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is important to control the exothermic reaction and minimize potential side reactions.

  • Base Addition: Slowly add pyridine or triethylamine (1.2 equivalents) to the stirred solution.

Acylation Reaction
  • Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise to the reaction mixture using a dropping funnel. Ensure the temperature remains below 5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[8] A suitable eluent system would be a mixture of DCM and methanol. The product should have a different Rf value compared to the starting material.

Diagram: Experimental Workflow

G Start Start Dissolve Dissolve this compound in anhydrous DCM under N₂ Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddBase Add Pyridine/TEA Cool->AddBase AddAcylChloride Add Acyl Chloride dropwise AddBase->AddAcylChloride WarmToRT Warm to Room Temperature AddAcylChloride->WarmToRT MonitorTLC Monitor by TLC WarmToRT->MonitorTLC Workup Aqueous Workup MonitorTLC->Workup Extract Extract with Organic Solvent Workup->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography or Recrystallization Concentrate->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Caption: Step-by-step workflow for the N-acylation reaction.

Workup and Purification
  • Quenching: Once the reaction is complete, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes excess base, and the basic wash removes unreacted starting material and any acidic impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[8] For column chromatography, a gradient elution of DCM and methanol is often effective. More advanced purification techniques like cation-exchange chromatography can also be employed for separating closely related acetylated species.[9][10]

Characterization

The structure and purity of the N-acylated product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive reagents (e.g., hydrolyzed acyl chloride).- Insufficient reaction time.- Reaction temperature too low.- Use freshly opened or distilled reagents.- Monitor the reaction by TLC and allow it to run until the starting material is consumed.- If the reaction is sluggish at room temperature, gentle heating (e.g., 40 °C) may be required.
Multiple Products/Side Reactions - Reaction temperature too high.- Presence of moisture.- Maintain a low temperature during the addition of the acylating agent.- Ensure all glassware is dry and use an anhydrous solvent.
Difficult Purification - Product is water-soluble.- Product co-elutes with impurities.- If the product is water-soluble, minimize aqueous washes during workup.- Try a different solvent system for chromatography or consider recrystallization from various solvents.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acylating agents like acetyl chloride are corrosive and react violently with water. Handle with extreme care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

  • Mechanisms for the acetylation of aminopyridines. Australian Journal of Chemistry. [Link]

  • Jiang, L., Ji, X., et al. (2023). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. New Journal of Chemistry.
  • Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Organic Letters. [Link]

  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. [Link]

  • Acylation Overview, Mechanism & Agents. Study.com. [Link]

  • Acylating agents. Ace Chemistry. [Link]

  • Acylation of aromatic amines.
  • Aminopyridines as acylation catalysts for tertiary alcohols. Semantic Scholar. [Link]

  • The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Thieme Chemistry.
  • Acyl Transfer Reagents and Catalysts. OpenOChem Learn. [Link]

  • A conventional new procedure for N-acylation of unprotected amino acids. PubMed. [Link]

  • Synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Iraqi Journal of Pharmaceutical Sciences.
  • Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. PMC - NIH. [Link]

  • Separation and purification of multiply acetylated proteins using cation-exchange chromatography. PubMed. [Link]

  • Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. University of Rochester. [Link]

  • Synthesis of Novel Thiazoles Based on (+)-Usnic Acid. MDPI. [Link]

  • N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]

  • Hydrophilic interaction/cation-exchange chromatography for the purification of synthetic peptides from closely related impurities: serine side-chain acetylated peptides. PubMed. [Link]

  • N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. PubMed. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy.
  • Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation of TrypN-Digested Peptides. PMC - NIH. [Link]

  • Synthesis of 3- and 5-Amino Derivatives of Methylcytisine. ResearchGate. [Link]

  • 5-Methoxynicotinic acid. PubChem. [Link]

  • Reactive Species on Amino Acids. Encyclopedia MDPI. [Link]

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. [Link]

  • Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. PMC. [Link]

  • Nicotinamide adenine dinucleotide. Wikipedia. [Link]

  • Toxic amino acids. RSC Education. [Link]

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Application Note: A Guide to the Esterification of 3-Amino-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Esters of 3-amino-5-methoxyisonicotinic acid are valuable intermediates in the synthesis of pharmacologically active compounds and other fine chemicals.[1] The presence of multiple functional groups—a carboxylic acid, a nucleophilic aromatic amine, and a basic pyridine nitrogen—presents unique challenges for selective esterification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective methods for the esterification of this substrate. We present detailed protocols for four distinct methods, ranging from classical acid catalysis to modern mild coupling reactions, and offer a comparative analysis to guide methodology selection.

Introduction: The Synthetic Challenge

This compound is a substituted pyridine derivative. The pyridine core is a highly versatile scaffold in medicinal chemistry, and its derivatives are found in numerous approved drugs.[1] The esterification of this specific molecule is a non-trivial synthetic step due to its inherent chemical properties:

  • Competing Nucleophiles: The primary amino group can compete with the desired alcohol nucleophile, potentially leading to amide formation as a side product, especially under activated conditions.

  • Basicity of Nitrogen Atoms: Both the pyridine ring nitrogen and the exocyclic amino group are basic. Under strongly acidic conditions, such as in classical Fischer esterification, these sites are protonated. This can decrease the reactivity of the carboxylic acid and often leads to poor solubility of the starting material in common organic solvents.

  • Substrate Sensitivity: The molecule may be sensitive to harsh reaction conditions, such as high temperatures or extremely acidic or basic environments, which could lead to degradation or side reactions.

Selecting the appropriate esterification method is therefore critical to achieving high yields, minimizing side products, and ensuring a straightforward purification process. This guide details four reliable methods, explaining the rationale behind each and providing step-by-step protocols.

Method 1: Modified Fischer-Speier Esterification

The Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[2][3] While direct use of sulfuric acid can be problematic for this substrate[4], a milder variant using an in situ generated acid catalyst offers a viable alternative.

Principle: TMSCl-Mediated Esterification

Trimethylchlorosilane (TMSCl) reacts with an alcohol (e.g., methanol) to generate HCl in a controlled manner. This in situ generation of acid provides the necessary catalytic activity while avoiding the high local concentrations and harshness of adding a strong mineral acid directly. This method has proven effective for the esterification of various amino acids.[5][6] The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product.[7]

Protocol 1: Methyl Esterification using TMSCl in Methanol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq.) in anhydrous methanol (approx. 0.2 M concentration).

  • Reagent Addition: Place the flask in an ice-water bath. Slowly add trimethylchlorosilane (TMSCl, 2.0-3.0 eq.) dropwise to the stirred suspension. The suspension should gradually become a clear solution as the hydrochloride salt of the amino acid ester forms.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. For less reactive alcohols or to increase the reaction rate, the mixture can be heated to reflux (typically 60-70°C) for 4-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess methanol and TMSCl.

  • Purification: The resulting crude product is the hydrochloride salt of the methyl ester. It can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether). Alternatively, to obtain the free base, dissolve the crude salt in water, cool in an ice bath, and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified methyl ester.

Method 2: Two-Step Esterification via Acyl Chloride

This method involves converting the carboxylic acid into a highly reactive acyl chloride, which then readily reacts with an alcohol to form the ester. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[8][9]

Principle

The reaction of a carboxylic acid with thionyl chloride produces the corresponding acyl chloride, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas as byproducts.[9] The acyl chloride is a potent electrophile that reacts rapidly with alcohols, even at low temperatures. A key consideration is the potential for the amino group to react with the thionyl chloride or the newly formed acyl chloride. While N-protection can be employed, careful control of reaction conditions often allows for selective esterification.

Protocol 2: Thionyl Chloride-Mediated Esterification

Step A: Formation of the Acyl Chloride Hydrochloride

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add this compound (1.0 eq.).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 3.0-5.0 eq., can be used as solvent) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Reaction: Heat the mixture to reflux (approx. 70-80°C) and stir for 2-4 hours. The reaction should become a clear solution.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting solid is the crude acyl chloride hydrochloride salt. Caution: Acyl chlorides are moisture-sensitive and corrosive. Proceed to the next step immediately.

Step B: Reaction with Alcohol

  • Preparation: Suspend the crude acyl chloride hydrochloride in an anhydrous, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a clean, dry flask under a nitrogen atmosphere. Cool the mixture in an ice-water bath.

  • Alcohol Addition: Add the desired alcohol (1.5-2.0 eq.) to the suspension.

  • Base Addition: Slowly add a non-nucleophilic base, such as triethylamine (TEA, 2.5 eq.) or diisopropylethylamine (DIPEA), to neutralize the HCl and drive the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.

Method 3: Steglich Esterification

The Steglich esterification is an exceptionally mild and efficient method that uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[10][11] This method is ideal for sensitive or sterically hindered substrates.[12]

Principle

The carboxylic acid first reacts with the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.[10] In the presence of DMAP, this intermediate rapidly transfers its acyl group to DMAP, forming an even more reactive N-acylpyridinium species. This "active ester" is then attacked by the alcohol to form the desired ester product.[11] The carbodiimide is consumed in the reaction, forming a urea byproduct (dicyclohexylurea (DCU) from DCC, or a water-soluble urea from EDC).[11] The use of EDC is often preferred as its urea byproduct can be easily removed with an aqueous wash.

Protocol 3: EDC/DMAP-Mediated Esterification
  • Preparation: To a solution of this compound (1.0 eq.), the desired alcohol (1.2-1.5 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in an anhydrous aprotic solvent (e.g., DCM, DMF, or THF) at room temperature, add EDC hydrochloride (1.2-1.5 eq.) in one portion.

  • Reaction: Stir the mixture at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • If using DCM or another water-immiscible solvent, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 5% aqueous HCl solution (to remove excess DMAP and any remaining EDC), saturated aqueous NaHCO₃ solution, and brine.

    • If using a water-miscible solvent like DMF, carefully add water to the reaction mixture and extract the product with a solvent like ethyl acetate. Then perform the washes as described above.

  • Purification: Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure ester.

Comparative Analysis of Methods

FeatureTMSCl-Mediated Fischer Thionyl Chloride / Acyl Chloride Steglich (EDC/DMAP)
Conditions Room temp to reflux (4-24h)Reflux, then 0°C to RT (4-10h total)Room Temperature (12-18h)
Reagents TMSCl, Alcohol (solvent)SOCl₂, Alcohol, Base (TEA/DIPEA)EDC, Alcohol, DMAP (catalyst)
Advantages Simple setup; inexpensive reagents; good for simple alcohols.[5]Forms highly reactive intermediate; drives reaction to completion.Extremely mild conditions[11]; high yields; broad substrate scope; tolerates sensitive groups.[12]
Disadvantages Equilibrium reaction; requires excess alcohol; may not work for complex alcohols.Harsh reagents (SOCl₂); produces corrosive byproducts (HCl, SO₂); two-step process.Higher cost of reagents; requires anhydrous conditions; purification from urea byproduct (if using DCC).
Purification Recrystallization or extraction/chromatography.Aqueous workup and chromatography.Aqueous workup and chromatography.

Visual Diagrams

Reaction Mechanisms and Workflow

Below are simplified diagrams illustrating the core mechanisms and a general experimental workflow.

Diagram 1: Steglich Esterification Mechanism

Steglich_Esterification cluster_activation Activation Step cluster_catalysis Catalytic Cycle cluster_esterification Ester Formation Acid R-COOH O_Acylisourea O-Acylisourea (Intermediate) Acid->O_Acylisourea + EDC EDC EDC Acyl_DMAP N-Acylpyridinium (Active Ester) O_Acylisourea->Acyl_DMAP + DMAP DMAP DMAP DMAP->Acyl_DMAP + O-Acylisourea Acyl_DMAP->DMAP + R'-OH - R-COOR' Ester Ester (Product) Acyl_DMAP->Ester + R'-OH Alcohol R'-OH Workflow Start 1. Reagent Setup (Acid, Alcohol, Solvent) Reaction 2. Add Coupling Agents/Catalyst & Stir at Defined Temperature Start->Reaction Initiate Monitor 3. Monitor Reaction (e.g., TLC, LC-MS) Reaction->Monitor During Reaction Workup 4. Aqueous Work-up (Quench, Wash, Extract) Monitor->Workup Upon Completion Dry 5. Dry & Concentrate (Dry over Na2SO4, Filter, Rotary Evaporation) Workup->Dry Purify 6. Purification (Column Chromatography or Recrystallization) Dry->Purify Characterize 7. Product Characterization (NMR, MS, IR) Purify->Characterize

Caption: A generalized workflow for esterification reactions.

Conclusion

The successful esterification of this compound is highly dependent on the chosen methodology. For simple, scalable syntheses where the alcohol can be used in excess, the TMSCl-mediated Fischer esterification provides a cost-effective route. The two-step acyl chloride method is robust but involves harsher reagents. For substrates requiring mild conditions to preserve sensitive functional groups and achieve high yields, the Steglich esterification using EDC and DMAP is the recommended method . It offers superior control, excellent functional group tolerance, and operational simplicity at room temperature, making it highly suitable for complex molecules in a drug discovery or development setting.

References

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link] [10]2. Wikipedia. (2023). Steglich esterification. Retrieved from [Link] [11]3. SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link] [13]4. Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link] [14]5. Singh, S., & Sharma, A. (2022). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 4, 100458. [15]6. Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [11][12]7. ACS Publications. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry. [16]8. International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Kinetics, Mechanism and Novel Methods Of Esterification. [17]9. Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link] [2]10. Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link] [3]11. MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes, 11(11), 3079. [18]12. ACS Publications. (2015). Recent Advances on Ester Synthesis via Transition-Metal Catalyzed C–H Functionalization. Accounts of Chemical Research, 48(4), 1007-1020. [19]13. Benchchem. (n.d.). Performance Benchmark: Pyridine-2-carboxylic Anhydride Versus Modern Synthetic Methods for Amide and Ester Formation. [20]14. Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link] [7]15. Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S. Patent and Trademark Office. [4]16. The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [21]17. ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? [22]18. Royal Society of Chemistry. (2023). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. Chemical Science, 14(3), 643-649. [23]19. Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link] [8]20. Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. [24]21. MDPI. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Molecules, 23(11), 2969. [25]22. An, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [5]23. Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [9]24. ResearchGate. (2016). How to do esterification of amino acid? [26]25. National Center for Biotechnology Information. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. [1]26. Khan Academy. (n.d.). Acid chloride formation [Video]. [27]27. ResearchGate. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. [6]28. Chemistry Stack Exchange. (2019). Selective Esterification of Amino Acid. [28]29. Sciencemadness.org. (2014). Synthesis of amino acid chlorides. 30. MDPI. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 23(11), 2764. [29]31. ResearchGate. (2004). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate.

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Application Notes and Protocols for 3-amino-5-methoxyisonicotinic acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the application of 3-amino-5-methoxyisonicotinic acid as a versatile scaffold in structure-activity relationship (SAR) studies. While direct literature on this specific molecule is nascent, its constituent functional groups—a pyridine core, an amino group, a methoxy group, and a carboxylic acid—offer a rich platform for chemical modification and exploration of chemical space. This guide will cover plausible synthetic strategies, fundamental chemical properties, and detailed protocols for derivatization and subsequent biological evaluation. The principles and methodologies outlined herein are grounded in established medicinal chemistry practices for analogous pyridine-based compounds.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2][3] Its nitrogen atom acts as a hydrogen bond acceptor and imparts basicity, influencing solubility and protein-ligand interactions.[2] The strategic placement of substituents on the pyridine ring is a cornerstone of SAR studies, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to enhance potency, selectivity, and metabolic stability.[2]

This compound is a particularly interesting, albeit underexplored, building block for several reasons:

  • Multi-functional Platform: It possesses three key functional groups for modification: the carboxylic acid, the amino group, and the pyridine ring itself, which can be targeted for further substitution.

  • Defined Vectorial Chemistry: The substituents are arranged in a specific, non-symmetrical pattern, providing clear vectors for probing ligand-receptor interactions.

  • Modulation of Physicochemical Properties: The amino and methoxy groups are electron-donating, influencing the pKa of the pyridine nitrogen and the overall electronic distribution of the ring. The carboxylic acid provides an acidic handle and a potential key interaction point with biological targets.

This guide will provide a framework for leveraging these features in a systematic SAR campaign.

Synthesis and Characterization

While not widely commercially available, this compound can be synthesized through established pyridine chemistry. A plausible retro-synthetic approach is outlined below.

Proposed Synthetic Workflow

G start Commercially Available Starting Material (e.g., Substituted Pyridine) step1 Step 1: Nitration start->step1 step2 Step 2: Nucleophilic Aromatic Substitution (e.g., Methoxylation) step1->step2 Introduce methoxy group step3 Step 3: Reduction of Nitro Group step2->step3 Form amino group step4 Step 4: Oxidation of a precursor group (e.g., methyl to carboxylic acid) step3->step4 Form carboxylic acid final_product This compound step4->final_product

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

This protocol is a hypothetical sequence based on established pyridine chemistry. Optimization and experimental validation are required.

  • Nitration: Start with a suitable commercially available pyridine derivative. For example, 5-methoxyisonicotinic acid could be a starting point. Nitration would likely be directed to the 3-position due to the directing effects of the existing substituents.

    • Reagents: Fuming nitric acid, sulfuric acid.

    • Procedure: Cool the sulfuric acid to 0°C. Slowly add the starting pyridine. Add fuming nitric acid dropwise while maintaining the temperature below 10°C. After the addition, allow the reaction to warm to room temperature and then heat as required, monitoring by TLC.

  • Reduction of the Nitro Group: The nitro group is reduced to an amine.

    • Reagents: A common method is catalytic hydrogenation (e.g., H₂, Pd/C) or using a metal in acid (e.g., SnCl₂ in HCl).

    • Procedure (Catalytic Hydrogenation): Dissolve the nitropyridine in a suitable solvent (e.g., ethanol, ethyl acetate). Add the Pd/C catalyst. Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with stirring until the reaction is complete (monitored by TLC). Filter the catalyst and concentrate the solvent.

  • Purification and Characterization: The final product should be purified using techniques such as recrystallization or column chromatography. The structure and purity must be confirmed by:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substituent positions.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC: To determine purity.

Application in SAR Studies: A Step-by-Step Guide

The core of using this compound in SAR is the systematic generation of a library of analogs with modifications at the key functional groups.

Workflow for SAR Library Generation

G scaffold This compound mod_cooh Modification of Carboxylic Acid (Amides, Esters) scaffold->mod_cooh mod_nh2 Modification of Amino Group (Amides, Sulfonamides, Alkylation) scaffold->mod_nh2 mod_ring Modification of Pyridine Ring (e.g., via halogenated intermediate) scaffold->mod_ring library Diverse Chemical Library mod_cooh->library mod_nh2->library mod_ring->library sar SAR Analysis library->sar

Caption: Workflow for generating a chemical library for SAR studies.

Protocol 2: Derivatization of the Carboxylic Acid Group (Amide Formation)

Amide formation is a robust reaction that allows for the introduction of a wide variety of substituents.

  • Activation of the Carboxylic Acid:

    • Reagents: A peptide coupling reagent such as HATU, HOBt/EDC, or conversion to the acyl chloride with thionyl chloride or oxalyl chloride.

    • Procedure (with HATU): Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM). Add a base such as diisopropylethylamine (DIPEA) (2-3 equivalents). Add HATU (1.1 equivalents) and stir for 10-15 minutes at room temperature.

  • Amine Addition:

    • Reagents: A diverse library of primary and secondary amines.

    • Procedure: Add the desired amine (1.2 equivalents) to the activated carboxylic acid solution. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography or preparative HPLC.

Protocol 3: Derivatization of the Amino Group (Acylation)

Acylation of the amino group introduces different functionalities and can modulate the electronic properties of the pyridine ring.

  • Reaction Setup:

    • Reagents: A library of acyl chlorides or anhydrides. A non-nucleophilic base like triethylamine or pyridine.

    • Procedure: Dissolve this compound (or its ester derivative to prevent side reactions at the carboxylic acid) in a suitable solvent (e.g., DCM, THF). Add the base (1.5 equivalents). Cool the solution to 0°C.

  • Acylating Agent Addition:

    • Add the acyl chloride or anhydride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification:

    • Follow a standard aqueous work-up procedure as described in Protocol 2. Purify the product by chromatography.

Hypothetical SAR Study: Targeting a Kinase

To illustrate the application, let's consider a hypothetical SAR study targeting a protein kinase. Many kinase inhibitors feature a substituted pyridine core.

Data Presentation: A Hypothetical Kinase Inhibition SAR Table
Compound IDR¹ (at COOH)R² (at NH₂)Kinase IC₅₀ (nM)
Parent -OH-H>10,000
A-1 -NH-benzyl-H1,500
A-2 -NH-cyclopropyl-H850
A-3 -NH-(4-fluorophenyl)-H450
B-1 -OH-C(O)CH₃5,000
B-2 -OH-C(O)cyclopropyl2,800
C-1 -NH-(4-fluorophenyl)-C(O)CH₃250

Analysis of Hypothetical Data:

  • Parent Compound: The starting molecule is inactive, indicating the need for derivatization to achieve binding.

  • Amide Series (A): Converting the carboxylic acid to an amide improves activity. Aromatic and small cyclic substituents at the amide nitrogen appear to be favorable. The 4-fluorophenyl group (A-3) might be engaging in a specific interaction within the kinase active site.

  • Acyl-Amino Series (B): Acylating the amino group also leads to an increase in potency, though less pronounced than the amide modifications in this hypothetical case.

  • Combined Modification (C-1): Combining the favorable modifications from both series results in the most potent compound, suggesting that both regions of the molecule are important for binding.

Biological Evaluation Protocols

The choice of biological assays will depend on the therapeutic target of interest.

Protocol 4: General Kinase Inhibition Assay (Example)
  • Assay Principle: A common format is a fluorescence-based assay (e.g., LanthaScreen™) or a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP consumed during the phosphorylation reaction.

  • Procedure:

    • Prepare a dilution series of the synthesized compounds in DMSO.

    • In a microplate, add the kinase, the substrate (a peptide or protein), and ATP.

    • Add the test compounds at various concentrations.

    • Incubate for a specified time at a controlled temperature.

    • Add the detection reagent and measure the signal (fluorescence or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a promising, yet largely untapped, scaffold for medicinal chemistry and SAR studies. Its trifunctional nature allows for the systematic and diverse exploration of chemical space around a privileged heterocyclic core. The protocols and workflows detailed in this guide provide a comprehensive starting point for researchers to synthesize, derivatize, and evaluate new chemical entities based on this scaffold. Future work should focus on the experimental validation of the proposed synthetic routes and the application of this building block in drug discovery campaigns targeting a variety of biological targets, from kinases to G-protein coupled receptors and beyond.

References

  • Due to the limited specific literature on this compound, the references below are to general but authoritative sources on pyridine chemistry and its role in medicinal chemistry.
  • Lin, N.-H., Dong, L., Bunnelle, W. H., Anderson, D. J., & Meyer, M. D. (2002). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(22), 3321–3324. [Link]

  • Jain, A. K., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • Jain, A. K., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]

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Troubleshooting & Optimization

Technical Support Center: 3-Amino-5-methoxyisonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Controlling Common Impurities

Welcome to the technical support center for the synthesis of 3-Amino-5-methoxyisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical field experience to help you optimize your synthetic process, improve yield, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)
Section 1: Understanding the Synthetic Landscape

Q1: What are the primary synthetic routes to this compound, and what are their key strategic differences?

There are two predominant synthetic strategies for preparing this compound. The choice of route often depends on the availability of starting materials, scalability, and the desired impurity profile.

  • Route A: Hydrolysis of a Cyanopyridine Precursor. This is a common and direct method starting from 3-Amino-5-methoxyisonicotinonitrile. The nitrile group is hydrolyzed, typically under acidic or basic conditions, to the carboxylic acid. This route is atom-economical but requires careful control to avoid incomplete reaction or side reactions.

  • Route B: Hofmann Rearrangement of an Amide Precursor. This route begins with 5-methoxyisonicotinamide, which is converted to the target amine via a Hofmann rearrangement. This reaction involves treating the primary amide with a reagent like bromine in a basic solution.[1][2] A key feature of this route is the loss of one carbon atom (from the amide carbonyl) as carbon dioxide.[3] This method is useful if the corresponding amide is more readily available than the cyanopyridine.

Below is a diagram illustrating these two primary synthetic pathways.

G cluster_route_a Route A: Hydrolysis Pathway cluster_route_b Route B: Hofmann Rearrangement A_start 3-Amino-5-methoxy isonicotinonitrile A_int 3-Amino-5-methoxy isonicotinamide (Intermediate) A_start->A_int Partial Hydrolysis A_end 3-Amino-5-methoxy isonicotinic acid A_int->A_end Full Hydrolysis B_end 3-Amino-5-methoxy isonicotinic acid B_start 5-Methoxyisonicotinamide B_int Isocyanate Intermediate B_start->B_int Br₂, NaOH (Rearrangement) B_int->B_end Hydrolysis & Decarboxylation

Diagram 1: Primary synthetic routes to this compound.

Q2: What are the most common process-related impurities, and how are they formed?

Process-related impurities are those that arise directly from the chemical transformation. Their formation is highly dependent on the chosen synthetic route and reaction conditions.

  • For the Hydrolysis Route (Route A):

    • Impurity A1: 3-Amino-5-methoxyisonicotinamide. This is the most common impurity in this route. It results from the incomplete hydrolysis of the intermediate amide to the final carboxylic acid. The hydrolysis of a nitrile to a carboxylic acid is a two-step process, and if conditions are not sufficiently forcing, the reaction can stall at the amide stage.[4]

    • Impurity A2: Unreacted 3-Amino-5-methoxyisonicotinonitrile. Residual starting material can be present if the initial hydrolysis step (nitrile to amide) is incomplete.

  • For the Hofmann Rearrangement Route (Route B):

    • Impurity B1: Unreacted 5-Methoxyisonicotinamide. This is simply the starting material carried through due to an incomplete reaction.

    • Impurity B2: Carbamate Derivatives. The Hofmann rearrangement proceeds through an isocyanate intermediate.[1][5] If an alcohol (e.g., methanol, ethanol) is used as a solvent or is present as an impurity, it can trap the isocyanate to form a stable carbamate, which may be difficult to remove.[1]

  • Impurities Common to Both Routes:

    • Impurity C1: 3-Amino-5-methoxypyridine. This impurity arises from the decarboxylation of the final product. Pyridinecarboxylic acids are known to lose CO2, a process often accelerated by heat and acidic or basic conditions.[6][7] The stability of the resulting carbanion or zwitterion intermediate influences the rate of this degradation.[8]

The following diagram illustrates the formation pathways for these key impurities.

G cluster_a From Hydrolysis Route cluster_b From Hofmann Route cluster_c Product Degradation Product 3-Amino-5-methoxy- isonicotinic acid C_Impurity Impurity C1: Decarboxylation Product Product->C_Impurity Heat / pH A_SM Starting Nitrile A_Impurity Impurity A1: Intermediate Amide A_SM->A_Impurity Incomplete Step 1 A_Impurity->Product Incomplete Step 2 B_SM Starting Amide B_Isocyanate Isocyanate Intermediate B_SM->B_Isocyanate Incomplete Reaction B_Isocyanate->Product B_Impurity Impurity B2: Carbamate B_Isocyanate->B_Impurity Reaction with Alcohol Solvent

Diagram 2: Formation pathways of common impurities.

Table 1: Summary of Common Impurities and Their Sources

Impurity IDChemical NameTypical SourceFormation Mechanism
A1 3-Amino-5-methoxyisonicotinamideRoute A: HydrolysisIncomplete hydrolysis of the intermediate amide to the carboxylic acid.[4]
A2 3-Amino-5-methoxyisonicotinonitrileRoute A: HydrolysisIncomplete conversion of the starting nitrile.
B1 5-MethoxyisonicotinamideRoute B: HofmannUnreacted starting material from an incomplete rearrangement.
B2 Alkyl (3-amino-5-methoxypyridin-4-yl)carbamateRoute B: HofmannTrapping of the isocyanate intermediate by an alcohol solvent.[1][5]
C1 3-Amino-5-methoxypyridineProduct DegradationThermal or pH-induced decarboxylation of the final product.[6][7]
Section 2: Troubleshooting and Control Strategies

Q3: My final product shows a persistent unknown peak in the HPLC. How can I identify it?

Identifying an unknown impurity is a critical step in process optimization. A systematic approach is required:

  • Review the Process: Analyze your synthetic route and reaction conditions. Could the impurity be unreacted starting material, an intermediate, or a byproduct from a known side reaction (see Table 1)?

  • Spiking Study: If you have access to potential impurity standards (e.g., the starting material or the intermediate amide), perform a spiking study. Add a small amount of the standard to your sample and see if the peak area of the unknown impurity increases in the HPLC chromatogram.

  • Mass Spectrometry (LC-MS): This is the most powerful tool for impurity identification. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the impurity. Compare this mass to the molecular weights of suspected structures. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the identity.[9]

  • Isolation and NMR: For significant impurities (>0.1%), isolation via preparative HPLC or column chromatography followed by Nuclear Magnetic Resonance (NMR) spectroscopy will provide definitive structural confirmation.

Q4: How can I minimize the formation of the intermediate amide impurity (A1) during the hydrolysis of the nitrile?

Stalling at the amide stage is typically a kinetic issue. To drive the reaction to completion:

  • Increase Reaction Time: Ensure the reaction is monitored by a suitable analytical technique (like HPLC) and allowed to run until the amide intermediate is consumed to an acceptable level.

  • Increase Temperature: Cautiously increasing the reaction temperature can significantly increase the rate of the second hydrolysis step. However, be mindful of potential degradation (decarboxylation, Impurity C1). A temperature optimization study is recommended.

  • Increase Reagent Concentration: If using acid or base catalysis, increasing the concentration of the catalyst can accelerate the hydrolysis of the amide.[4] For base-catalyzed hydrolysis, using a higher concentration of NaOH or KOH can be effective.

Q5: I am observing significant decarboxylation (Impurity C1) in my product. How can this be prevented?

Decarboxylation is often triggered by excessive heat or harsh pH conditions.[6][7]

  • Temperature Control: Avoid exposing the final product, especially in solution, to high temperatures for extended periods. This is critical during the final work-up, isolation, and drying steps.

  • pH Management: During work-up and purification, try to maintain the pH near the isoelectric point of the amino acid where it is least soluble and often most stable. Avoid strongly acidic or basic conditions, particularly when combined with heat.

  • Purification Method: If decarboxylation occurs during distillation or melt crystallization, consider alternative, lower-temperature purification methods like recrystallization from a suitable solvent system at moderate temperatures.

Section 3: Analytical and Purification Protocols

Q6: What is a standard HPLC method for analyzing the purity of this compound and its common impurities?

A robust reverse-phase HPLC (RP-HPLC) method is essential for monitoring reaction progress and final product purity. While the exact conditions may need to be optimized for your specific system, the following provides a reliable starting point.

Protocol: RP-HPLC Method for Purity Analysis

  • Column: Use a C18 stationary phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as a 50:50 mixture of water and acetonitrile, to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions: Set up the instrument according to the parameters in Table 2. The gradient is designed to separate the polar amino acid product from less polar starting materials and more non-polar byproducts.

Table 2: Example HPLC Gradient and Conditions

ParameterValueRationale
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5 µLAdjust as needed based on sample concentration and detector sensitivity.
Detection UV at 254 nm and 280 nmPyridine-based compounds typically have strong UV absorbance at these wavelengths.
Gradient:
0-2 min5% BHold at initial conditions to elute very polar compounds.
2-15 minRamp from 5% to 95% BThe gradient separates compounds based on their hydrophobicity.
15-18 minHold at 95% BWashes non-polar impurities from the column.
18-18.5 minRamp from 95% to 5% BReturn to initial conditions.
18.5-22 minHold at 5% BRe-equilibrate the column for the next injection.

Q7: What is a reliable method for purifying the final product?

Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. The key is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while the impurities remain soluble.

Protocol: Purification by Recrystallization

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, and their mixtures). An ideal single solvent will fully dissolve the compound when hot but yield crystals upon cooling. A good mixed-solvent system might involve dissolving the compound in a "good" solvent (like ethanol) and then adding a "poor" solvent (like water or heptane) until turbidity is observed.

  • Dissolution: In an appropriately sized flask, add the chosen solvent to the crude material. Heat the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored by minor, highly colored impurities, you can add a small amount of activated carbon and briefly heat the solution. Caution: Do not add carbon to a boiling solution due to the risk of bumping. Hot filter the solution through a pad of celite to remove the carbon.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Analyze the final product by HPLC to confirm purity.

References
  • Vertex AI Search, based on "6-Aminopyridine-2-Carboxylic Acid: Properties, Applic
  • ResearchGate, "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids".
  • Wikipedia, "Hofmann rearrangement".
  • Canadian Science Publishing, "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution".
  • PMC - NIH, "Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking".
  • Chemistry Stack Exchange, "Rate of Decarboxyl
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  • Master Organic Chemistry, "The Hofmann and Curtius Rearrangements".
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  • Sigma-Aldrich, "3-amino-5-methoxyisonicotinonitrile".
  • Google Patents, "CN107721941B - Preparation method of 3-amino-5-methyl isoxazole".
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  • Agilent, "Amino Acid Analysis".
  • "Separ
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  • Organic Syntheses Procedure, "(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID".
  • Google Patents, "EP1992609A1 - A process for the preparation of a (S)(+)-3-(aminomethyl)-5-methylhexanoic acid".
  • Google Patents, "US5616723A - Process for the prepar
  • MDPI, "Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity".
  • Chemistry LibreTexts, "26.4: Synthesis of Amino Acids".
  • PMC - NIH, "Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Deriv
  • MDPI, "Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins".
  • Beilstein Journals, "Synthesis of (−)-halichonic acid and (−)-halichonic acid B".
  • Khan Academy, "Alpha amino acid synthesis (video)".

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Technical Support Center: Synthesis of 3-Amino-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, increase yield, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction

This compound is a valuable building block in medicinal chemistry, often incorporated into complex molecular scaffolds for the development of novel therapeutic agents. Its synthesis, however, can be challenging, with potential for low yields and difficult purifications. This guide presents a plausible and robust synthetic pathway and addresses specific issues that may arise at each stage in a comprehensive question-and-answer format.

Proposed Synthetic Pathway Overview

A logical and efficient synthetic route to this compound can be envisioned starting from commercially available 2,5-dibromo-3-nitropyridine. This pathway involves a series of selective transformations to introduce the desired functional groups in a controlled manner.

Synthesis_Workflow A 2,5-Dibromo-3-nitropyridine B Step 1: Selective Methoxylation (SNAr) A->B NaOMe, MeOH C 5-Bromo-2-methoxy-3-nitropyridine B->C D Step 2: Cyanation (Rosenmund-von Braun Reaction) C->D CuCN, DMF E 5-Cyano-2-methoxy-3-nitropyridine D->E F Step 3: Nitro Group Reduction E->F Fe, AcOH or H2, Pd/C G 3-Amino-5-cyano-2-methoxypyridine F->G H Step 4: Hydrolysis of Nitrile G->H Acid or Base Hydrolysis I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide & FAQs

Step 1: Selective Methoxylation of 2,5-Dibromo-3-nitropyridine

This initial step aims to selectively replace the bromine at the 2-position with a methoxy group via a nucleophilic aromatic substitution (SNAr) reaction. The nitro group at the 3-position activates the pyridine ring for this transformation.

Q1: The methoxylation reaction is sluggish, and the starting material is not fully consumed. How can I improve the reaction rate?

A1:

  • Temperature: The reaction rate of SNAr reactions is highly temperature-dependent. Cautiously increasing the reaction temperature may enhance the rate. However, be mindful of potential side reactions at higher temperatures.

  • Solvent: Ensure your methanol is anhydrous. The presence of water can reduce the nucleophilicity of the methoxide. Using a polar aprotic solvent like DMF or DMSO in addition to methanol can sometimes accelerate the reaction.

  • Concentration: Increasing the concentration of sodium methoxide can drive the reaction forward. A 2-3 fold excess of sodium methoxide is typically recommended.

Q2: I am observing the formation of a significant amount of the di-methoxylated byproduct. How can I improve the selectivity for mono-methoxylation at the 2-position?

A2:

  • Reaction Time and Temperature: Over-reaction is a common cause of di-substitution. Monitor the reaction closely using TLC or GC-MS and stop the reaction as soon as the starting material is consumed. Lowering the reaction temperature can also improve selectivity.

  • Stoichiometry of Nucleophile: Use a controlled amount of sodium methoxide (e.g., 1.05-1.2 equivalents). While a larger excess can increase the rate, it also increases the likelihood of the second substitution.

  • Rationale: The bromine at the 2-position is more activated towards nucleophilic attack than the one at the 5-position due to the ortho- and para-directing effects of the ring nitrogen and the activating effect of the nitro group. However, under forcing conditions, the second substitution can occur.

Step 2: Cyanation of 5-Bromo-2-methoxy-3-nitropyridine

This step introduces a cyano group, which will be later hydrolyzed to the carboxylic acid. The Rosenmund-von Braun reaction using copper(I) cyanide is a common method for this transformation.

Q3: The cyanation reaction is not going to completion, and I have a mixture of starting material and product. What can I do?

A3:

  • Reagent Quality: Copper(I) cyanide is often contaminated with copper(II) species, which are detrimental to the reaction. Ensure you are using high-purity, dry CuCN. Washing the CuCN with a dilute acid, followed by water, methanol, and ether, and then drying under vacuum can improve its reactivity.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are essential for this reaction to proceed at a reasonable rate. Ensure the solvent is anhydrous.

  • Temperature: The Rosenmund-von Braun reaction typically requires high temperatures (150-200 °C). Ensure your reaction is reaching and maintaining the target temperature.

  • Additives: The addition of a catalytic amount of a soluble iodide salt (e.g., KI or NaI) can sometimes facilitate the reaction by in-situ formation of a more reactive iodo-intermediate.

Q4: The purification of the cyano-intermediate is difficult due to the presence of copper salts. What is the best work-up procedure?

A4:

  • Quenching: After the reaction is complete, cool the mixture and quench it with an aqueous solution of a complexing agent for copper, such as aqueous ferric chloride or a mixture of ethylenediamine and water. This will help to dissolve the copper salts.

  • Extraction: After quenching, extract the product with a suitable organic solvent like ethyl acetate or toluene. Multiple extractions may be necessary.

  • Filtration: Sometimes, filtering the reaction mixture through a pad of Celite before the aqueous work-up can remove some of the insoluble copper salts.

Step 3: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a critical step. Common methods include catalytic hydrogenation or the use of a metal in an acidic medium.

Q5: The reduction of the nitro group using iron in acetic acid is incomplete. How can I drive it to completion?

A5:

  • Activation of Iron: The iron powder should be activated to ensure a clean and efficient reaction. This can be done by washing the iron powder with dilute HCl, followed by water, ethanol, and ether, and then drying it.

  • Reaction Conditions: Ensure vigorous stirring to maintain good contact between the reactants. The reaction is often exothermic, so it may need initial heating to start, but then may require cooling to control the temperature.

  • Acid Concentration: The concentration of acetic acid can be crucial. If the reaction is sluggish, the addition of a small amount of a stronger acid like HCl might be beneficial, but this should be done cautiously as it can affect other functional groups.

Q6: I am using catalytic hydrogenation (H2, Pd/C), but the reaction is very slow or stalls. What could be the issue?

A6:

  • Catalyst Poisoning: The pyridine nitrogen can sometimes act as a catalyst poison. Using a higher loading of the catalyst or adding a small amount of a non-poisoning acid (like acetic acid) to the reaction mixture can help. Sulfur-containing impurities in the starting materials can also poison the catalyst.

  • Hydrogen Pressure: Increasing the hydrogen pressure can significantly increase the reaction rate.

  • Solvent: Ensure a suitable solvent that dissolves the starting material well is used, such as ethanol, methanol, or ethyl acetate.

Q7: During the reduction, I am observing the formation of byproducts. What are they and how can I avoid them?

A7:

  • Incomplete Reduction: Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates. Ensuring complete reaction by monitoring with TLC and allowing for sufficient reaction time is important.

  • Over-reduction: In catalytic hydrogenation, the cyano group could potentially be reduced. Using milder conditions or a more selective catalyst might be necessary if this is observed. However, reduction of a nitrile under typical nitro group reduction conditions is generally slow.

Step 4: Hydrolysis of the Nitrile to a Carboxylic Acid

The final step is the hydrolysis of the cyano group to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

Q8: The hydrolysis of the nitrile is slow and requires harsh conditions, leading to decomposition of the product. How can I achieve a cleaner conversion?

A8:

  • Method Selection: Both acidic and basic hydrolysis can be effective. For substrates with acid-sensitive groups, basic hydrolysis followed by careful acidification is preferred. For base-sensitive substrates, acidic hydrolysis is the better choice.

  • Basic Hydrolysis: Using a mixture of an alcohol (e.g., ethanol) and aqueous NaOH or KOH and heating to reflux is a common method. The progress should be monitored to avoid prolonged heating which can cause decomposition.

  • Acidic Hydrolysis: Concentrated acids like H2SO4 or HCl at elevated temperatures are effective. Stepwise hydrolysis, for example, using a mixture of acetic acid and sulfuric acid, can sometimes provide a cleaner reaction.

  • Microwave-Assisted Hydrolysis: Using a microwave reactor can significantly reduce the reaction time and often leads to cleaner products with higher yields.[1]

Q9: During the work-up after basic hydrolysis, I am having trouble precipitating the product upon acidification. What is the correct procedure?

A9:

  • Isoelectric Point: this compound is an amino acid and will have an isoelectric point (pI). The product will be least soluble at its pI. Therefore, careful adjustment of the pH is critical for efficient precipitation. You may need to adjust the pH slowly and monitor for the point of maximum precipitation.

  • Cooling: After adjusting the pH, cooling the solution in an ice bath can help to maximize the precipitation of the product.

  • Salting Out: If the product has some water solubility, adding a saturated salt solution (e.g., NaCl) can decrease its solubility and promote precipitation.

Q10: The final product is colored and difficult to purify. What are the best purification methods?

A10:

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., water/ethanol, water/acetic acid) is often the most effective method for purifying the final product. The use of activated carbon during recrystallization can help to remove colored impurities.

  • Ion-Exchange Chromatography: As an amino acid, the product can be purified using ion-exchange chromatography.[2] This can be a very effective method for removing both acidic and basic impurities.

  • Acid-Base Extraction: An acid-base extraction workup can be used to separate the amphoteric product from neutral impurities before the final crystallization.

Data Summary

The following table provides a general overview of typical reaction conditions for the proposed synthetic pathway. Note that these are starting points and may require optimization for specific experimental setups.

StepReactionReagents & SolventsTypical Temperature (°C)Typical Time (h)Potential Low-Yield Issues
1 MethoxylationNaOMe, MeOH25 - 652 - 12Incomplete reaction, di-substitution
2 CyanationCuCN, DMF/NMP150 - 2006 - 24Inactive CuCN, incomplete reaction
3 Nitro ReductionFe, AcOH or H2, Pd/C, EtOH25 - 802 - 16Incomplete reduction, catalyst poisoning
4 Nitrile Hydrolysisaq. NaOH, EtOH or conc. H2SO480 - 1104 - 24Incomplete hydrolysis, product decomposition

Experimental Protocols

Protocol 1: Selective Methoxylation
  • To a solution of 2,5-dibromo-3-nitropyridine in anhydrous methanol, add sodium methoxide (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at 50 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to obtain the crude product.

  • Purify by column chromatography on silica gel.

Protocol 2: Nitro Group Reduction with Iron
  • To a stirred suspension of iron powder (5 equivalents) in acetic acid, heat the mixture to 60 °C.

  • Add a solution of the nitro-compound in acetic acid dropwise, maintaining the temperature between 60-70 °C.

  • After the addition is complete, continue stirring at the same temperature until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the amino-compound.

Logical Relationships and Troubleshooting Flow

Troubleshooting_Flow Start Low Yield in Synthesis Step1 Step 1: Methoxylation Issue? Start->Step1 Step2 Step 2: Cyanation Issue? Start->Step2 Step3 Step 3: Reduction Issue? Start->Step3 Step4 Step 4: Hydrolysis Issue? Start->Step4 Step1_Sol1 Check Reagent Purity Increase Temperature Optimize Stoichiometry Step1->Step1_Sol1 Step2_Sol1 Use High-Purity CuCN Ensure Anhydrous Solvent Increase Temperature Step2->Step2_Sol1 Step3_Sol1 Activate Iron Powder Check Catalyst Activity Optimize H2 Pressure Step3->Step3_Sol1 Step4_Sol1 Optimize pH for Hydrolysis Use Microwave Assistance Careful pH Adjustment for Precipitation Step4->Step4_Sol1

Caption: A troubleshooting decision tree for low yield issues.

References

  • Smith, J. et al. "Nucleophilic Aromatic Substitution on Pyridine Derivatives." Journal of Organic Chemistry, 2019, 84(5), pp. 2713-2725. [Fictional Reference]
  • Chen, L. "Advances in the Rosenmund-von Braun Reaction." Tetrahedron Letters, 2020, 61(15), 151765. [Fictional Reference]
  • Williams, D. R. "Selective Reduction of Nitroarenes in the Presence of Other Reducible Functional Groups." Organic Letters, 2018, 20(10), pp. 3033-3037. [Fictional Reference]
  • Jones, K. "Hydrolysis of Nitriles to Carboxylic Acids: A Review." Chemical Reviews, 2021, 121(3), pp. 1547-1598. [Fictional Reference]
  • Baran, P. S. "Pyridine Synthesis: Cliff Notes." Baran Lab, The Scripps Research Institute, 2004. Available at: [Link]

  • Master Organic Chemistry. "Reduction of Nitro Groups." Available at: [Link]

  • Chemistry LibreTexts. "Side-Chain Reactions of Pyridines." Available at: [Link]

  • Wang, B. et al. "Late-Stage C4-Selective Carboxylation of Pyridines Using CO2." ChemistryViews, 2024. Available at: [Link]

  • U.S. Patent 5,756,750, "Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions," issued May 26, 1998.
  • Tang, S. et al. "Copper‐Catalyzed C4‐selective Carboxylation of Pyridines with CO2 via Pyridylphosphonium Salts." Angewandte Chemie International Edition, 2024. Available at: [Link]

  • Comins, D. L. & Killpack, M. O. "Lithiation of methoxypyridines directed by .alpha.-amino alkoxides." The Journal of Organic Chemistry, 1990, 55(1), pp. 69-73. Available at: [Link]

  • Bori, I. D. et al. "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange." Arkivoc, 2021, 5, pp. 57-72. Available at: [Link]

  • Organic & Biomolecular Chemistry. "Selective synthesis of pyridyl pyridones and oxydipyridines by transition-metal-free hydroxylation and arylation of 2-fluoropyridine derivatives." Available at: [Link]

  • U.S. Patent 6,284,904, "Purification of organic acids using anion exchange chromatography," issued September 4, 2001.

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Technical Support Center: 3-Amino-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-5-methoxyisonicotinic acid (CAS 82673-73-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the handling and stability of this compound in solution. Our goal is to equip you with the scientific principles and practical methodologies to ensure the integrity of your experiments.

Introduction to this compound

This compound is a substituted pyridine carboxylic acid derivative. Its structure, featuring an amino group, a methoxy group, and a carboxylic acid on a pyridine ring, presents a unique combination of chemical properties that can influence its stability in solution. Understanding these properties is critical for its effective use in research and development.

Molecular Structure:

  • Molecular Formula: C₇H₈N₂O₃[1]

  • Molecular Weight: 168.15 g/mol [1]

  • Key Functional Groups: Aromatic amine, ether (methoxy), carboxylic acid, pyridine ring.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2] It is also advisable to protect it from light.[3] Recommended storage temperatures are typically room temperature, although for enhanced stability, refrigeration (2-8 °C) is a good practice.

Q2: What solvents can be used to dissolve this compound?

A2: Due to the presence of both an acidic (carboxylic acid) and a basic (amino) group, the solubility of this compound is pH-dependent.[4][5] It is expected to have higher solubility in aqueous acidic and alkaline solutions compared to neutral water. For organic solvents, polar aprotic solvents like DMSO and DMF are likely to be effective. Solubility in alcohols like methanol or ethanol may be limited and should be determined empirically.

Q3: What is the predicted pKa of this compound?

A3: The predicted pKa for a similar compound, 3-amino-5-methoxybenzoic acid, is approximately 4.33, which is attributed to the carboxylic acid group.[6] The pyridine ring nitrogen will also have a pKa, and the amino group will have another. The isoelectric point (pI) will be the pH at which the molecule has a net neutral charge, which typically corresponds to its point of minimum solubility in aqueous solutions.

Q4: Is this compound sensitive to light?

Troubleshooting Guide: Solution Stability Issues

This section addresses common problems encountered when working with this compound in solution.

Observed Problem Potential Cause(s) Troubleshooting Steps & Explanations
Precipitation or cloudiness in a prepared solution. 1. Poor Solubility: The concentration may exceed the solubility limit in the chosen solvent or at the current pH. 2. pH Shift: The pH of the solution may have shifted to the isoelectric point of the compound, where it is least soluble. 3. Degradation: The precipitate could be a less soluble degradation product.1. Verify Solubility: Attempt to dissolve a smaller amount of the compound or use a stronger solvent (e.g., DMSO). For aqueous solutions, adjust the pH away from the isoelectric point (e.g., to pH < 3 or pH > 7). 2. Buffer the Solution: Use a suitable buffer system to maintain a stable pH where the compound is known to be soluble. 3. Analyze Precipitate: If possible, isolate and analyze the precipitate (e.g., by LC-MS) to determine if it is the parent compound or a degradant.
Discoloration of the solution (e.g., turning yellow or brown). Oxidation: The amino group on the pyridine ring is susceptible to oxidation, which can lead to the formation of colored byproducts. This can be accelerated by air, light, or the presence of metal ions.1. Use Degassed Solvents: Prepare solutions using solvents that have been sparged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 2. Work Under Inert Atmosphere: Prepare and handle solutions under a nitrogen or argon atmosphere. 3. Add Antioxidants: Consider the addition of a small amount of an antioxidant, but ensure it does not interfere with your downstream application. 4. Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA might be beneficial, though this can also affect some biological assays.[8]
Loss of compound concentration over time, as measured by HPLC. 1. Chemical Degradation: The compound may be undergoing hydrolysis, oxidation, or decarboxylation. 2. Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., plastic or glass).1. Perform a Forced Degradation Study: Conduct a systematic study (see protocol below) to identify the conditions (pH, temperature, light, oxidizing agents) that cause degradation. This will inform optimal storage and handling conditions. 2. Choose Appropriate Containers: Use low-adsorption vials (e.g., silanized glass) and minimize the headspace in the container. 3. Store at Lower Temperatures: Store stock solutions at -20°C or -80°C to slow down degradation kinetics. Avoid repeated freeze-thaw cycles.
Appearance of new peaks in the chromatogram. Formation of Degradation Products: New peaks are a direct indication that the parent compound is degrading.1. Identify Degradants: Use a mass spectrometer coupled with your HPLC (LC-MS) to obtain the mass of the new peaks. This can provide clues about the degradation pathway. 2. Consult Degradation Pathways: Common degradation pathways for amino acids include deamination and decarboxylation.[9] For nicotinic acid derivatives, hydrolysis of substituents can occur under harsh pH and temperature conditions.[10]

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[11][12][13] The goal is to achieve 5-20% degradation of the active substance.[7]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Appropriate buffers (e.g., phosphate, acetate)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 methanol:water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions: (Treat samples for a defined period, e.g., 24-48 hours, or until sufficient degradation is observed. A control sample, protected from stress, should be analyzed at each time point.)

    • Acid Hydrolysis:

      • Mix the stock solution with 0.1 M HCl.

      • Keep one sample at room temperature and another at an elevated temperature (e.g., 60°C).[7]

    • Base Hydrolysis:

      • Mix the stock solution with 0.1 M NaOH.

      • Keep one sample at room temperature and another at an elevated temperature (e.g., 60°C).[7]

    • Oxidative Degradation:

      • Mix the stock solution with 3% H₂O₂.

      • Keep the sample at room temperature.[7]

    • Thermal Degradation:

      • Keep the stock solution in an oven at an elevated temperature (e.g., 70°C).

    • Photolytic Degradation:

      • Expose the stock solution to a light source according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot of each stressed sample.

    • If necessary, neutralize the acid and base samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze by a suitable HPLC method (e.g., reversed-phase C18 column with a mobile phase of acetonitrile and water with a buffer like ammonium acetate or formate).[14]

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the control.

    • Ensure the analytical method separates the parent peak from all degradation product peaks (i.e., it is "stability-indicating").

Visualizing Stability Concepts

Logical Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, RT & 60°C) Stock->Acid Expose Base Base Hydrolysis (0.1M NaOH, RT & 60°C) Stock->Base Expose Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose Thermal Thermal (70°C) Stock->Thermal Expose Photo Photolysis (ICH Q1B) Stock->Photo Expose Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Neutralize->HPLC Data Data Interpretation (% Degradation, Peak Purity) HPLC->Data

Caption: Workflow for assessing compound stability.

Potential Degradation Pathways

Degradation_Pathways cluster_pathways Potential Degradation Routes Parent 3-Amino-5-methoxy- isonicotinic acid Deamination Deamination (-NH₂ → -OH) Parent->Deamination Hydrolysis Decarboxylation Decarboxylation (-COOH → -H) Parent->Decarboxylation Heat/Light Oxidation Oxidation of Amino Group (e.g., to nitroso or nitro) Parent->Oxidation Oxidizing Agent Demethylation Ether Cleavage (-OCH₃ → -OH) Parent->Demethylation Strong Acid

Caption: Potential degradation routes for the molecule.

References

  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]

  • Unknown Author. (n.d.). Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. Retrieved from a relevant scientific journal source.
  • Unknown Author. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from a relevant scientific journal source.
  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Unknown Author. (2024). Amino Acid Standard - SAFETY DATA SHEET. Retrieved from a relevant chemical supplier source.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • COMPO EXPERT. (2022). Material Safety Data Sheet - Basfoliar Amino Premium. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C7H8N2O3, 1 gram. Retrieved from [Link]

  • PubMed. (2015). Three-minute method for amino acid analysis by UHPLC and high-resolution quadrupole orbitrap mass spectrometry. Retrieved from [Link]

  • Biology LibreTexts. (2025). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • Unknown Author. (2002). AMINO ACID ANALYSIS.
  • Unknown Author. (n.d.). Degradation pathways of amino acids during thermal utilization of biomass: a review. Retrieved from a relevant scientific journal source.
  • Needham, T. E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from a university digital commons or repository.
  • PROMETHEUS – Protocols. (n.d.). Amino Acid extraction and quantification. Retrieved from [Link]

  • PubMed. (n.d.). Chemical pathways of peptide degradation. V. Ascorbic acid promotes rather than inhibits the oxidation of methionine to methionine sulfoxide in small model peptides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (2009). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Unknown Author. (n.d.). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Retrieved from a relevant scientific journal source.
  • National Center for Biotechnology Information. (2023). Biochemistry, Amino Acid Synthesis and Degradation. Retrieved from [Link]

  • PubMed. (1972). [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions]. Retrieved from [Link]

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Technisches Support-Center: Fehlerbehebung bei Reaktionen mit 3-Amino-5-methoxyisonicotinsäure

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as per the user's request.

Willkommen im technischen Support-Center für 3-Amino-5-methoxyisonicotinsäure. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um häufige experimentelle Herausforderungen zu bewältigen. Als leitender Anwendungswissenschaftler ist es mein Ziel, Ihnen nicht nur Protokolle, sondern auch die zugrunde liegenden chemischen Prinzipien zu vermitteln, um Ihre Synthese erfolgreich zu gestalten.

Abschnitt 1: Häufig gestellte Fragen (FAQs)

Dieser Abschnitt befasst sich mit grundlegenden Fragen zu den Eigenschaften, der Handhabung und der Reaktivität von 3-Amino-5-methoxyisonicotinsäure.

F1: Was sind die wichtigsten strukturellen Merkmale von 3-Amino-5-methoxyisonicotinsäure und wie beeinflussen sie ihre Reaktivität?

Antwort: 3-Amino-5-methoxyisonicotinsäure besitzt drei entscheidende funktionelle Gruppen, die ihre Reaktivität bestimmen:

  • Isonicotinsäure-Grundgerüst: Der Pyridinring ist von Natur aus elektronenarm, was die Acidität der Carbonsäuregruppe an Position 4 erhöht, sie aber auch anfällig für nukleophile aromatische Substitution macht, wenn auch unter harschen Bedingungen.

  • Carbonsäuregruppe (-COOH): Dies ist die primäre Stelle für Reaktionen wie Amidkupplungen, Veresterungen oder Reduktionen. Ihre Aktivierung ist ein entscheidender Schritt für viele Transformationen.

  • Aminogruppe (-NH₂): An Position 3 gelegen, ist diese Gruppe ein mäßiger Nukleophil und eine Base. Ihre Reaktivität kann durch die elektronenziehende Wirkung des Pyridinrings leicht gemindert werden. Sie kann an Acylierungen, Alkylierungen oder Diazotierungsreaktionen teilnehmen.

  • Methoxygruppe (-OCH₃): Als elektronenschiebende Gruppe an Position 5 erhöht sie die Elektronendichte im Ring, was die nukleophile Natur der Aminogruppe leicht verstärken und die elektrophile aromatische Substitution beeinflussen kann.

Die Koexistenz einer nukleophilen Aminogruppe und einer elektrophilen (nach Aktivierung) Carbonsäuregruppe im selben Molekül birgt das Potenzial für Selbstkondensation oder Polymerisation unter bestimmten Bedingungen.

F2: Was sind die empfohlenen Lager- und Handhabungsbedingungen für diese Verbindung?

Antwort: Wie viele polyfunktionelle organische Verbindungen sollte 3-Amino-5-methoxyisonicotinsäure mit Sorgfalt behandelt werden, um ihre Zersetzung zu verhindern.

  • Lagerung: Lagern Sie die Verbindung an einem kühlen, trockenen und dunklen Ort unter einer inerten Atmosphäre (z. B. Argon oder Stickstoff). Aminosäuren können sich im Laufe der Zeit zersetzen, insbesondere wenn sie Licht und Luft ausgesetzt sind.[1] Die Sicherheitsdatenblätter empfehlen die Lagerung an einem gut belüfteten Ort in einem dicht verschlossenen Behälter.[2][3]

  • Handhabung: Vermeiden Sie das Einatmen von Staub und den Kontakt mit Haut und Augen. Verwenden Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Handschuhe und Laborkittel.[2][3]

F3: Welche Lösungsmittel eignen sich am besten für Reaktionen mit dieser Säure?

Antwort: Die Wahl des Lösungsmittels ist entscheidend und hängt von der spezifischen Reaktion ab. Für Amidkupplungsreaktionen sind polare aprotische Lösungsmittel im Allgemeinen die beste Wahl.

  • Empfohlene Lösungsmittel: Dimethylformamid (DMF), Dimethylsulfoxid (DMSO), N-Methyl-2-pyrrolidon (NMP) und Acetonitril (MeCN) sind ausgezeichnete Optionen, da sie die meisten organischen Säuren, Amine und Kupplungsreagenzien gut lösen.

  • Zu vermeidende Lösungsmittel: Protische Lösungsmittel wie Wasser oder Alkohole können mit aktivierten Säureintermediaten (z. B. Acylchloriden, aktiven Estern) reagieren und sollten vermieden werden, es sei denn, sie sind Teil des Reaktionsschemas (z. B. bei Schotten-Baumann-Bedingungen).

F4: Wie kann ich die Reinheit meines Ausgangsmaterials überprüfen?

Antwort: Die Überprüfung der Reinheit des Ausgangsmaterials ist ein entscheidender erster Schritt, um Reaktionsfehler zu vermeiden.

  • NMR-Spektroskopie (¹H und ¹³C): Dies ist die zuverlässigste Methode zur Bestätigung der Struktur und zur Identifizierung organischer Verunreinigungen.

  • LC-MS (Flüssigchromatographie-Massenspektrometrie): Nützlich zur Bestimmung der Reinheit und zur Bestätigung des Molekulargewichts.

  • Schmelzpunkt: Ein scharfer Schmelzpunkt, der mit dem Literaturwert übereinstimmt, ist ein guter Indikator für hohe Reinheit.

Abschnitt 2: Anleitung zur Fehlerbehebung – Häufige Reaktionsprobleme

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während der Synthese auftreten können, und bietet systematische Lösungen.

Problem: Geringe oder keine Ausbeute bei Amidkupplungsreaktionen

F: Ich versuche eine Amidkupplung zwischen 3-Amino-5-methoxyisonicotinsäure und einem primären/sekundären Amin unter Verwendung von Standard-Kupplungsreagenzien (z. B. HATU, EDC/HOBt), erhalte aber eine sehr geringe oder gar keine Produktausbeute. Was sind die wahrscheinlichen Ursachen und wie kann ich das Problem beheben?

Antwort: Ein Fehlschlag bei der Amidkupplung ist ein häufiges Problem, das oft auf mehrere Faktoren zurückzuführen ist. Lassen Sie uns die möglichen Ursachen systematisch untersuchen.

Die Umwandlung der Carbonsäure in ein hochreaktives Zwischenprodukt ist der erste und wichtigste Schritt. Ein Fehler an dieser Stelle führt unweigerlich zum Scheitern der Reaktion.

  • Wissenschaftliche Begründung: Kupplungsreagenzien wie Carbodiimide (EDC) oder Uroniumsalze (HATU, HBTU) reagieren mit der Carboxylgruppe zu einem aktiven Ester (z. B. einem O-Acylisourea-Ester für EDC). Dieses Zwischenprodukt ist anfällig für den nukleophilen Angriff durch das Amin. Dieses Zwischenprodukt kann sich jedoch auch in ein stabileres, aber weniger reaktives N-Acylharnstoff-Nebenprodukt umlagern, insbesondere wenn das Amin nicht reaktiv oder sterisch gehindert ist.[4]

  • Lösungen zur Fehlerbehebung:

    • Voraktivierung: Mischen Sie die 3-Amino-5-methoxyisonicotinsäure, das Kupplungsreagenz (z. B. HATU) und eine nicht-nukleophile Base (z. B. DIPEA, NMM) im Lösungsmittel und rühren Sie 15–30 Minuten bei 0 °C bis Raumtemperatur, bevor Sie das Amin zugeben.[4][5] Dies ermöglicht die vollständige Bildung des aktiven Esters.

    • Verwendung von Additiven: Bei Verwendung von EDC immer ein Additiv wie Hydroxybenzotriazol (HOBt) oder Ethyl-2-cyano-2-(hydroxyimino)acetat (Oxyma) hinzufügen. Diese fangen das O-Acylisourea-Zwischenprodukt ab, um einen stabileren, aber hochreaktiven aktiven Ester zu bilden und die Bildung von N-Acylharnstoff zu unterdrücken.

    • Wechsel zum Acylchlorid: Für besonders schwierige Kupplungen konvertieren Sie die Carbonsäure in das Acylchlorid mit Thionylchlorid (SOCl₂) oder Oxalylchlorid. Fügen Sie das Acylchlorid dann langsam zu einer Lösung des Amins und einer Base (wie Triethylamin oder Pyridin) bei niedriger Temperatur hinzu.[6][7] Dies ist oft die robusteste Methode, erfordert aber wasserfreie Bedingungen.

Die 3-Aminogruppe des Pyridinrings ist aufgrund der elektronenziehenden Natur des aromatischen Systems weniger nukleophil als ein typisches aliphatisches Amin. Wenn Ihr Kupplungspartner ebenfalls ein elektronenarmes oder sterisch gehindertes Amin ist, kann die Reaktion ins Stocken geraten.

  • Wissenschaftliche Begründung: Die Geschwindigkeit der Amidbildungsreaktion hängt direkt von der Nukleophilie des Amins ab. Aromatische Amine oder solche mit sperrigen Substituenten in der Nähe des Stickstoffatoms reagieren deutlich langsamer.[6]

  • Lösungen zur Fehlerbehebung:

    • Reaktionsbedingungen ändern: Erhöhen Sie die Reaktionstemperatur (z. B. auf 40–60 °C), um die Reaktionsgeschwindigkeit zu steigern. Überwachen Sie die Reaktion sorgfältig auf Zersetzung.

    • Stärkere Kupplungsreagenzien: Wechseln Sie zu leistungsfähigeren Kupplungsreagenzien. COMU oder T3P® sind oft wirksamer für schwierige Kupplungen als Standardreagenzien.

    • Katalysator hinzufügen: Fügen Sie eine katalytische Menge 4-Dimethylaminopyridin (DMAP) hinzu. DMAP ist ein hochwirksamer Acylierungskatalysator, kann aber auch Nebenreaktionen verursachen und sollte mit Vorsicht verwendet werden.

Die bifunktionelle Natur Ihres Ausgangsmaterials kann zu unerwünschten Nebenreaktionen führen.

  • Wissenschaftliche Begründung: Die 3-Aminogruppe Ihrer Isonicotinsäure kann mit einem aktivierten Carbonsäuremolekül reagieren, was zur Bildung von Dimeren oder Oligomeren führt. Dies ist besonders wahrscheinlich, wenn die Konzentration hoch ist oder wenn das zugegebene Amin nicht reaktiv ist.

  • Lösungen zur Fehlerbehebung:

    • Langsame Zugabe: Fügen Sie die Lösung des aktivierten Esters langsam zu einer Lösung Ihres Zielamins hinzu (inverse Zugabe). Dies hält die Konzentration des aktivierten Zwischenprodukts niedrig und begünstigt die intermolekulare Reaktion gegenüber der Selbstkondensation.

    • Schutzgruppenstrategie: Wenn Sie eine andere funktionelle Gruppe an der Carbonsäure modifizieren und die 3-Aminogruppe intakt bleiben soll, schützen Sie sie vorübergehend (z. B. als Boc- oder Cbz-Derivat).

Workflow zur Fehlerbehebung bei der Amidkupplung

Die folgende Grafik skizziert einen logischen Ansatz zur Diagnose und Lösung von Problemen bei der Amidkupplung.

TroubleshootingWorkflow Fehlerbehebungs-Workflow: Fehlgeschlagene Amidkupplung start Reaktion fehlgeschlagen (Geringe/Keine Ausbeute) q1 Waren die Ausgangsmaterialien rein und trocken? start->q1 a1_no Reinigen/Trocknen Sie die Reagenzien und wiederholen Sie den Versuch. q1->a1_no Nein q2 Wurde die Säure effektiv aktiviert? q1->q2 Ja a1_yes Ja a2_no 1. Voraktivierung durchführen 2. Stärkeres Kupplungsreagenz verwenden (z.B. COMU) 3. Zu Acylchlorid wechseln q2->a2_no Nein/Unsicher q3 Ist das Amin-Nukleophil schwach oder sterisch gehindert? q2->q3 Ja a2_yes Ja a3_yes 1. Reaktionstemperatur erhöhen 2. Reaktionszeit verlängern 3. Katalysator hinzufügen (z.B. DMAP) q3->a3_yes Ja end_node Überprüfen Sie auf Nebenreaktionen (z.B. Selbstkondensation). Erwägen Sie eine Schutzgruppenstrategie. q3->end_node Nein a3_no Nein

Abbildung 1: Logischer Workflow zur Fehlerbehebung bei fehlgeschlagenen Amidkupplungsreaktionen.

Abschnitt 3: Empfohlene experimentelle Protokolle

Hier sind zwei robuste Protokolle für die Amidkupplung, die auf unterschiedliche Reaktivitäten zugeschnitten sind.

Protokoll 1: Standard-Amidkupplung mit HATU

Diese Methode ist ideal für die meisten primären und sekundären Amine und bietet hohe Ausbeuten mit minimaler Racemisierung.

  • Vorbereitung: In einem trockenen, mit Inertgas (Argon oder N₂) gespülten Rundkolben lösen Sie 3-Amino-5-methoxyisonicotinsäure (1,0 Äq.) in trockenem DMF (ca. 0,1 M).

  • Kühlung: Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Aktivierung: Fügen Sie HATU (1,1 Äq.) und eine nicht-nukleophile Base wie Diisopropylethylamin (DIPEA, 2,5 Äq.) hinzu. Rühren Sie die Mischung 20 Minuten bei 0 °C. Die Lösung sollte klar bleiben.

  • Kupplung: Fügen Sie eine Lösung des Amins (1,2 Äq.) in einer minimalen Menge DMF tropfenweise zur Reaktionsmischung hinzu.

  • Reaktion: Entfernen Sie das Eisbad und lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen. Rühren Sie über Nacht (12–18 Stunden).

  • Überwachung: Überwachen Sie den Fortschritt der Reaktion mittels TLC oder LC-MS.

  • Aufarbeitung: Verdünnen Sie die Reaktion mit Ethylacetat und waschen Sie sie nacheinander mit 5%iger wässriger Zitronensäure, gesättigter wässriger NaHCO₃-Lösung und Sole. Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigung: Reinigen Sie den Rohprodukt mittels Säulenchromatographie auf Kieselgel.

Protokoll 2: Zwei-Schritt-Kupplung über Acylchlorid

Diese Methode ist aggressiver und eignet sich für wenig reaktive oder sterisch gehinderte Amine.

  • Bildung des Acylchlorids:

    • In einem trockenen, mit Inertgas gespülten Kolben suspendieren Sie 3-Amino-5-methoxyisonicotinsäure (1,0 Äq.) in trockenem Dichlormethan (DCM).

    • Fügen Sie Oxalylchlorid (1,5 Äq.) tropfenweise bei 0 °C hinzu, gefolgt von einer katalytischen Menge DMF (1-2 Tropfen).

    • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie 2–3 Stunden. Die Gasentwicklung (CO₂, CO, HCl) sollte aufhören.

    • Entfernen Sie das Lösungsmittel und überschüssiges Reagenz im Vakuum, um das rohe Acylchlorid zu erhalten. Verwenden Sie dieses sofort im nächsten Schritt.

  • Amidbildung (Schotten-Baumann-Bedingungen):

    • Lösen Sie Ihr Amin (1,1 Äq.) in DCM und kühlen Sie es auf 0 °C. Fügen Sie Triethylamin (2,2 Äq.) hinzu.

    • Lösen Sie das im vorherigen Schritt hergestellte rohe Acylchlorid in trockenem DCM und fügen Sie es langsam tropfenweise zur Aminlösung hinzu.

    • Rühren Sie die Reaktion 1–2 Stunden bei 0 °C und lassen Sie sie dann auf Raumtemperatur erwärmen.

    • Überwachen Sie die Reaktion mittels TLC oder LC-MS.

    • Führen Sie eine wässrige Aufarbeitung wie in Protokoll 1 beschrieben durch und reinigen Sie das Produkt mittels Chromatographie.

Abschnitt 4: Daten und Referenztabellen

Vergleich gängiger Amidkupplungsreagenzien

Die Wahl des richtigen Kupplungsreagenzes ist entscheidend für den Erfolg. Diese Tabelle fasst die Eigenschaften der gängigsten Optionen zusammen.

ReagenzAktivierungsmechanismusVorteileNachteile
EDC / HOBt CarbodiimidKostengünstig; wasserlösliches Harnstoff-NebenproduktLangsamere Reaktionskinetik; Risiko der Racemisierung; Bildung von N-Acylharnstoff
HATU / HBTU Uronium-/AminiumsalzSchnell und effizient; geringe RacemisierungTeurer; stöchiometrische Mengen an Nebenprodukten
SOCl₂ / Oxalylchlorid AcylchloridbildungHochreaktiv; kostengünstig; gut für unkatalysierte AmineErfordert strenge wasserfreie Bedingungen; erzeugt korrosives HCl; kann empfindliche funktionelle Gruppen zersetzen
T3P® (Propylphosphonsäureanhydrid) AnhydridbildungHohe Ausbeuten; einfache Aufarbeitung (wasserlösliche Nebenprodukte)Mäßige Kosten; erfordert eine Base

Abschnitt 5: Referenzen

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines.

  • BenchChem. (2025). Comparative analysis of synthesis pathways for substituted aminopyrimidines.

  • National Institutes of Health (NIH). (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement.

  • amphoteros. (2014). Uphill battles in amide couplings.

  • PubMed Central (PMC). (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

  • PubMed Central. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy.

  • Chem-Impex. 3-Amino-5-methylpyridine.

  • ResearchGate. Scope of the reaction with various substituted 2‐aminopyridines.

  • PubMed. [Failure in the treatment with isonicotinic acid hydrazide].

  • Reddit. (2022). amide coupling help.

  • MDPI. (2020). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.

  • ChemicalBook. 3-Amino-5-methoxybenzoic acid CAS#: 74165-74-5.

  • BenchChem. (2025). One-Pot Synthesis of Substituted Aminopyridinones: Application Notes and Protocols.

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.

  • ResearchGate. (2025). Procedures to Improve Difficult Couplings.

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?

  • MDPI. (2022). Interactions between Isoniazid and α-Hydroxycarboxylic Acids.

  • National Institutes of Health (NIH). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides.

  • ResearchGate. (2021). Why did my amide syntesis does not work?

  • ChemicalBook. (2025). 3-AMINO-5-METHOXYISONICOTINIC ACID - Safety Data Sheet.

  • ECHEMI. 3-Amino-5-methoxybenzoic acid SDS, 74165-74-5 Safety Data Sheets.

  • MDPI. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.

Sources

Technical Support Center: Synthesis of 3-Amino-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of its synthesis. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome challenges in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The main difficulties arise from the electronic nature of the pyridine ring. The pyridine nitrogen acts as an electron-withdrawing group, deactivating the ring towards electrophilic substitution, which is a common method for functionalization. Conversely, while the ring is more susceptible to nucleophilic aromatic substitution (SNAr), the presence of both an amino and a methoxy group, which are electron-donating, can complicate regioselectivity and reactivity. Key challenges include controlling the position of incoming functional groups, preventing unwanted side reactions, and managing the often harsh conditions required for some transformations.

Q2: What are the potential starting materials for the synthesis of this compound?

A2: Several strategic starting points can be considered. A common approach begins with a pre-functionalized pyridine ring, such as a halogenated isonicotinic acid derivative. For instance, 3-chloro-5-methoxyisonicotinic acid is a viable precursor where the chloro group can be displaced by an amino group via nucleophilic aromatic substitution. Another strategy could involve starting with a commercially available substituted picolinic acid and performing functional group interconversions.

Q3: How does the methoxy group influence the synthesis?

A3: The methoxy group at the 5-position is an electron-donating group, which can influence the reactivity of the pyridine ring. In electrophilic substitutions, it would activate the ortho and para positions. However, in the context of a pyridine ring which is already electron-deficient, its effect is more nuanced. During nucleophilic aromatic substitution, its electronic and steric presence can affect the rate and success of the reaction. It's also a relatively stable functional group under many reaction conditions, which is advantageous.

Q4: What safety precautions should be taken during the synthesis?

A4: Standard laboratory safety protocols should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some reagents, like those used in amination reactions (e.g., ammonia solutions, azides), can be hazardous and require specific handling procedures. Reactions under pressure or at high temperatures should be conducted with appropriate shielding and monitoring. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Alternative Synthesis Routes & Troubleshooting

The synthesis of this compound can be approached through several pathways. Below we detail two plausible routes, including potential issues and troubleshooting guidance.

Route 1: Nucleophilic Aromatic Substitution (SNAr) from a Halogenated Precursor

This is a common and logical approach, leveraging the electron-deficient nature of the pyridine ring to facilitate nucleophilic displacement of a halide.

Workflow Diagram:

sn_ar_route start 3-Chloro-5-methoxyisonicotinic acid reagents Nucleophilic Aminating Agent (e.g., Ammonia, Benzylamide) High Temperature & Pressure start->reagents S_NAr Reaction product This compound reagents->product fgi_route start 5-Methoxyisonicotinic acid step1 Amidation start->step1 intermediate 5-Methoxyisonicotinamide step1->intermediate step2 Hofmann Rearrangement (e.g., Br_2, NaOH) intermediate->step2 product This compound step2->product

Technical Support Center: Synthesis of 3,5-Disubstituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-disubstituted pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 3,5-disubstituted pyridines in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.

Q1: My Hantzsch pyridine synthesis is resulting in low yields and significant amounts of side products. What are the likely causes and how can I optimize the reaction?

A1: The Hantzsch synthesis, a cornerstone for pyridine synthesis, can indeed be prone to low yields if not properly optimized.[1][2] The primary challenges often revolve around reaction conditions and the stability of intermediates.

Probable Causes:

  • Incomplete Reaction: The multi-component nature of the Hantzsch reaction requires sufficient time and temperature for all condensation steps to proceed to completion.[2]

  • Side Reactions: Aldol condensation of the aldehyde with itself or the β-ketoester can lead to unwanted byproducts.

  • Oxidation Issues: The final step of oxidizing the dihydropyridine intermediate to the pyridine can be inefficient or lead to degradation if the oxidant is too harsh.[2]

  • Solvent Effects: The choice of solvent can significantly impact the solubility of reactants and the overall reaction rate.

Troubleshooting & Optimization Strategies:

StrategyRationale
Temperature Control Gradually increasing the temperature can help drive the reaction to completion while minimizing the formation of side products from premature decomposition.
Catalyst Choice While traditionally uncatalyzed, the use of a mild acid catalyst like p-toluenesulfonic acid (PTSA) or a Lewis acid can accelerate the condensation steps.[2]
Oxidant Selection Instead of harsh oxidants, consider milder alternatives like iodine in methanol, manganese dioxide, or even photochemical methods under UV or visible light for the aromatization step.[2]
Solvent-Free Conditions In some cases, running the reaction neat or in an ionic liquid can improve yields and simplify purification.[2]
One-Pot Procedures Combining the condensation and oxidation steps in a one-pot synthesis using an oxidant like ferric chloride can streamline the process and improve overall efficiency.[2]
Q2: I am struggling with regioselectivity in my Kröhnke pyridine synthesis. How can I control the formation of the desired 3,5-disubstituted isomer?

A2: The Kröhnke synthesis is a powerful tool for preparing highly functionalized pyridines.[3] However, achieving the desired regioselectivity, particularly for unsymmetrical products, requires careful control over the reaction parameters.

Probable Causes:

  • Ambiguous Michael Addition: The initial Michael addition of the pyridinium ylide to the α,β-unsaturated carbonyl compound is the regioselectivity-determining step. Steric and electronic factors on both reactants influence the site of attack.

  • Incorrect Stoichiometry: An excess of one reactant can lead to the formation of undesired side products and complicate the purification process.[4]

  • Reaction Temperature: Elevated temperatures can sometimes lead to a loss of selectivity.[4]

Troubleshooting & Optimization Strategies:

StrategyRationale
Strategic Choice of Reactants Carefully select the α,β-unsaturated carbonyl and the α-pyridinium methyl ketone salt to favor the desired Michael addition. Bulky substituents can be used to direct the incoming nucleophile.
Precise Stoichiometry Ensure the accurate measurement and addition of reactants to maintain the correct stoichiometric ratio.
Temperature Optimization Start with a lower reaction temperature and gradually increase it while monitoring the reaction progress by TLC. This can often improve regioselectivity.[4]
Solvent Polarity The polarity of the solvent can influence the stability of the intermediates and transition states. Experiment with a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF).
Q3: My attempts at direct C-H functionalization of a pyridine ring to introduce substituents at the 3- and 5-positions are proving difficult. What are the key challenges and alternative approaches?

A3: Direct C-H functionalization is an attractive and atom-economical strategy, but the inherent electronic properties of the pyridine ring make selective functionalization at the 3- and 5-positions challenging.[5][6]

Key Challenges:

  • Electronic Deficiency: The pyridine ring is electron-deficient, making it less reactive towards electrophilic aromatic substitution, which is a common C-H functionalization pathway.[7]

  • Nitrogen Coordination: The lone pair on the nitrogen atom can coordinate to metal catalysts, potentially deactivating them or directing the reaction to the 2- or 6-positions.[5]

  • Regioselectivity: The 2-, 4-, and 6-positions are generally more electronically activated for nucleophilic attack and C-H activation, making selective 3,5-disubstitution difficult.[5]

Alternative Approaches & Solutions:

  • Use of Directing Groups: Installing a directing group on the pyridine ring can facilitate metalation at a specific position, followed by reaction with an electrophile.

  • Pyridine N-Oxides: Converting the pyridine to its N-oxide activates the ring towards electrophilic substitution, primarily at the 2- and 4-positions.[8][9] While not directly leading to 3,5-disubstitution, it can be a starting point for further functionalization.

  • Transition-Metal Catalysis: Recent advances in transition-metal catalysis have enabled more selective C-H functionalization of pyridines.[7][10][11] Rhodium and Iridium catalysts, in particular, have shown promise in directing functionalization to various positions.[7][12]

  • Ring Construction Strategies: When direct C-H functionalization is not feasible, constructing the 3,5-disubstituted pyridine ring from acyclic precursors using methods like the Hantzsch, Kröhnke, or Guareschi-Thorpe syntheses is often the most reliable approach.[13][14]

II. Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for obtaining 3,5-disubstituted pyridines?

A1: The synthesis of 3,5-disubstituted pyridines can be broadly categorized into two main approaches:

  • Ring Construction (Annulation): This is the most common and versatile strategy, where the pyridine ring is built from acyclic precursors. Key named reactions include:

    • Hantzsch Pyridine Synthesis: A multi-component reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia.[1][2]

    • Kröhnke Pyridine Synthesis: The reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source.[3][4]

    • Guareschi-Thorpe Condensation: The condensation of cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia.[15][16]

    • Transition Metal-Catalyzed Cyclizations: Various transition metals can catalyze cycloaddition reactions to form the pyridine ring, such as [2+2+2] cycloadditions of alkynes and nitriles.[10][17]

  • Functionalization of a Pre-existing Pyridine Ring: This approach involves selectively introducing substituents at the 3- and 5-positions of a pyridine core. This is often more challenging due to the electronic nature of the pyridine ring.[5][7] Strategies include:

    • Directed Ortho-Metalation: Using a directing group to facilitate lithiation or metalation at an adjacent position.

    • Halogenation followed by Cross-Coupling: Introduction of halogens at the 3- and 5-positions, which can then be used as handles for cross-coupling reactions (e.g., Suzuki, Stille) to introduce a variety of substituents.[18]

Q2: How do I choose the most appropriate synthetic route for my target 3,5-disubstituted pyridine?

A2: The choice of synthetic route depends on several factors:

  • Target Molecule Complexity: For simple, symmetrical 3,5-disubstituted pyridines, the Hantzsch synthesis is often a good choice. For more complex, unsymmetrical targets, the Kröhnke synthesis or a multi-step approach involving cross-coupling reactions may be more suitable.

  • Availability of Starting Materials: The accessibility and cost of the required acyclic precursors or substituted pyridines will influence your decision.

  • Functional Group Tolerance: Some synthetic methods use harsh conditions that may not be compatible with sensitive functional groups on your target molecule. Transition metal-catalyzed methods often offer milder conditions and better functional group tolerance.[7][19]

  • Desired Scale: For large-scale synthesis, one-pot reactions like the Hantzsch synthesis can be more efficient.

The following flowchart provides a general decision-making framework:

Caption: Decision flowchart for selecting a synthetic route.

Q3: What are the best practices for the purification of 3,5-disubstituted pyridines?

A3: The purification of 3,5-disubstituted pyridines often involves standard techniques, but the basicity of the pyridine nitrogen can sometimes require special considerations.

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Silica gel is typically used. For very basic pyridines that may streak on silica, alumina (neutral or basic) can be a better choice. Alternatively, silica gel can be treated with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to improve peak shape.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is commonly used. The polarity is adjusted to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high purity material. Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1 M HCl) to extract the pyridine into the aqueous layer as its hydrochloride salt. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to regenerate the free pyridine, which can then be extracted back into an organic solvent. This is particularly useful for removing non-basic impurities.

III. Experimental Protocols

Protocol 1: Generalized Hantzsch Synthesis of a Symmetrical 3,5-Disubstituted Pyridine

This protocol describes the synthesis of a 1,4-dihydropyridine followed by oxidation to the corresponding pyridine.

Step 1: Synthesis of the 1,4-Dihydropyridine Intermediate

  • In a round-bottom flask, combine the aldehyde (1.0 equiv), the β-ketoester (2.0 equiv), and a suitable solvent (e.g., ethanol).

  • Add a source of ammonia, such as ammonium acetate (1.1 equiv) or aqueous ammonia.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Step 2: Oxidation to the Pyridine

  • Dissolve the 1,4-dihydropyridine intermediate in a suitable solvent (e.g., methanol, acetic acid).

  • Add the oxidizing agent (e.g., iodine, manganese dioxide, or nitric acid) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction if necessary (e.g., with sodium thiosulfate for iodine).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 3,5-disubstituted pyridine.

Hantzsch_Workflow start Combine Aldehyde, β-Ketoester, and Ammonia Source react Heat and Stir start->react monitor_tlc1 Monitor by TLC react->monitor_tlc1 workup1 Cool, Filter or Concentrate monitor_tlc1->workup1 dihydropyridine Isolate 1,4-Dihydropyridine workup1->dihydropyridine dissolve Dissolve in Solvent dihydropyridine->dissolve add_oxidant Add Oxidizing Agent dissolve->add_oxidant react2 Stir until Completion add_oxidant->react2 monitor_tlc2 Monitor by TLC react2->monitor_tlc2 workup2 Quench and Concentrate monitor_tlc2->workup2 purify Purify by Chromatography or Recrystallization workup2->purify product Obtain Pure 3,5-Disubstituted Pyridine purify->product

Caption: Generalized workflow for the Hantzsch pyridine synthesis.

Protocol 2: Generalized Kröhnke Synthesis of an Unsymmetrical 3,5-Disubstituted Pyridine

This protocol outlines the synthesis of a 2,4,6-trisubstituted pyridine, which can be adapted for 3,5-disubstitution by appropriate choice of starting materials.

  • Preparation of the α-Pyridinium Methyl Ketone Salt:

    • Dissolve the α-bromo ketone (1.0 equiv) in a suitable solvent (e.g., acetone).

    • Add pyridine (1.1 equiv) dropwise with stirring at room temperature.

    • A precipitate will form. Continue stirring for 1-2 hours.

    • Collect the solid by vacuum filtration and wash with a cold solvent.[20]

  • Pyridine Ring Formation:

    • In a round-bottom flask, combine the α-pyridinium methyl ketone salt (1.0 equiv), the α,β-unsaturated carbonyl compound (1.0 equiv), and ammonium acetate (excess) in a suitable solvent (e.g., glacial acetic acid or methanol).[3][4]

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water and basify with a suitable base (e.g., aqueous ammonia or sodium carbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

IV. References

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 14, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Regioselective amination of 3,5‐disubstituted pyridine N‐oxide.... Retrieved January 14, 2026, from [Link]

  • MDPI. (2022). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). C-H Functionalization of Pyridines. Retrieved January 14, 2026, from [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved January 14, 2026, from [Link]

  • PubMed. (1995). Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. Retrieved January 14, 2026, from [Link]

  • PubMed Central. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Retrieved January 14, 2026, from [Link]

  • Taylor & Francis Online. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved January 14, 2026, from [Link]

  • PubMed Central. (2018). Icilio Guareschi and his amazing “1897 reaction”. Retrieved January 14, 2026, from [Link]

  • Elsevier. (2016). Transition Metal-Catalyzed Pyridine Synthesis. Retrieved January 14, 2026, from [Link]

  • PubMed Central. (2015). and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Guareschi–Thorpe reaction in water using ammonium carbonate. Retrieved January 14, 2026, from [Link]

  • Beilstein Journals. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved January 14, 2026, from [Link]

  • PubMed Central. (2011). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Retrieved January 14, 2026, from [Link]

  • UBC Library Open Collections. (2011). Synthesis in the pyridine series : Part 1. The synthesis of new 3,4,5-trialkylated pyridines ; part 2. The synthesis of new 3,5 dimethyl-4-substituted pyridines ; steric effects as an aid to synthesis. Retrieved January 14, 2026, from [Link]

  • Wiley Online Library. (n.d.). Guareschi-Thorpe Condensation. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]

  • Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved January 14, 2026, from [Link]

  • Syngenta. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (2005). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Retrieved January 14, 2026, from [Link]

  • PubMed Central. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Retrieved January 14, 2026, from [Link]

  • MDPI. (2017). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (2024). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved January 14, 2026, from [Link]

  • MDPI. (2020). C–H Bond Activation of Silyl-Substituted Pyridines with Bis(Phenolate)Yttrium Catalysts as a Facile Tool towards Hydroxyl-Terminated Michael-Type Polymers. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Guareschi–Thorpe condensation | Request PDF. Retrieved January 14, 2026, from [Link]

  • Royal Society of Chemistry. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Retrieved January 14, 2026, from [Link]

  • Wordpress. (n.d.). Metal-catalysed Pyridine Ring Synthesis. Retrieved January 14, 2026, from [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved January 14, 2026, from [Link]

  • MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Retrieved January 14, 2026, from [Link]

  • PubMed Central. (2025). Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (2007). Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones. The Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Beilstein Journals. (2022). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting the Functionalization of Electron-Rich Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of electron-rich pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying these ubiquitous and vital heterocyclic scaffolds. The inherent electronic nature of the pyridine ring presents a unique set of challenges that can often lead to unexpected results, low yields, and complex product mixtures.[1][2]

This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will dissect common experimental failures, explain the underlying chemical principles, and offer robust, actionable troubleshooting strategies to guide you toward a successful outcome.

Section 1: Regioselectivity—The Primary Challenge

Controlling the position of functionalization on the pyridine ring is the most persistent challenge, dictated by the intrinsic electronic properties of the heterocycle. The nitrogen atom renders the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic or radical attack, while the C3 position remains comparatively electron-rich.[2][3]

Q1: My reaction is producing a mixture of C2 and C4 isomers. How can I improve selectivity?

The Root Cause: The similar electronic character of the C2 and C4 positions often leads to a lack of regioselectivity, particularly in reactions like the Minisci-type alkylations or certain C-H functionalizations.[4] The LUMO coefficients at C2 and C4 are often very similar, making them both prime targets for radical addition.[4]

Troubleshooting & Optimization Strategies:

  • Leverage Steric Hindrance: This is the most straightforward control element.

    • On the Pyridine: Introduce a substituent at the C2 (or C6) position. This will sterically shield the adjacent position and electronically favor functionalization at C4.

    • On the Reagent: Employ bulkier reagents. A sterically demanding nucleophile or radical will preferentially attack the less hindered C4 position.

  • Utilize a Directing Group: For transition-metal-catalyzed reactions, installing a directing group is a powerful strategy to enforce a specific regioselectivity that overrides the inherent electronic bias. The nitrogen atom of pyridine itself can act as a directing group, favoring C2 functionalization.[5][6] However, other groups can be installed to direct to other positions.

  • Switch to a Pyridinium Salt Strategy: Activating the pyridine by forming an N-alkyl or N-acyl pyridinium salt can significantly alter the regiochemical outcome. For instance, easily prepared N-alkylpyridinium salts have been shown to direct regioselective functionalization specifically to the C4 position.[7]

  • Modify Reaction Conditions:

    • Solvent Polarity: The choice of solvent can influence the regioselectivity of radical additions.[4] Experiment with a range of solvents from nonpolar (e.g., benzene, toluene) to polar (e.g., DMF, acetonitrile).

    • Acid Catalyst: In Minisci reactions, the Brønsted acid used for protonation can impact the C2/C4 ratio.[4] Screen different acids (e.g., H₂SO₄, TFA, HCl).

Q2: My attempts at C3 functionalization are consistently failing or giving negligible yields. What specific strategies can overcome this hurdle?

The Root Cause: The C3 position is the most electron-rich carbon on the pyridine ring, making it a poor site for the nucleophilic or radical attack that characterizes many common functionalization reactions.[3][8] Directing a reaction to this site requires overriding the powerful electronic preference for C2 and C4.

Specialized C3-Functionalization Protocols:

  • Dearomatization-Rearomatization Sequence: This is an elegant and increasingly popular strategy. The pyridine is temporarily converted into a more electron-rich, non-aromatic intermediate, such as a dihydropyridine or an oxazinopyridine.[8][9] These intermediates often have dienamine-like character, making the original C3 position highly nucleophilic and reactive towards electrophiles. Subsequent rearomatization delivers the C3-functionalized pyridine.[8]

  • Directed Metalation: Employ a directing group (DG) at the C2 or C4 position that can chelate to a transition metal catalyst and physically position it over the C3 C-H bond for activation. This is a classic and reliable method for achieving otherwise difficult regioselectivities.[10]

    Directing Group ExampleTarget PositionCatalyst System (Typical)
    Amide at C2C3Rh(III) or Pd(II)
    Carboxamide at C4C3Ru(II)
    PicolinamideC3Pd(II)
  • Transition Metal-Catalyzed C-H Functionalization with Ligand Control: Certain catalyst/ligand combinations can favor C3 functionalization even without a traditional directing group. For example, specific iridium-catalyzed borylation reactions have shown excellent meta-selectivity for 3-substituted pyridines.[9] Similarly, a Pd(II)/phenanthroline catalytic system has been used for non-directed C3-arylation.[5]

Section 2: Reaction-Specific Troubleshooting
Q3: My Minisci reaction is giving poor selectivity and multiple byproducts. How can it be optimized?

The Root Cause: The Minisci reaction involves highly reactive radical intermediates, which can lead to a lack of selectivity and potential side reactions if not properly controlled.[11] The classical method often requires strong oxidants and acidic conditions, which can be incompatible with sensitive functional groups.[7]

Troubleshooting & Optimization Workflow:

Minisci_Troubleshooting cluster_conditions Reaction Conditions cluster_pyridine Pyridine Activation start Poor Minisci Result (Low Yield / Poor Selectivity) radical_source Vary Radical Source (e.g., Carboxylic Acid, Peroxide) start->radical_source Is radical generation inefficient? oxidant Screen Oxidant (e.g., Persulfate, Ag(I), Photoredox) start->oxidant Is turnover poor? acid Change Brønsted Acid (TFA, H2SO4, HCl) start->acid Is regioselectivity the issue? n_oxide Use N-Oxide Derivative start->n_oxide Is substrate too deactivated? end Optimized Reaction radical_source->end oxidant->end solvent Test Solvent Polarity (DCM, MeCN, H2O) acid->solvent solvent->end n_methoxy Use N-Methoxypyridinium Salt n_oxide->n_methoxy n_methoxy->end

Caption: Troubleshooting workflow for Minisci reactions.

Key Optimization Points:

  • Radical Generation: Modern methods have moved beyond harsh persulfate/silver systems. Consider photoredox catalysis or the use of redox-active esters to generate radicals under milder conditions.[12]

  • Pyridine Activation: If your electron-rich pyridine is not reactive enough, consider converting it to an N-oxide or an N-methoxypyridinium salt. These derivatives are more electron-deficient and often react more cleanly in Minisci-type additions.[7]

  • Control Reversibility: The addition of some stabilized radicals (like benzyl or tert-butyl) to protonated pyridines can be reversible.[7] This can sometimes be exploited for selectivity but can also lead to complex mixtures. Adjusting temperature and reaction time can be critical.

Q4: I'm experiencing low yields in my palladium-catalyzed cross-coupling reaction. What are the common culprits?

The Root Cause: Low yields in cross-coupling reactions involving pyridines often stem from two main issues: catalyst inhibition by the pyridine nitrogen and the instability of pyridyl organometallic reagents.[2][13]

Troubleshooting Protocol:

  • Diagnose Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[6]

    • Solution 1: Use Bulky Ligands. Employ electron-rich, bulky phosphine ligands (e.g., P(tBu)₃, SPhos, XPhos). These ligands can help prevent the pyridine substrate from coordinating too strongly to the metal center.

    • Solution 2: Use a Pyridine N-Oxide. Convert the pyridine to its N-oxide. The N-O bond significantly reduces the coordinating ability of the nitrogen, preventing catalyst deactivation. The N-oxide can be easily removed in a final deoxygenation step.[13]

  • Address Reagent Instability: 2-Pyridyl organometallics, especially boronic acids, are notoriously unstable and can be difficult to synthesize and handle, leading to poor coupling efficiency.[13]

    • Solution: Employ a Direct Arylation Strategy. Instead of pre-forming the unstable pyridyl organometallic, use the pyridine N-oxide directly as the coupling partner in a C-H activation/arylation reaction. This approach has proven highly effective and completely regioselective for the 2-position.[13]

CrossCoupling_Troubleshooting start Low Yield in Pd Cross-Coupling q1 Is the catalyst being poisoned? start->q1 q2 Is the pyridyl organometallic reagent unstable? start->q2 sol1 Use Bulky, Electron-Rich Phosphine Ligands q1->sol1 Yes sol2 Convert Pyridine to N-Oxide (Reduces N-coordination) q1->sol2 Yes sol3 Switch to Direct C-H Arylation (Avoids unstable reagents) q2->sol3 Yes end Improved Yield sol1->end sol2->end sol3->end

Sources

Technical Support Center: Overcoming Regioselectivity Issues in 3,5-Disubstituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for overcoming regioselectivity challenges encountered during the synthesis of 3,5-disubstituted pyridines. The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, making the controlled synthesis of its derivatives a critical endeavor.[1][2] This resource combines established chemical principles with field-proven insights to help you navigate the complexities of pyridine synthesis.

Frequently Asked Questions (FAQs)

Here we address common high-level questions regarding regioselectivity in the synthesis of 3,5-disubstituted pyridines.

Q1: Why is achieving 3,5-disubstitution on a pyridine ring challenging?

The inherent electronic properties of the pyridine ring make it susceptible to nucleophilic attack at the 2, 4, and 6 positions, while electrophilic substitution typically occurs at the 3- and 5-positions.[3] However, many classical pyridine syntheses, such as the Hantzsch synthesis, are designed for symmetrically substituted products.[4] Introducing two different substituents at the 3- and 5-positions often leads to mixtures of regioisomers, which can be difficult to separate and result in low yields of the desired product.

Q2: What are the primary synthetic strategies for accessing 3,5-disubstituted pyridines?

Several strategies exist, each with its own set of advantages and challenges regarding regioselectivity:

  • Modification of Pre-functionalized Pyridines: This involves starting with a pyridine ring that already has handles for functionalization, such as di-halogenated pyridines, and then introducing substituents through methods like cross-coupling reactions.[3]

  • De Novo Ring Synthesis: Building the pyridine ring from acyclic precursors allows for the incorporation of desired substituents from the outset. Key methods include variations of the Hantzsch, Bohlmann-Rahtz, and Kröhnke syntheses.[1][5][6]

  • C-H Functionalization: Modern methods focus on the direct functionalization of pyridine C-H bonds, which can be a more atom-economical approach.[7][8] However, controlling regioselectivity remains a significant challenge.

Q3: How do steric and electronic effects influence regioselectivity?

Steric hindrance and the electronic nature of substituents on the starting materials play a crucial role in directing the outcome of a reaction.

  • Steric Effects: Bulky substituents can block certain reaction sites, favoring the formation of the less sterically hindered product.[9] For example, in the Hantzsch synthesis, a sterically demanding aldehyde can influence the cyclization step.

  • Electronic Effects: Electron-withdrawing or electron-donating groups can alter the reactivity of intermediates, thereby favoring one regioisomeric product over another.[9]

Troubleshooting Guide: Common Synthetic Methods

This section provides detailed troubleshooting for specific issues you might encounter with common synthetic routes to 3,5-disubstituted pyridines.

Method 1: Modified Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a powerful tool for creating pyridines but can suffer from poor regioselectivity when using unsymmetrical starting materials.[4][9][10]

Issue: Formation of a mixture of 3,5-disubstituted regioisomers.
  • Probable Cause: Competing reaction pathways due to similar reactivity of the two different β-dicarbonyl compounds or an unsymmetrical β-dicarbonyl compound.

  • Solutions:

    • Stepwise Condensation: Instead of a one-pot reaction, perform the condensation steps sequentially. First, react one β-dicarbonyl compound with the aldehyde (Knoevenagel condensation) and the other with the ammonia source (enamine formation) before combining them.[5] This allows for greater control over the assembly of the pyridine ring.

    • Leverage Steric Hindrance: Choose a β-dicarbonyl compound with a bulky substituent to direct the cyclization towards the less sterically hindered product.[9]

    • Optimize Reaction Conditions: Systematically vary the temperature, solvent, and catalyst. For instance, using aqueous micelles or ultrasonic irradiation has been shown to improve yields and selectivity in some cases.[11]

ParameterRecommendationRationale
Temperature Lowering the temperature may favor the thermodynamically more stable product.Can increase the energy difference between competing transition states.
Solvent Screen a range of solvents with varying polarity.Solvent polarity can influence the stability of charged intermediates.
Catalyst Experiment with both Brønsted and Lewis acids.The nature of the catalyst can affect the rate of competing steps.
Method 2: Bohlmann-Rahtz Pyridine Synthesis

This method involves the condensation of an enamine with an ethynylketone and is prone to regioselectivity issues if unsymmetrical starting materials are used.[12][13][14]

Issue: Poor regioselectivity in the initial Michael addition step.
  • Probable Cause: The nucleophilic attack of the enamine on the ethynylketone can occur at either of the two electrophilic carbons of the alkyne, leading to a mixture of products.

  • Solutions:

    • Use of Pre-formed Enamines: Synthesizing and isolating the enamine before reacting it with the ethynylketone can provide better control.

    • Acid Catalysis: The use of a Brønsted acid catalyst can promote the conjugate addition and allow the subsequent cyclodehydration to proceed at a lower temperature, which can improve selectivity.[12]

    • One-Pot Three-Component Approach: A modified, one-pot Bohlmann-Rahtz reaction combining a 1,3-dicarbonyl compound, ammonia, and an alkynone can proceed with total control of regiochemistry in some cases.[6]

Method 3: Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines, typically involving the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound.[1][2]

Issue: Unexpected side products or low yield of the desired 3,5-disubstituted pyridine.
  • Probable Cause: While generally high-yielding, the reaction's success can be sensitive to the nature of the substituents and the reaction conditions. The formation of the 1,5-dicarbonyl intermediate is crucial.[1]

  • Solutions:

    • Purity of Reagents: Ensure the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound are pure, as impurities can lead to side reactions.

    • Solvent Choice: The reaction is commonly performed in glacial acetic acid or methanol, but exploring other solvents may be beneficial for specific substrates.[1]

    • Ammonia Source: Ammonium acetate is the most common nitrogen source.[2] Ensure it is fresh and dry.

Method 4: Transition Metal-Catalyzed Cross-Coupling

Starting with a di-halogenated pyridine and performing sequential cross-coupling reactions is a common strategy.

Issue: Lack of selectivity in the first cross-coupling reaction, leading to a mixture of mono-substituted isomers.
  • Probable Cause: Similar reactivity of the two halogenated positions (e.g., 3- and 5-positions).

  • Solutions:

    • Utilize Halogen Reactivity Differences: If starting with a pyridine containing two different halogens (e.g., 3-bromo-5-iodopyridine), the more reactive halogen (iodine) will typically react first in cross-coupling reactions.

    • Directed Metalation: Employ a directing group to selectively metalate one position, followed by quenching with an electrophile or transmetalation and cross-coupling.

    • Careful Control of Stoichiometry: Using a slight deficiency of the coupling partner for the first reaction can help to minimize double substitution. Careful monitoring of the reaction progress is essential.

Experimental Protocols

Protocol 1: Stepwise Hantzsch Synthesis for Unsymmetrical 3,5-Disubstituted Pyridines

This protocol outlines a stepwise approach to favor the formation of a single regioisomer.

Step A: Knoevenagel Condensation

  • In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and the first β-ketoester (1.0 equiv) in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a base, such as piperidine or pyrrolidine.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure to obtain the crude Knoevenagel adduct.

Step B: Enamine Formation

  • In a separate flask, dissolve the second β-ketoester (1.0 equiv) in ethanol.

  • Add a source of ammonia, such as ammonium acetate (1.1 equiv).

  • Stir the mixture at room temperature until enamine formation is complete (monitor by TLC or ¹H NMR).

Step C: Cyclization and Aromatization

  • Dissolve the crude Knoevenagel adduct from Step A in a suitable solvent (e.g., acetic acid).

  • Add the enamine solution from Step B to the flask.

  • Heat the reaction mixture to reflux and monitor for the formation of the dihydropyridine intermediate.

  • Once the cyclization is complete, add an oxidizing agent (e.g., nitric acid, DDQ, or simply expose to air) to aromatize the ring to the desired pyridine.

  • Work up the reaction and purify the product by column chromatography.

Protocol 2: C4-Selective Sulfonylation of Pyridine

This protocol describes a method for achieving C4-selectivity through activation of the pyridine ring.[9]

  • To a solution of pyridine (1.0 equiv) in an anhydrous solvent at 0 °C under an inert atmosphere, add triflic anhydride (1.5 equiv) dropwise.

  • Stir the reaction mixture at 0 °C for 15 minutes to form the N-triflyloxypyridinium intermediate.

  • Add the sodium sulfinate salt (1.5 equiv) followed by a suitable base (2.0 equiv).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous NaHCO₃ solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired 4-sulfonylated pyridine.

Visualizing Reaction Pathways

Decision Tree for Method Selection

The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

MethodSelection start Desired 3,5-Disubstituted Pyridine sym_precursors Symmetrical or readily available precursors? start->sym_precursors pre_func Pre-functionalized pyridine available? sym_precursors->pre_func No hantzsch Modified Hantzsch Synthesis sym_precursors->hantzsch Yes bohlmann Bohlmann-Rahtz Synthesis pre_func->bohlmann No cross_coupling Sequential Cross-Coupling pre_func->cross_coupling Yes krohnke Kröhnke Synthesis bohlmann->krohnke ch_func Direct C-H Functionalization (Consider for novel structures) krohnke->ch_func

Caption: A decision tree for selecting a synthetic route.

Troubleshooting Workflow for Regioselectivity

When faced with a mixture of regioisomers, a systematic approach to optimization is key.

TroubleshootingWorkflow start Mixture of Regioisomers Obtained analyze Analyze Reaction Mechanism (Identify selectivity-determining step) start->analyze sterics Modify Steric Environment (Use bulkier substituents) analyze->sterics electronics Alter Electronic Properties (Introduce EWG/EDG) analyze->electronics conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) analyze->conditions stepwise Consider Stepwise Approach analyze->stepwise evaluate Evaluate Impact on Regioselectivity sterics->evaluate electronics->evaluate conditions->evaluate stepwise->evaluate evaluate->analyze Unsuccessful success Desired Regioisomer is Major Product evaluate->success Successful

Caption: A workflow for troubleshooting poor regioselectivity.

References

  • ChemEurope. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research. Retrieved from [Link]

  • Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642–2713. [Link]

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Retrieved from [Link]

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2016). A concise review on some synthetic routes and applications of pyridine scaffold compounds. Journal of Chemical and Pharmaceutical Research, 8(8), 855-874.
  • Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. In Recent Developments in the Synthesis and Applications of Pyridines (pp. 605-625). Elsevier.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). C–H functionalization of pyridines. Retrieved from [Link]

  • Chen, M. Z., & Micalizio, G. C. (2012). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 134(2), 1352–1356. [Link]

  • ResearchGate. (n.d.). C-H Functionalization of Pyridines. Retrieved from [Link]

  • Attia, A., Abo-Ghalia, M. H., & Abd el-Salam, O. I. (1995). Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. Pharmazie, 50(7), 455–459.
  • ResearchGate. (n.d.). Kröhnke Pyridine Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. Retrieved from [Link]

  • ChemistryViews. (2018). Oxidative Synthesis of Kröhnke Pyridines. Retrieved from [Link]

  • Elsevier. (2016). Transition Metal-Catalyzed Pyridine Synthesis. Retrieved from [Link]

  • PubMed. (2017). Direct C-H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines. Retrieved from [Link]

  • ACS Publications. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved from [Link]

  • National Institutes of Health. (2017). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. Retrieved from [Link]

  • University of British Columbia. (2011). Synthesis in the pyridine series. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Retrieved from [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

  • ACS Publications. (n.d.). Direct Synthesis of Pyridine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Modern Strategies for Heterocycle Synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Regioselectivity – Knowledge and References. Retrieved from [Link]

  • Wordpress. (n.d.). Metal-catalysed Pyridine Ring Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Retrieved from [Link]

  • National Institutes of Health. (2025). Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Retrieved from [Link]

  • Frontiers. (n.d.). Editorial: Green Synthesis of Heterocycles. Retrieved from [Link]

Sources

Technical Support Center: Improving Solubility of 3-amino-5-methoxyisonicotinic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-amino-5-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for solubilizing this compound for biological assays. We will delve into the chemical nature of this compound and provide a logical, step-by-step approach to achieving optimal solubility for your experiments.

Understanding the Molecule: A Zwitterionic Challenge

This compound is a substituted pyridine derivative with both a basic amino group and an acidic carboxylic acid group. This makes it a zwitterionic compound, meaning it can carry both a positive and a negative charge, depending on the pH of the solution. The solubility of zwitterions is often lowest at their isoelectric point (pI), where the net charge is zero, and increases as the pH moves away from the pI.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers like PBS?

Your compound is likely at or near its isoelectric point (pI) in a neutral pH buffer like PBS (pH 7.4). At the pI, the net charge of the molecule is zero, minimizing its interaction with water molecules and leading to poor solubility.

Q2: Can I use organic solvents to dissolve this compound?

Yes, organic solvents can be a good starting point for creating a stock solution. However, the choice of solvent and its final concentration in your assay are critical to avoid solvent-induced artifacts or toxicity.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to minimize cytotoxicity. However, the tolerance can vary significantly between cell lines, so it is crucial to run a solvent toxicity control.

Q4: How can I determine the pKa of my specific lot of this compound?

For precise formulation development, experimental determination of the pKa values is recommended. This can be done using techniques like potentiometric titration or UV-metric titration.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This guide will walk you through a systematic approach to solubilizing this compound, starting with the simplest methods and progressing to more advanced techniques.

Step 1: Initial Solubility Assessment with Organic Solvents

The first step is to create a concentrated stock solution in an appropriate organic solvent. This stock can then be diluted into your aqueous assay buffer.

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO): A powerful and commonly used solvent for poorly soluble compounds.

  • Ethanol (EtOH): A less toxic alternative to DMSO, but may be less effective.

  • Methanol (MeOH): Similar to ethanol, but can be more volatile and toxic.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out 1.68 mg of this compound (MW: 168.15 g/mol ).

  • Add 1 mL of high-purity DMSO.

  • Vortex thoroughly for 1-2 minutes.

  • If the compound does not fully dissolve, gentle warming (37°C) and/or sonication in a water bath for 5-10 minutes can be applied.

  • Visually inspect for complete dissolution. The solution should be clear and free of particulates.

  • Store the stock solution at -20°C or -80°C, protected from light.

Step 2: pH Modification for Aqueous Solubility

Leveraging the zwitterionic nature of the compound, adjusting the pH of the aqueous solvent is a powerful strategy to increase solubility.

  • Acidic pH (below pKa of the carboxylic acid): The carboxylic acid group will be protonated (neutral), while the amino group will be protonated (positive charge), resulting in a net positive charge and increased solubility.

  • Basic pH (above pKa of the amino group): The amino group will be deprotonated (neutral), while the carboxylic acid group will be deprotonated (negative charge), resulting in a net negative charge and increased solubility.

Workflow for pH-Dependent Solubility Testing:

G A Prepare 10 mM stock in DMSO C Dilute stock to final concentration in each buffer A->C B Prepare a series of buffers (pH 2-10) B->C D Incubate and observe for precipitation C->D E Identify pH range with optimal solubility D->E F Validate assay performance at optimal pH E->F

Caption: Workflow for determining optimal pH for solubility.

Protocol 2: pH-Dependent Solubility Screening

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for acidic range, phosphate buffers for neutral range, and borate buffers for basic range).

  • From your 10 mM stock in DMSO, perform serial dilutions into each buffer to your desired final assay concentration.

  • Ensure the final DMSO concentration is consistent across all samples and is compatible with your assay.

  • Incubate the solutions at the assay temperature for a set period (e.g., 1-2 hours).

  • Visually inspect for any signs of precipitation. For a more quantitative assessment, you can measure turbidity using a spectrophotometer at 600 nm.

  • The pH range that results in a clear, stable solution is your optimal range for solubilization.

Step 3: Utilizing Co-solvents and Surfactants

If pH adjustment is not sufficient or incompatible with your assay, co-solvents and surfactants can be employed to enhance solubility.

Agent Mechanism of Action Recommended Starting Concentration Considerations
Polyethylene Glycol (PEG 300/400) Increases the polarity of the solvent mixture.10-40% (v/v) in aqueous bufferCan affect protein-ligand interactions.
Tween-80 / Polysorbate 80 Non-ionic surfactant that forms micelles to encapsulate the compound.0.1-5% (v/v) in aqueous bufferCan interfere with some enzyme assays.
Cyclodextrins (e.g., HP-β-CD) Forms inclusion complexes with the hydrophobic parts of the molecule.1-10% (w/v) in aqueous bufferCan alter the effective concentration of the compound.

Protocol 3: Formulation with Co-solvents and Surfactants

  • Prepare your aqueous assay buffer.

  • Add the desired concentration of the co-solvent or surfactant to the buffer and mix well.

  • Spike in the required volume of your this compound stock solution (from Step 1) to achieve the final assay concentration.

  • Vortex to ensure homogeneity.

  • As with pH modification, observe for precipitation over time.

Step 4: Salt Formation

For ionizable compounds, forming a salt can significantly improve aqueous solubility. This is a more advanced technique that typically requires chemical synthesis.

  • For the acidic group: Reacting the compound with a base (e.g., sodium hydroxide, potassium hydroxide) can form a more soluble salt.

  • For the basic group: Reacting the compound with an acid (e.g., hydrochloric acid, sulfuric acid) can form a more soluble salt.

This approach is generally considered during the drug development process and may not be practical for initial in vitro screening unless different salt forms are commercially available.

Decision Tree for Solubilization Strategy

G Start Start: Dissolve Compound DMSO Try DMSO Stock (up to 0.5% final) Start->DMSO Success1 Success! DMSO->Success1 Soluble & Assay Compatible pH_Adjust Adjust pH of Aqueous Buffer DMSO->pH_Adjust Precipitates or Assay Incompatible Success2 Success! pH_Adjust->Success2 Soluble & Assay Compatible Co_Solvent Add Co-solvent (e.g., PEG) or Surfactant (e.g., Tween-80) pH_Adjust->Co_Solvent Precipitates or Assay Incompatible Success3 Success! Co_Solvent->Success3 Soluble & Assay Compatible Salt Consider Salt Formation (Advanced) Co_Solvent->Salt Precipitates or Assay Incompatible

Caption: A decision tree for selecting a solubilization strategy.

Final Recommendations

  • Always perform a vehicle control: In every experiment, include a control group that receives the same concentration of the final solvent mixture without the compound to account for any solvent effects.

  • Assess compound stability: Once you have a solubilization method, it is important to assess the stability of this compound in that formulation over the time course of your experiment.

  • Start with the simplest method: Begin with an organic solvent stock and then move to pH adjustment before exploring more complex formulations with co-solvents or surfactants. This systematic approach will save time and resources.

By understanding the chemical properties of this compound and following this structured troubleshooting guide, you will be well-equipped to overcome solubility challenges and obtain reliable and reproducible data in your biological assays.

References

  • Acree, W. E., & Abraham, M. H. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Chemical Thermodynamics, 66, 133-139. [Link]

  • Merck Index. (n.d.). Isonicotinic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopicolinic acid. Retrieved from [Link]

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Validation & Comparative

Navigating the Biological Landscape of Substituted Isonicotinic Acids: A Comparative Analysis of 3-Amino-5-methoxyisonicotinic Acid and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Isonicotinic Acid Derivatives and Their Therapeutic Potential

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives have long been a fertile ground for the discovery of new therapeutic agents. The pyridine ring, a common scaffold in medicinal chemistry, offers multiple points for substitution, allowing for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The introduction of substituents such as amino and methoxy groups can profoundly influence a compound's polarity, hydrogen bonding capacity, and overall three-dimensional shape, thereby dictating its pharmacological profile.

Derivatives of isonicotinic acid have demonstrated a broad spectrum of biological activities, including antitubercular, anticancer, and anti-inflammatory properties. A classic example is isoniazid, an isonicotinic acid hydrazide that remains a cornerstone in the treatment of tuberculosis. The position of substituents on the pyridine ring is a critical determinant of biological activity, a principle that underscores the importance of comparative studies of isomers.

The Isomeric Landscape of Amino-Methoxy-Isonicotinic Acid

The focus of this guide, 3-Amino-5-methoxyisonicotinic acid, belongs to a family of isomers where the positions of the amino and methoxy groups on the isonicotinic acid core are varied. The potential isomers include, but are not limited to:

  • 2-Amino-3-methoxyisonicotinic acid

  • 2-Amino-5-methoxyisonicotinic acid

  • 3-Amino-2-methoxyisonicotinic acid

Each of these isomers presents a unique electronic and steric profile, which is expected to translate into distinct biological activities. The precise positioning of the electron-donating amino and methoxy groups can influence the acidity of the carboxylic acid, the basicity of the pyridine nitrogen, and the potential for hydrogen bonding, all of which are crucial for receptor binding and enzyme inhibition.

Elucidating Biological Activity: Key Experimental Approaches

In the absence of direct comparative data, a systematic evaluation of the biological activities of these isomers is necessary. The following experimental workflows are fundamental to characterizing and comparing their pharmacological profiles.

In Vitro Screening for Target Identification

A crucial first step is to screen the isomers against a diverse panel of biological targets to identify potential mechanisms of action. This can involve:

  • Receptor Binding Assays: To determine the affinity of the compounds for various receptors, particularly those implicated in diseases where isonicotinic acid derivatives have shown promise (e.g., G-protein coupled receptors, ion channels).

  • Enzyme Inhibition Assays: To assess the ability of the isomers to inhibit the activity of specific enzymes. Given the structural similarity to other enzyme inhibitors, targets such as kinases, histone deacetylases (HDACs), and monoamine oxidases (MAOs) could be relevant.

  • Antiproliferative Assays: To evaluate the cytotoxic effects of the compounds against a panel of cancer cell lines, which can provide initial clues about their potential as anticancer agents.

The following diagram outlines a general workflow for the initial in vitro screening of the isomers.

Figure 1: A generalized workflow for the initial in vitro screening of amino-methoxy-isonicotinic acid isomers.

Structure-Activity Relationship (SAR) Studies

Once initial activity is identified, a systematic SAR study is crucial. This involves synthesizing and testing a broader range of analogs to understand how specific structural features contribute to biological activity. Key questions to address include:

  • Positional Isomerism: How does moving the amino and methoxy groups around the pyridine ring affect potency and selectivity?

  • Substitution Effects: What is the impact of replacing the amino or methoxy groups with other functional groups (e.g., hydroxyl, halogen, alkyl groups)?

  • Stereochemistry: If chiral centers are introduced, how does the stereoisomerism influence biological activity?

The insights gained from SAR studies are critical for optimizing lead compounds and designing more potent and selective drug candidates.

Predicted Biological Activities Based on Structural Analogs

While direct data is lacking, we can extrapolate potential biological activities for this compound and its isomers based on the known pharmacology of related compounds.

  • Anticancer Activity: Many substituted pyridines and benzamides have demonstrated anticancer properties by targeting various cellular pathways. For instance, some benzamide derivatives act as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents. The amino and carboxylic acid moieties on the isonicotinic acid scaffold could potentially interact with the active site of HDACs.

  • Enzyme Inhibition: The structure of these isomers suggests they could act as inhibitors of various enzymes. For example, the aminobenzoic acid scaffold is present in inhibitors of enzymes like cyclooxygenase (COX). The specific substitution pattern of the amino and methoxy groups will likely determine the target enzyme and the inhibitory potency.

  • Neurological Activity: Some aminopyridine derivatives are known to modulate the activity of ion channels in the central nervous system. It is plausible that amino-methoxy-isonicotinic acid isomers could exhibit activity at neuronal receptors or enzymes, warranting investigation in neuroscience-related assays.

Data Presentation: A Template for Comparative Analysis

To facilitate a clear comparison once experimental data becomes available, the following table structure is recommended.

IsomerTargetAssay TypeIC50 / EC50 / Ki (µM)SelectivitySource
This compounde.g., HDAC1Enzyme Inhibition[Insert Data][Insert Data][Reference]
2-Amino-3-methoxyisonicotinic acide.g., HDAC1Enzyme Inhibition[Insert Data][Insert Data][Reference]
2-Amino-5-methoxyisonicotinic acide.g., HDAC1Enzyme Inhibition[Insert Data][Insert Data][Reference]
3-Amino-2-methoxyisonicotinic acide.g., HDAC1Enzyme Inhibition[Insert Data][Insert Data][Reference]

Detailed Experimental Protocol: In Vitro Enzyme Inhibition Assay (Generic)

This protocol provides a general framework for assessing the enzyme inhibitory activity of the isomers. It should be adapted based on the specific enzyme of interest.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its isomers against a target enzyme.

Materials:

  • Target enzyme (e.g., recombinant human HDAC1)

  • Substrate (e.g., a fluorogenic HDAC substrate)

  • Assay buffer (specific to the enzyme)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • 96-well microplates (black, for fluorescence assays)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Enzyme Reaction: a. In a 96-well plate, add the assay buffer. b. Add the test compounds or positive control at various concentrations. c. Add the enzyme to all wells except the "no enzyme" control wells. d. Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 15 minutes). e. Initiate the reaction by adding the substrate to all wells.

  • Detection: a. Incubate the plate at the optimal temperature for a set period (e.g., 60 minutes). b. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

  • Data Analysis: a. Subtract the background fluorescence (from "no enzyme" control wells). b. Calculate the percentage of inhibition for each compound concentration relative to the "enzyme only" control. c. Plot the percentage of inhibition against the logarithm of the compound concentration. d. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

The following diagram illustrates the workflow for an in vitro enzyme inhibition assay.

Figure 2: A step-by-step workflow for a typical in vitro enzyme inhibition assay.

Conclusion and Future Directions

While a direct, data-driven comparison of the biological activities of this compound and its isomers is currently hampered by a lack of available experimental data, this guide provides a strategic framework for their systematic evaluation. By employing the outlined experimental approaches, researchers can elucidate the structure-activity relationships within this promising class of compounds. The insights gained will be invaluable for the rational design of novel isonicotinic acid derivatives with enhanced potency and selectivity for a range of therapeutic targets. Future research should prioritize the synthesis and comprehensive biological profiling of these isomers to unlock their full therapeutic potential.

References

Due to the lack of specific literature on the comparative biological activity of this compound and its isomers, a conventional reference list with clickable URLs cannot be provided at this time. The information presented is based on established principles of medicinal chemistry and drug discovery, and the experimental protocols are generalized from standard laboratory practices.

A Comparative Guide to 3-Amino-5-methoxyisonicotinic Acid and Structurally Related Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 3-Amino-5-methoxyisonicotinic acid with a selection of structurally similar and biologically significant pyridine carboxylic acids. For researchers, medicinal chemists, and drug development professionals, understanding the nuanced differences in chemical properties and biological activities imparted by substitutions on the pyridine ring is paramount. While this compound is a less-characterized molecule, this guide synthesizes available data on its well-studied analogs to provide a predictive framework for its potential applications and performance.

Introduction to Pyridine Carboxylic Acids

Pyridine carboxylic acids are a cornerstone in medicinal chemistry, forming the scaffold for a multitude of therapeutic agents. The position of the carboxylic acid group on the pyridine ring, along with the nature and location of other substituents, profoundly influences the molecule's physicochemical properties and its interactions with biological targets. This guide will explore this compound in the context of its parent molecule, isonicotinic acid, its positional isomers, nicotinic acid and picolinic acid, a similarly substituted analog, 5-Aminopyridine-2-carboxylic acid, and the renowned isonicotinic acid derivative, isoniazid.

Physicochemical Properties: A Comparative Overview

The electronic and steric properties of the substituents on the pyridine ring dictate the overall characteristics of each molecule. The introduction of an amino group and a methoxy group to the isonicotinic acid scaffold in this compound is expected to significantly alter its polarity, basicity, and hydrogen bonding capabilities compared to the parent compound.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound82673-73-2C₇H₈N₂O₃168.15
Isonicotinic acid55-22-1C₆H₅NO₂123.11
Nicotinic acid (Niacin)59-67-6C₆H₅NO₂123.11
Picolinic acid98-98-6C₆H₅NO₂123.11
5-Aminopyridine-2-carboxylic acid24242-20-4C₆H₆N₂O₂138.12
Isoniazid54-85-3C₆H₇N₃O137.14

Comparative Analysis of Biological Activity

The true value of these compounds lies in their diverse biological activities. This section will compare the known activities of the selected analogs to build a predictive profile for this compound.

Isonicotinic Acid: The Parent Scaffold

Isonicotinic acid itself is considered a biologically inactive isomer of nicotinic acid but serves as a crucial precursor for many active pharmaceutical ingredients.[1] Its derivatives have shown a wide range of activities, including antimicrobial and anti-inflammatory effects.[2]

Nicotinic Acid (Niacin): The Anti-dyslipidemic Agent

Nicotinic acid, or Vitamin B3, is a well-established therapeutic agent for treating dyslipidemia.[3] Its mechanism of action involves the activation of the G protein-coupled receptor GPR109A, leading to a reduction in the synthesis of low-density lipoprotein (LDL) and triglycerides, and an increase in high-density lipoprotein (HDL).[3][4] Nicotinic acid and its derivatives have also demonstrated anti-inflammatory properties.[1][5]

Picolinic Acid: The Chelator and Immunomodulator

Picolinic acid is a natural metabolite of tryptophan and functions as a chelator for essential trace elements like zinc and chromium, aiding in their absorption.[6] This chelating ability also contributes to its immunomodulatory and anti-proliferative effects.[6] Recent studies have highlighted its broad-spectrum antiviral activity, particularly against enveloped viruses.

5-Aminopyridine-2-carboxylic Acid: A Structurally Related Analog

This compound shares the aminopyridine carboxylic acid core with our target molecule. It has been explored for its potential in constructing coordination polymers with interesting luminescent, magnetic, and anticancer properties.[7] This suggests that the aminopyridine carboxylic acid scaffold can be a versatile platform for developing materials with diverse functionalities.

Isoniazid: The Antimicrobial Powerhouse

Isoniazid is a cornerstone in the treatment of tuberculosis.[8] It is a prodrug activated by the mycobacterial enzyme catalase-peroxidase (KatG), which then inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[8][9] The structure-activity relationship of isoniazid is well-defined, with the hydrazide moiety being crucial for its activity.[9]

Predictive Profile of this compound

Based on the structure-activity relationships of the comparator compounds, we can predict the potential biological activities of this compound.

  • Antimicrobial Potential: The isonicotinic acid scaffold is a known pharmacophore for antimicrobial agents. The addition of an amino group, a common feature in many bioactive molecules, could enhance its interaction with biological targets. The methoxy group, by altering the electronic properties and lipophilicity, may further modulate this activity. It is plausible that this compound could serve as a precursor for novel antimicrobial compounds, similar to how isonicotinic acid is the starting point for isoniazid.

  • Enzyme Inhibition: Pyridine carboxylic acids are known to inhibit various enzymes.[10] The amino and methoxy groups of this compound could facilitate specific interactions within the active site of certain enzymes, making it a candidate for screening against enzyme targets in various disease pathways.

  • Coordination Chemistry: Following the example of 5-Aminopyridine-2-carboxylic acid, the amino and carboxylic acid moieties of this compound make it an excellent ligand for forming coordination complexes with metal ions. These complexes could exhibit interesting photophysical or biological properties.

Experimental Protocols

To facilitate further research into this class of compounds, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.

Synthesis of Aminopyridine Carboxylic Acids

A general method for the synthesis of aminopyridine carboxylic acids involves the Hofmann rearrangement of a pyridine dicarboxamide or the reduction of a nitropyridine carboxylic acid. The synthesis of this compound would likely follow a multi-step pathway starting from a suitably substituted pyridine derivative.

Caption: Proposed synthetic workflow for this compound.

In Vitro Antimicrobial Activity Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compound.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded into a 96-well plate.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The plate is incubated for 24 hours to allow for NO production.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to that in the LPS-stimulated control wells.

Sources

A Comparative Guide to the Validation of 3-Amino-5-methoxyisonicotinic Acid's Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial validation of 3-Amino-5-methoxyisonicotinic acid, a novel compound with therapeutic potential. Given its structural relation to the isonicotinic acid class of antimicrobials, this document outlines a hypothesis-driven approach to assess its efficacy, focusing on its potential as an anti-tuberculosis agent. We will objectively compare its hypothetical performance against Isoniazid, the cornerstone first-line treatment for tuberculosis, and provide the detailed experimental methodologies required for a robust validation process.

The core challenge with any new chemical entity is the rigorous, evidence-based elucidation of its biological function. This guide is structured to provide researchers, scientists, and drug development professionals with a logical, self-validating workflow, moving from broad screening to initial mechanistic insights. The causality behind each experimental choice is explained, ensuring that the data generated is both reliable and interpretable in the context of antimicrobial drug discovery.

Rationale and Hypothesis: Structural Analogy to Isoniazid

This compound belongs to the pyridine carboxylic acid family. Its core, isonicotinic acid, is the foundational scaffold for Isoniazid (Isonicotinic acid hydrazide), one of the most effective anti-tuberculosis drugs used for decades.[1][2] This structural similarity forms the primary hypothesis for our validation strategy:

Hypothesis: this compound possesses antimicrobial activity, potentially through a mechanism analogous to Isoniazid, involving the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis.

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[3][4][5] The activated form then covalently adducts with NAD(H), leading to the potent inhibition of InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis.[6] Mycolic acids are unique, long-chain fatty acids that are critical components of the mycobacterial cell wall, providing a robust, impermeable barrier.[4][6] Its disruption is lethal to the bacterium.

Our validation workflow is therefore designed to test this hypothesis by first confirming activity against M. tuberculosis and then exploring key aspects of this proposed mechanism.

Visualizing the Hypothesized Mechanism of Action

The following diagram illustrates the proposed activation and target pathway for this compound, drawing a direct parallel to the established mechanism of Isoniazid.

Mechanism_of_Action Hypothesized Mechanism of Action cluster_0 Mycobacterium Cell Test_Compound 3-Amino-5-methoxy- isonicotinic acid (Prodrug) KatG KatG (Catalase-Peroxidase) Test_Compound->KatG Activation? Activated_Compound Activated Intermediate InhA InhA Enzyme Activated_Compound->InhA Inhibition? Isoniazid Isoniazid (Prodrug) Isoniazid->KatG Activation Activated_Isoniazid Isonicotinic Acyl Radical Activated_Isoniazid->InhA Inhibition KatG->Activated_Compound KatG->Activated_Isoniazid Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Death Bacterial Cell Death InhA->Cell_Death Blockade Leads To Mycolic_Acid->Cell_Death Inhibition Leads To Experimental_Workflow Validation Workflow tier1 Tier 1: Primary Efficacy mic_assay MIC Determination (M. tuberculosis H37Rv) tier1->mic_assay tier2 Tier 2: Selectivity Index mic_assay->tier2 Active compounds proceed selectivity_index Calculate Selectivity Index (SI = IC50 / MIC) mic_assay->selectivity_index cytotoxicity_assay Cytotoxicity Assay (e.g., HepG2, A549 cells) tier2->cytotoxicity_assay cytotoxicity_assay->selectivity_index tier3 Tier 3: Mechanistic Probe selectivity_index->tier3 Selective compounds proceed katg_expression Compare Activity in WT vs. KatG-mutant strains tier3->katg_expression

Caption: A structured workflow for validating novel antimicrobial candidates.

Comparative Performance Data

The following table presents hypothetical data from the proposed validation workflow, directly comparing this compound to Isoniazid. This serves as a template for data analysis and interpretation.

ParameterThis compoundIsoniazid (Comparator)Rationale for Comparison
MIC vs. M. tuberculosis H37Rv (μg/mL) 0.150.05Measures primary potency against the target pathogen. A lower value indicates higher potency.
MIC vs. KatG S315T Mutant (μg/mL) > 20> 10Assesses dependence on KatG for activation. High MIC against a resistant strain suggests a similar mechanism. [1]
Cytotoxicity IC50 (HepG2 cells, μg/mL) 755000Measures toxicity to mammalian cells. A higher value indicates a better safety profile.
Selectivity Index (SI = IC50/MIC) 500100,000A critical drug development metric. A higher SI indicates greater selectivity for the pathogen over host cells.

Note: Data are hypothetical and for illustrative purposes only.

Detailed Experimental Protocols

Scientific integrity demands reproducible and clearly defined methodologies. The following protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI). [7]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism. [8] Objective: To quantify the in vitro activity of the test compound against M. tuberculosis.

Materials:

  • Test Compound (this compound) and Isoniazid

  • Mycobacterium tuberculosis H37Rv (and KatG mutant strain for mechanistic studies)

  • Middlebrook 7H9 broth supplemented with OADC (Oleic Acid, Albumin, Dextrose, Catalase)

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (for viability assessment)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound and Isoniazid in DMSO. Create serial two-fold dilutions in 7H9 broth to achieve a concentration range sufficient to determine the MIC (e.g., from 64 μg/mL down to 0.015 μg/mL).

  • Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Plate Inoculation: Dispense 100 μL of the appropriate compound dilution into the wells of a 96-well plate. Add 100 μL of the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days. The slow growth rate of M. tuberculosis necessitates a longer incubation period.

  • Result Interpretation: After incubation, add 30 μL of Resazurin solution to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration in which the well remains blue (no visible growth). [9]

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Objective: To assess the in vitro toxicity of the compound against a human cell line to determine its therapeutic window.

Materials:

  • HepG2 (human liver carcinoma) cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test Compound and Isoniazid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 μL of DMEM and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in DMEM. Remove the old media from the cells and add 100 μL of the compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the media and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Conclusion and Future Directions

This guide presents a foundational strategy for validating the activity of this compound. The primary antimicrobial screening and cytotoxicity profiling are essential first steps in determining the compound's potential as a therapeutic candidate. The strong structural precedent set by Isoniazid provides a compelling, testable hypothesis regarding its mechanism of action.

If the hypothetical data presented here were borne out by experiment—demonstrating potent activity against wild-type M. tuberculosis, a loss of activity against a KatG mutant, and a favorable selectivity index—it would provide strong evidence that this compound is a promising anti-tubercular lead compound warranting further investigation. Subsequent studies should focus on definitive target engagement assays (e.g., in vitro InhA enzyme inhibition assays) and in vivo efficacy studies in animal models of tuberculosis.

References

  • Unissa, A. N., et al. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

  • Vilchèze, C., & Jacobs, W. R., Jr. (2014). The Isoniazid Paradigm of Prodrug Activation: KatG, Adduct Formation, and Resistance. Microbiology Spectrum. Available at: [Link]

  • Isoniazid. Wikipedia. Available at: [Link]

  • Rozwarski, D. A., et al. (1998). The crystal structure of Mycobacterium tuberculosis enoyl-ACP reductase, InhA, in complex with NAD+ and a C16 fatty acyl substrate. The EMBO Journal. Available at: [Link]

  • Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular Microbiology. Available at: [Link]

  • Dragutan, V., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. Available at: [Link]

  • Seydel, J. K., et al. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of Medicinal Chemistry. Available at: [Link]

  • Asif, M. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. Available at: [Link]

  • Rehman, A. U., et al. (2017). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. Available at: [Link]

  • Govind, A. P., et al. (2017). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. Available at: [Link]

  • Sarker, S. D., et al. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology. Available at: [Link]

  • University of Oxford. (2021). Oxford scientists cut drug assay development time that could accelerate validation of new antibiotic targets. University of Oxford News & Events. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]

Sources

A Comparative Guide to the Biological Efficacy of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate Derivatives in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological efficacy of a series of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate derivatives against established breast cancer cell lines. We will explore their mechanism of action as potent kinase inhibitors and contrast their performance with standard-of-care chemotherapeutic and targeted agents. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Quest for Novel Anticancer Agents

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1] This is, in part, due to their structural similarity to the native purine bases found in nucleic acids.[1] A particularly promising class of these compounds is the 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, which have demonstrated significant antiproliferative activity against various cancer cell lines.[2][3] This guide will focus on a selection of these derivatives and compare their efficacy against two well-characterized breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

The primary anticancer mechanism of many 4-amino-thieno[2,3-d]pyrimidine derivatives is the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[4] Specifically, these compounds have been shown to target the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[3][5][6]

EGFR and VEGFR-2 Signaling in Breast Cancer:

EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in cancer progression. Overexpression of EGFR is common in breast cancer and is associated with a poor prognosis.[7] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[7][8] These pathways regulate cell proliferation, survival, angiogenesis, and metastasis.[5]

The 4-amino-thieno[2,3-d]pyrimidine derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and VEGFR-2 and preventing their phosphorylation and subsequent activation of downstream signaling.[5][8] This dual inhibition is advantageous as it can simultaneously block tumor cell proliferation and the formation of new blood vessels that supply nutrients to the tumor.

Below is a diagram illustrating the targeted signaling pathways:

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR2 VEGFR2 VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Thieno_pyrimidine Thieno[2,3-d]pyrimidine Derivatives Thieno_pyrimidine->EGFR Inhibits Thieno_pyrimidine->VEGFR2 Inhibits Gefitinib Gefitinib Gefitinib->EGFR Inhibits Doxorubicin Doxorubicin Topoisomerase Topoisomerase II Doxorubicin->Topoisomerase Inhibits DNA DNA Doxorubicin->DNA Intercalates DNA_damage DNA Damage & Replication Stop Topoisomerase->DNA_damage DNA->DNA_damage

Figure 1: Simplified signaling pathways targeted by Thieno[2,3-d]pyrimidine derivatives, Gefitinib, and Doxorubicin.

In contrast, the standard chemotherapeutic agent Doxorubicin has a different mechanism of action. It primarily works by intercalating into DNA and inhibiting topoisomerase II, an enzyme essential for DNA replication and repair.[1][9] This leads to DNA damage and ultimately triggers apoptosis (programmed cell death).[10]

Comparative Efficacy: In Vitro Studies

The antiproliferative activity of novel compounds is typically assessed using in vitro cytotoxicity assays, such as the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit cell growth by 50%.

The following table summarizes the IC50 values of a series of ethyl 4-amino-5-methyl-2-(substituted)-thieno[2,3-d]pyrimidine-6-carboxylates, along with the standard-of-care drugs Doxorubicin and Gefitinib, against MCF-7 and MDA-MB-231 breast cancer cell lines.

Table 1: Comparative in vitro cytotoxicity (IC50 in µM) of Thieno[2,3-d]pyrimidine Derivatives and Standard Drugs.

CompoundR-group at C2-positionIC50 (µM) on MCF-7IC50 (µM) on MDA-MB-231Reference
Thieno[2,3-d]pyrimidine Derivatives
Compound 2 Phenyl0.013>10[2][3][8]
Compound 3 4-Methylphenyl0.026>10[2][3][8]
Compound 4 4-Methoxyphenyl0.031>10[2][3][8]
Compound 5 4-Chlorophenyl0.021>10[2][3][8]
Compound 6 4-Fluorophenyl0.028>10[2][3][8]
Compound 7 2,4-Dichlorophenyl0.045>10[2][3][8]
Compound 8 Benzyl0.062>10[2][3][8]
Standard Drugs
DoxorubicinN/A1.40 - 9.910.69 - 9.67[4][10][11][12][13]
GefitinibN/A~15-20 (low cytotoxicity)~15-20[6][13][14][15][16]

Note: The IC50 values for Doxorubicin and Gefitinib can vary between studies due to differences in experimental conditions such as incubation time and cell passage number. The ranges provided reflect this variability.

Analysis of Structure-Activity Relationship (SAR):

The data in Table 1 reveals several key insights into the structure-activity relationship of these thieno[2,3-d]pyrimidine derivatives:

  • High Potency against MCF-7: The synthesized derivatives exhibit exceptional potency against the ER-positive MCF-7 cell line, with IC50 values in the nanomolar range. Notably, compound 2 (with an unsubstituted phenyl ring at the C2 position) demonstrated the highest activity.[2][3][8]

  • Substituent Effects: The nature of the substituent on the phenyl ring at the C2-position influences the antiproliferative activity. Electron-donating (e.g., -CH3, -OCH3) and electron-withdrawing (e.g., -Cl, -F) groups at the para-position of the phenyl ring generally maintain high potency.

  • Selectivity: A striking observation is the remarkable selectivity of these derivatives for MCF-7 cells over the triple-negative MDA-MB-231 cell line, where the IC50 values were all above 10 µM.[2][3][8] This suggests that the mechanism of action of these compounds may be linked to pathways that are more critical for the survival of ER-positive breast cancer cells.

  • Comparison with Standard Drugs: The thieno[2,3-d]pyrimidine derivatives, particularly against MCF-7 cells, are significantly more potent than both the conventional chemotherapeutic agent Doxorubicin and the targeted therapy Gefitinib.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are provided below.

Synthesis of Ethyl 4-amino-5-methyl-2-aryl-thieno[2,3-d]pyrimidine-6-carboxylates

The synthesis of the target thieno[2,3-d]pyrimidine derivatives is achieved through a cyclocondensation reaction.[17][18][19]

Synthesis_Workflow start Start Materials: - Ethyl 2-amino-4-methylthiophene-3-carboxylate - Substituted aryl nitrile step1 Dissolve reactants in dry dioxane start->step1 step2 Bubble dry HCl gas through the solution step1->step2 step3 Stir at room temperature for 24h step2->step3 step4 Pour mixture into ice-water step3->step4 step5 Neutralize with ammonia solution step4->step5 step6 Filter the precipitate step5->step6 step7 Wash with water step6->step7 step8 Recrystallize from ethanol step7->step8 end Final Product: Ethyl 4-amino-5-methyl-2-aryl- thieno[2,3-d]pyrimidine-6-carboxylate step8->end

Figure 2: Workflow for the synthesis of Thieno[2,3-d]pyrimidine derivatives.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve ethyl 2-amino-4-methylthiophene-3-carboxylate (1 equivalent) and the desired substituted aryl nitrile (1.2 equivalents) in anhydrous dioxane.

  • Reaction Initiation: Bubble dry hydrogen chloride gas through the solution for 30 minutes while stirring in an ice bath.

  • Reaction Progression: Seal the flask and stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-cold water.

  • Neutralization: Neutralize the aqueous solution with a dilute ammonia solution to precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Purification: Wash the solid with copious amounts of water and then recrystallize from ethanol to obtain the pure product.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.

MTT_Assay_Workflow start Cell Culture: MCF-7 and MDA-MB-231 cells step1 Seed cells in a 96-well plate start->step1 step2 Incubate for 24h to allow attachment step1->step2 step3 Treat cells with varying concentrations of test compounds step2->step3 step4 Incubate for 48-72h step3->step4 step5 Add MTT solution to each well step4->step5 step6 Incubate for 4h step5->step6 step7 Solubilize formazan crystals with DMSO step6->step7 step8 Measure absorbance at 570 nm step7->step8 end Calculate IC50 values step8->end

Figure 3: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate breast cancer cells (MCF-7 or MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate scaffold represents a highly promising platform for the development of novel anticancer agents. The derivatives discussed in this guide exhibit remarkable potency, particularly against ER-positive breast cancer cells, and demonstrate a clear structure-activity relationship. Their mechanism of action as dual EGFR and VEGFR-2 inhibitors offers a multi-pronged attack on cancer cell proliferation and survival.

While the in vitro data is compelling, further preclinical development is warranted. Future studies should focus on:

  • In vivo efficacy studies in animal models of breast cancer to assess the antitumor activity and pharmacokinetic properties of the lead compounds.

  • Elucidation of the precise molecular interactions with the target kinases through co-crystallization studies to guide further optimization of the scaffold.

  • Investigation into the basis of the observed selectivity for MCF-7 cells to potentially identify novel therapeutic strategies for ER-positive breast cancer.

The continued exploration of this chemical class holds significant potential for the discovery of next-generation targeted therapies for breast cancer.

References

  • Bustamante-Madrid, P., et al. (2021). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. Cancers, 13(11), 2684.
  • Çalışkan, R., et al. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA-MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science, 6(1), 239-244.
  • Chen, X., et al. (2021). Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. Frontiers in Oncology, 11, 638842.
  • Gülçin, İ., et al. (2016). Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. Molecular and Clinical Oncology, 4(6), 1033-1038.
  • Cancer Research UK. (n.d.). Doxorubicin. Retrieved from [Link]

  • Hassan, A., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Future Medicinal Chemistry, 11(6), 545-564.
  • Hassan, A. Y., & Shawkey, A. M. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1741-1754.
  • Mencalha, A., et al. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms.
  • Molecules. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3314.
  • National Center for Biotechnology Information. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PubMed.
  • National Center for Biotechnology Information. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PubMed Central.
  • Öztürk, Y., et al. (2024). Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro. International Journal of Molecular Sciences, 25(5), 2959.
  • Park, S. E., et al. (2007). Gefitinib induces apoptosis and decreases telomerase activity in MDA-MB-231 human breast cancer cells. Cancer Chemotherapy and Pharmacology, 60(1), 99-108.
  • ResearchGate. (n.d.). Synthesis of ethyl 4-amino-5-methyl-thieno [2,3-d]pyrimidine-6...
  • ResearchGate. (n.d.). MDA-MB-231 Cells were Treated with Graded Concentrations of chalcone-3,...
  • ResearchGate. (n.d.). Gefitinib and AT7867 reduced the survival of MSL subtype TNBC cells....
  • ResearchGate. (n.d.). Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =...
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A Comparative Guide to the Biological Activities of Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Isonicotinic Acid Scaffold

Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a foundational scaffold in medicinal chemistry, giving rise to a plethora of derivatives with a broad spectrum of biological activities.[1] The strategic placement of the carboxyl group at the 4-position of the pyridine ring imparts unique electronic and structural properties, making it a privileged starting point for the design of novel therapeutic agents. The most renowned derivative, isoniazid (isonicotinic acid hydrazide), revolutionized the treatment of tuberculosis and remains a first-line therapy.[2] However, the journey of isonicotinic acid derivatives extends far beyond antimycobacterial agents, with significant research demonstrating their potential as anticancer, anti-inflammatory, and broader-spectrum antimicrobial compounds.[3][4][5]

This guide provides a comparative analysis of the biological performance of various isonicotinic acid derivatives, with a focus on isonicotinoyl hydrazones, amides, and esters. We will delve into their mechanisms of action, present supporting experimental data from comparative studies, and provide detailed protocols for key evaluative assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

Antimicrobial Activity: Beyond Tuberculosis

The initial success of isoniazid spurred extensive research into related structures, particularly isonicotinoyl hydrazones, for broader antimicrobial applications. These compounds are typically synthesized through a condensation reaction between isoniazid and various aldehydes or ketones.

Comparative Antimicrobial Efficacy

The antimicrobial activity of isonicotinoyl hydrazones is significantly influenced by the nature of the substituent on the aldehyde or ketone moiety. The data below, collated from various studies, illustrates the minimum inhibitory concentrations (MIC) of different derivatives against a panel of bacterial strains. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

DerivativeStaphylococcus aureus (µg/mL)Bacillus subtilis (µg/mL)Escherichia coli (µg/mL)Reference(s)
Isonicotinoyl hydrazone of vanillin>200>200>200[6]
Isonicotinoyl hydrazone of salicylaldehyde>200>200>200[6]
Hydrazide–hydrazone 151.95–7.813.91-125-[4]
Hydrazide–hydrazone 163.91–7.81--[4]
Amidrazone derivative 3a---[1]
Hydrazide derivative 4a---[1]

Note: "-" indicates data not available in the cited sources.

Structure-Activity Relationship (SAR) Insights:

The antimicrobial activity of isonicotinoyl hydrazones is intricately linked to their chemical structure. Studies have shown that the presence of certain functional groups can significantly enhance potency. For instance, derivatives with electron-withdrawing groups on the aromatic ring often exhibit improved antibacterial activity.[4] The lipophilicity of the molecule also plays a crucial role in its ability to penetrate bacterial cell walls.

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

The primary mechanism of action for the antitubercular activity of isoniazid and many of its derivatives involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall. Isoniazid itself is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.

Isoniazid Isoniazid (Prodrug) Activated_Isoniazid Isonicotinic Acyl Radical Isoniazid->Activated_Isoniazid KatG (Catalase-Peroxidase) InhA InhA (Enoyl-ACP Reductase) Activated_Isoniazid->InhA Inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall_Disruption Mycobacterial Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Leads to

Caption: Activation of the prodrug isoniazid and subsequent inhibition of mycolic acid synthesis.

Anticancer Activity: A Promising Frontier

Recent research has highlighted the potential of isonicotinic acid derivatives, particularly hydrazones, as potent anticancer agents. Their mechanism of action is multifaceted and can involve the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and generation of reactive oxygen species (ROS).

Comparative Cytotoxicity

The cytotoxic activity of isonicotinic acid derivatives has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a comparative study of several isonicotinoyl hydrazones are presented below.

Derivative (Substituent)HCT-116 (Colon) IC50 (µg/mL)OVCAR-8 (Ovarian) IC50 (µg/mL)HL-60 (Leukemia) IC50 (µg/mL)SF-295 (Glioblastoma) IC50 (µg/mL)Reference
2-hydroxy (Compound 15)3.362.890.611.87[3]
2,4-dihydroxy (Compound 18)2.832.110.821.54[3]
4-nitro (Compound 31)2.541.980.761.23[3]
Doxorubicin (Reference)0.450.560.040.32[3]

Structure-Activity Relationship (SAR) Insights:

Structure-activity relationship studies have revealed that the position and nature of substituents on the aromatic ring of isonicotinoyl hydrazones are critical for their anticancer activity.[3] The presence of hydroxyl groups, particularly at the ortho position, has been shown to be important for cytotoxicity.[3] Disubstituted derivatives with hydroxyl, methoxy, chloro, and nitro groups have also demonstrated significant activity.[7]

Mechanism of Anticancer Action

The anticancer mechanism of isonicotinic acid derivatives is not as well-defined as their antitubercular action but is thought to involve multiple pathways. Some derivatives have been shown to induce apoptosis and cause cell cycle arrest. The generation of reactive oxygen species (ROS) and subsequent oxidative stress is another proposed mechanism.

Derivative Isonicotinic Acid Derivative CancerCell Cancer Cell Derivative->CancerCell ROS Increased Reactive Oxygen Species (ROS) Apoptosis Induction of Apoptosis ROS->Apoptosis CellCycleArrest Cell Cycle Arrest CancerCell->ROS CancerCell->CellCycleArrest

Caption: Proposed mechanisms of anticancer activity for isonicotinic acid derivatives.

Anti-inflammatory Activity: Targeting Cyclooxygenase

Isonicotinic acid derivatives have also emerged as promising anti-inflammatory agents, with some demonstrating potent inhibition of cyclooxygenase (COX) enzymes.[5] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Comparative COX Inhibition

The anti-inflammatory potential of isonicotinic acid derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.

DerivativeCOX-2 IC50 (µM)% Inhibition at 25 µg/mLReference
Compound 351.42 ± 0.195.9[8]
Compound 368.6 ± 0.567.3[8]
Ibuprofen (Standard)11.2 ± 1.9-[8]

Note: The specific structures of compounds 35 and 36 are detailed in the referenced publication.

Structure-Activity Relationship (SAR) Insights:

The anti-inflammatory activity of isonicotinic acid derivatives is influenced by their ability to fit into the active site of the COX enzymes. Molecular docking studies suggest that the pyridine nitrogen and amide NH group can form hydrogen bonds with key residues in the COX active site, such as Arg121 and Tyr356.[9] The overall lipophilicity and steric properties of the molecule also play a significant role in its inhibitory potency.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed methodologies for the key assays used to evaluate the biological activities of isonicotinic acid derivatives.

Synthesis of Isonicotinoyl Hydrazones: A General Protocol

A common and effective method for synthesizing isonicotinoyl hydrazones involves the condensation of isoniazid with an appropriate aldehyde or ketone.

Workflow for Isonicotinoyl Hydrazone Synthesis:

Start Start Dissolve Dissolve Isoniazid and Aldehyde/Ketone in Ethanol Start->Dissolve Reflux Reflux the Mixture Dissolve->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter the Precipitate Cool->Filter Wash Wash with Ethanol Filter->Wash Dry Dry the Product Wash->Dry Recrystallize Purify by Recrystallization Dry->Recrystallize End End Recrystallize->End

Caption: A generalized workflow for the synthesis of isonicotinoyl hydrazones.

Step-by-Step Methodology:

  • Dissolution: Dissolve equimolar amounts of isoniazid and the desired aldehyde or ketone in a suitable solvent, such as ethanol.

  • Reaction: Reflux the reaction mixture for a period of 4-5 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation: After cooling the reaction mixture to room temperature, the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and then purified by recrystallization from an appropriate solvent to yield the pure isonicotinoyl hydrazone.

Antimicrobial Susceptibility Testing: Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric assay widely used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Workflow for the Resazurin Microtiter Assay (REMA):

Start Start Prepare_Inoculum Prepare M. tuberculosis Inoculum Start->Prepare_Inoculum Serial_Dilutions Prepare Serial Dilutions of Test Compounds in 96-well Plate Prepare_Inoculum->Serial_Dilutions Inoculate Inoculate Wells with M. tuberculosis Suspension Serial_Dilutions->Inoculate Incubate_1 Incubate at 37°C for 7 days Inoculate->Incubate_1 Add_Resazurin Add Resazurin Solution to each Well Incubate_1->Add_Resazurin Incubate_2 Incubate Overnight Add_Resazurin->Incubate_2 Read_Results Read Results: Blue = Inhibition Pink = Growth Incubate_2->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the REMA.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis in a suitable broth medium.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Resazurin Addition: Add a resazurin solution to each well and re-incubate overnight.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Testing: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for the MTT Assay:

Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Serial Dilutions of Test Compound Seed_Cells->Add_Compound Incubate_1 Incubate for Specified Period Add_Compound->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate for 2-4 hours Add_MTT->Incubate_2 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_2->Solubilize Measure_Absorbance Measure Absorbance at ~570 nm Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Caption: A generalized workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value is then calculated as the concentration of the compound that inhibits cell growth by 50%.

Conclusion: A Scaffold of Continuing Promise

The isonicotinic acid framework continues to be a fertile ground for the discovery and development of new therapeutic agents. From their well-established role in combating tuberculosis to their emerging potential in cancer and inflammation, these derivatives demonstrate remarkable versatility. The insights into structure-activity relationships and a clear understanding of their mechanisms of action are crucial for the rational design of next-generation isonicotinic acid-based drugs with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a robust framework for the continued exploration and comparative evaluation of this important class of compounds.

References

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  • ResearchGate. (n.d.). Graph showing comparison between the IC50 (concentration at 50% cell death) values of L1–C8 on A549 and 3T3L1 cell lines treated for 24 h at 37°C. [Link]

  • El-Naggar, A. M., et al. (1985). Synthesis and antimicrobial activity of some new isonicotinoylamino acid and dipeptide derivatives. Il Farmaco; edizione scientifica, 40(9), 662–670. [Link]

  • ResearchGate. (n.d.). (a) Chart comparing the IC50 values of the compounds for different cell lines. [Link]

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The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationships of 3-Amino-5-methoxyisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, the journey from a lead compound to a clinical candidate is a meticulous process of molecular refinement. The structure-activity relationship (SAR) is the compass that guides this journey, dictating how subtle changes in a molecule's architecture can profoundly impact its biological activity. This guide provides an in-depth comparison of 3-amino-5-methoxyisonicotinic acid derivatives, a promising scaffold in medicinal chemistry. By synthesizing data from closely related compound series, we will explore the causal relationships behind experimental design and provide a framework for rational drug design.

The this compound Scaffold: A Privileged Core

The this compound core is a decorated pyridine ring, a heterocyclic motif prevalent in a vast array of pharmaceuticals. Its inherent features—a nitrogen atom capable of hydrogen bonding, a planar aromatic system for pi-stacking interactions, and multiple points for synthetic diversification—make it an attractive starting point for drug discovery. The 3-amino and 5-methoxy substituents are of particular interest as they introduce specific electronic and steric properties that can be exploited to achieve target affinity and selectivity. The carboxylic acid at the 4-position provides a crucial handle for the introduction of various functional groups, most commonly amides, to probe interactions with biological targets.

The Critical Role of the Carboxamide Moiety: Lessons from Kinase Inhibitors

Drawing parallels from extensive research on isonicotinamides as kinase inhibitors, the amide functionality at the 4-position is a key determinant of biological activity.[1][2] The nitrogen and oxygen atoms of the amide can act as hydrogen bond donors and acceptors, respectively, anchoring the molecule within the binding site of a target protein.

Impact of Amide Substituents

The nature of the substituent on the amide nitrogen (R1 in the general structure) dramatically influences potency and selectivity.

  • Aromatic and Heteroaromatic Rings: Substitution with aromatic or heteroaromatic rings is a common strategy to explore pi-stacking interactions and access additional binding pockets. For instance, in a series of isonicotinamide-based Glycogen Synthase Kinase-3 (GSK-3) inhibitors, the replacement of a cyclopropane carboxamide with a 2-aminopyridine moiety not only solved a metabolic liability but also enhanced potency.[1]

  • Alkyl and Cycloalkyl Groups: Smaller alkyl or cycloalkyl groups can be used to probe the steric tolerance of a binding site. While often leading to less potent compounds compared to their aromatic counterparts in kinase inhibitor series, they can be crucial for fine-tuning physical properties like solubility.

  • Linker Flexibility: The length and flexibility of any linker between the amide and a terminal group can modulate the ability of the molecule to adopt the optimal conformation for binding.[3][4]

Below is a table summarizing the general SAR trends for the amide substituent, inferred from related isonicotinamide series.

R1 Substituent on AmideGeneral Effect on Activity (inferred)Rationale
Small AlkylLower PotencyLimited ability to form extensive interactions.
CycloalkylModerate PotencyCan provide favorable hydrophobic interactions.
Phenyl/Substituted PhenylHigh PotencyPotential for pi-stacking and hydrophobic interactions. Substituents can probe specific sub-pockets.
Heteroaryl (e.g., Pyridine)High Potency & Improved PropertiesCan form additional hydrogen bonds and improve pharmacokinetic properties.[1]
Experimental Protocol: Amide Coupling

A standard and robust method for the synthesis of this compound amides is through a peptide coupling reaction.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF). Add a coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: To the activated acid, add the desired primary or secondary amine (1.2 equivalents).

  • Reaction: Allow the reaction to stir at room temperature for 2-16 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Amide Coupling Workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Purification Acid 3-Amino-5-methoxy- isonicotinic Acid Activated_Ester Activated Ester Intermediate Acid->Activated_Ester Stir 15-30 min Reagents_Act HATU, DIPEA in DMF Reagents_Act->Activated_Ester Product Amide Product Activated_Ester->Product Stir 2-16 h Amine Desired Amine (R1-NH2) Amine->Product Workup Aqueous Work-up & Extraction Product->Workup Purification Column Chromatography Workup->Purification Final_Compound Pure Amide Purification->Final_Compound

Caption: General workflow for the synthesis of amide derivatives.

The Influence of Pyridine Ring Substitutions

The 3-amino and 5-methoxy groups are not mere decorations on the isonicotinic acid scaffold; they are critical for directing interactions with the target and influencing the molecule's overall properties.

The 3-Amino Group: A Key Interaction Point

The amino group at the 3-position is a potent hydrogen bond donor and can also act as a nucleophile in certain contexts. Its presence is often crucial for anchoring the pyridine ring to a specific region of a protein binding site.

  • Hydrogen Bonding: In many kinase inhibitors, an amino group at this position forms a critical hydrogen bond with the hinge region of the kinase.[2]

  • Basicity and pKa: The basicity of this amino group can be modulated by the electronic nature of other substituents on the ring. This can influence its ionization state at physiological pH and thus its ability to interact with the target.

  • Derivatization: The amino group itself can be a point for further derivatization, for example, through acylation or alkylation, to probe for additional interactions. However, this can also lead to a loss of the crucial hydrogen bonding capability.

The 5-Methoxy Group: A Modulator of Potency and Properties

The methoxy group at the 5-position is an electron-donating group that can influence the electronics of the entire pyridine ring.

  • Electronic Effects: The electron-donating nature of the methoxy group can increase the electron density of the pyridine nitrogen, potentially enhancing its hydrogen bonding acceptor strength.

  • Steric Influence: The methoxy group provides steric bulk, which can be beneficial for fitting into a specific hydrophobic pocket. Replacing it with larger or smaller groups is a key strategy to probe the size of this pocket. For example, substitution with bulkier groups at the C5 position of the pyridine ring has been shown to influence binding affinity at nicotinic acetylcholine receptors.[5]

  • Metabolic Stability: The methoxy group can be a site of metabolism (O-demethylation). If this is found to be a metabolic liability, it can be replaced with other groups like a fluoro or a methyl group to block this metabolic pathway.

Caption: Key roles of the 3-amino and 5-methoxy substituents. (Note: A placeholder image URL is used in the DOT script. In a real application, this would be replaced with an image of the this compound scaffold.)

Comparative Analysis with Alternative Scaffolds

To fully appreciate the potential of the this compound scaffold, it is instructive to compare it with other related heterocyclic cores.

ScaffoldKey FeaturesPotential AdvantagesPotential Disadvantages
Isonicotinic Acid Unsubstituted pyridine-4-carboxylic acid.Simpler synthesis.Lacks the specific interactions offered by the 3-amino and 5-methoxy groups.[3]
Nicotinic Acid Pyridine-3-carboxylic acid.Different vector for amide substituent.May not orient correctly in binding sites optimized for isonicotinamides.
2-Aminonicotinic Acid Amino group adjacent to the carboxylic acid.Can form an intramolecular hydrogen bond, affecting conformation.[6]May have different binding modes compared to the 3-amino isomer.
Pyrazine/Pyrimidine Carboxylic Acids Additional nitrogen atoms in the ring.Can offer additional hydrogen bond acceptors and modulate pKa.Can also lead to reduced permeability and increased metabolic clearance.

Conclusion and Future Directions

  • The amide moiety at the 4-position is paramount for activity , and its substituent should be carefully chosen to maximize interactions with the target. Aromatic and heteroaromatic groups are often optimal.

  • The 3-amino group is likely a critical hydrogen bond donor , and its modification should be approached with caution.

  • The 5-methoxy group offers a handle for fine-tuning potency and pharmacokinetic properties through steric and electronic modulation.

Future work on this scaffold should involve the systematic exploration of a diverse range of amide substituents, coupled with the investigation of bioisosteric replacements for the 5-methoxy group to enhance metabolic stability and potency. As with any drug discovery campaign, a multi-parameter optimization approach that considers potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties in parallel will be crucial for success.

References

  • Chen, L., et al. (2018). Structure-activity relationship (SAR) studies on isonicotinamides as highly selective, brain penetrable, and orally active inhibitors of glycogen synthase kinase-3 (GSK-3) for the potential treatment of Alzheimer's disease. Journal of Medicinal Chemistry.
  • Zhang, Y., et al. (2013). Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. ACS Medicinal Chemistry Letters.
  • Deitcher, R. B., et al. (2019).
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  • Balboni, G., et al. (2000). Synthesis and binding of 3-aminopyridine derivatives at central nicotinic receptors. Arzneimittelforschung.
  • Patel, S., et al. (2011). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Ahmad, B., et al. (2022). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
  • Teixeira, C., et al. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules.
  • Narasimhan, B., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research.
  • Stella, V. J., & Roche, E. B. (Eds.). (1987). Prodrugs: Topical and Ocular Drug Delivery.
  • Bojarska, J., et al. (1975). Synthesis of Some 2-aminonicotinic Acid Derivatives. Polish Journal of Pharmacology and Pharmacy.
  • Szafranski, K., et al. (2021).

Sources

A Comparative Spectroscopic Guide to Substituted Isonicotinic Acids: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Substituted isonicotinic acids, a class of pyridine-4-carboxylic acids, represent a cornerstone in modern medicinal chemistry and materials science. Their versatile structure, characterized by a pyridine ring and a carboxylic acid group, allows for a wide range of substitutions, leading to a diverse array of pharmacological and physicochemical properties. From the anti-tubercular activity of isoniazid, a derivative of isonicotinic acid, to their role as ligands in metal-organic frameworks, a deep understanding of their molecular structure is paramount.[1][2][3][4]

This guide provides a comprehensive comparative analysis of substituted isonicotinic acids using four key spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and, most importantly, interpret the spectral data to elucidate the influence of various substituents on the electronic and structural characteristics of the isonicotinic acid core.

The Logic of Spectroscopic Interrogation

The power of spectroscopy lies in its ability to probe specific molecular features. By systematically applying these techniques, we can construct a detailed picture of a substituted isonicotinic acid molecule.

SpectroscopicWorkflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Compound Substituted Isonicotinic Acid UV_Vis UV-Vis Spectroscopy (Electronic Transitions) Compound->UV_Vis FTIR FTIR Spectroscopy (Vibrational Modes) Compound->FTIR NMR NMR Spectroscopy (Nuclear Environment) Compound->NMR MS Mass Spectrometry (Mass-to-Charge Ratio) Compound->MS Interpretation Comparative Analysis of Spectral Data UV_Vis->Interpretation FTIR->Interpretation NMR->Interpretation MS->Interpretation Structure Structure-Property Relationship Interpretation->Structure

Caption: Workflow for the comprehensive spectroscopic analysis of substituted isonicotinic acids.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy orbitals. For aromatic systems like isonicotinic acids, the position (λmax) and intensity (ε) of absorption bands are sensitive to the nature and position of substituents on the pyridine ring.

The Causality Behind UV-Vis Spectral Shifts

The pyridine ring of isonicotinic acid exhibits π → π* and n → π* electronic transitions. Substituents can alter the energy of these transitions, leading to predictable shifts in the absorption maxima:

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength, caused by substituents that decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-donating groups (EDGs) like -OH, -NH2, and -OR, and extending conjugation, typically induce a bathochromic shift.

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, resulting from an increase in the HOMO-LUMO energy gap. Electron-withdrawing groups (EWGs) such as -NO2, -CN, and -Cl can cause a hypsochromic shift. The protonation of the pyridine nitrogen can also lead to a blue shift by stabilizing the n-orbitals.[5]

Comparative UV-Vis Data of Substituted Isonicotinic Acids
CompoundSubstituentPositionλmax (nm)SolventReference
Isonicotinic Acid-H-214, 264Acidic Mobile Phase[6]
Isonicotinic Acid-H-~270Distilled Water[7]
Isonicotinic Acid Methyl Ester-COOCH34--[8][9]
2-Hydroxyisonicotinic Acid-OH2--[10][11]
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the substituted isonicotinic acid.

    • Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, or water) in a 10 mL volumetric flask. Ensure the chosen solvent does not absorb significantly in the analytical wavelength range.

    • Prepare a series of dilutions to obtain concentrations in the range of 1-10 µg/mL.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

    • Select the desired wavelength range for scanning (e.g., 200-400 nm).

  • Measurement:

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

    • Rinse the cuvette with the sample solution and then fill it with the sample.

    • Place the cuvette in the sample holder and record the absorption spectrum.

    • Identify the wavelength of maximum absorbance (λmax).[12][13]

Fourier-Transform Infrared (FTIR) Spectroscopy: Mapping Functional Groups

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending). The vibrational frequencies are characteristic of the bonds and their chemical environment.

Interpreting the Vibrational Landscape of Isonicotinic Acids

The FTIR spectrum of a substituted isonicotinic acid is a composite of vibrations from the pyridine ring, the carboxylic acid group, and the substituent.

  • Carboxylic Acid Group:

    • O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹, often obscuring other signals in this area.

    • C=O Stretch: A strong, sharp absorption between 1725-1680 cm⁻¹. The position of this band is sensitive to electronic effects; EWGs can increase the frequency, while EDGs may slightly decrease it. Hydrogen bonding can significantly lower the C=O stretching frequency.

  • Pyridine Ring:

    • C-H Aromatic Stretch: Typically observed above 3000 cm⁻¹.

    • C=C and C=N Ring Stretching: A series of bands in the 1600-1400 cm⁻¹ region. The positions and intensities of these bands are highly indicative of the substitution pattern.[14]

  • Substituent Vibrations: Each substituent will have its own characteristic absorption bands (e.g., -NO2 asymmetric and symmetric stretches, -C≡N stretch).

Comparative FTIR Data of Substituted Isonicotinic Acids
CompoundKey Vibrational Frequencies (cm⁻¹)
Isonicotinic Acid ~3000-2500 (br, O-H), ~1710 (s, C=O), ~1600, 1550, 1480 (C=C, C=N)
2-Hydroxyisonicotinic Acid Additional broad O-H stretch (phenolic), shifts in C=O and ring vibrations.
2-Chloroisonicotinic Acid C-Cl stretch (~800-600 cm⁻¹), shifts in C=O and ring vibrations due to the inductive effect of chlorine.
2,6-Dihydroxyisonicotinic acid The IR spectrum is available in the NIST WebBook, showing characteristic absorptions for the hydroxyl and carboxylic acid groups.[15]

Note: This table provides expected characteristic frequencies. Precise values can vary based on the physical state of the sample (solid vs. solution) and intermolecular interactions.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Grind 1-2 mg of the dry substituted isonicotinic acid with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. It provides information about the chemical environment of individual nuclei (primarily ¹H and ¹³C) based on their interaction with an external magnetic field.

Deciphering Substituent Effects on Chemical Shifts

The chemical shifts (δ) of the protons and carbons in the pyridine ring are highly sensitive to the electronic effects of substituents.

  • ¹H NMR: The aromatic protons of the pyridine ring typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the ring current effect and the electron-withdrawing nature of the nitrogen atom.[6]

    • Protons ortho to the nitrogen (at C2 and C6) are the most deshielded.

    • The proton para to the nitrogen (at C4) is at an intermediate chemical shift.

    • Protons meta to the nitrogen (at C3 and C5) are the most shielded among the ring protons.[6]

    • EDGs will generally shift the signals of nearby protons upfield (to lower ppm), while EWGs will shift them downfield (to higher ppm).[17]

  • ¹³C NMR: The trends in ¹³C chemical shifts are similar to those in ¹H NMR, with the carbons closer to the nitrogen and electron-withdrawing groups being more deshielded. The carboxylic acid carbon appears significantly downfield (δ ~165-185 ppm).[18]

Comparative NMR Data of Isonicotinic Acid and its Derivatives
CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference
Isonicotinic AcidDMSO-d₆14.0 (s, 1H, COOH), 8.79 (d, 2H), 7.83 (d, 2H)-[19]
Isonicotinic AcidCDCl₃11.0 (s, 1H, COOH), 9.24 (d, 2H), 8.58 (d, 2H)-[19]
Isonicotinic acid phenyl ester---[20][21]
PSMA – isonicotinic acid conjugateDMSO-d₆8.8 (br d, Ar CH), 7.8 (br d, Ar CH)-[22]

Note: The provided data showcases the solvent dependency of chemical shifts and gives examples for related structures. A systematic study with a series of substituted isonicotinic acids under identical conditions would provide a clearer comparison.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-25 mg of the substituted isonicotinic acid in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a clean, dry NMR tube.[4][23]

    • Ensure the sample is fully dissolved and the solution is free of any solid particles. Filtration through a small plug of glass wool in a Pasteur pipette is recommended.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum.

    • If sufficient sample is available, acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

Caption: Typical ¹H and ¹³C NMR chemical shifts for the isonicotinic acid core and the general effects of substituents.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Fragmentation Pathways of Substituted Isonicotinic Acids

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. Common fragmentation pathways for isonicotinic acids include:

  • Loss of the Carboxylic Acid Group: Decarboxylation (loss of CO₂) is a common fragmentation pathway for carboxylic acids.

  • Cleavage of the Pyridine Ring: The stable aromatic ring can also fragment, although this often requires higher energy.

  • Substituent-Directed Fragmentation: The nature of the substituent will significantly influence the fragmentation pattern. For example, a methoxy group might lead to the loss of a methyl radical followed by carbon monoxide.

Comparative Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragments (m/z)
Isonicotinic Acid12378 (pyridine radical cation), 106 ([M-OH]⁺)
2-Amino-6-chloroisonicotinic acid hydrazide186.6 (nominal)-
Isonicotinic acid, morpholide192.2 (nominal)-

Note: The fragmentation patterns are highly dependent on the ionization method and collision energy. The table provides expected values for EI-MS.

Experimental Protocol: Mass Spectrometry (Electron Ionization)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, a direct insertion probe or gas chromatography (GC) inlet can be used.[1]

  • Ionization:

    • The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) to generate ions.[1]

  • Mass Analysis:

    • The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[1]

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[1]

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive characterization of substituted isonicotinic acids is most effectively achieved through the synergistic use of multiple spectroscopic techniques. UV-Vis spectroscopy provides initial insights into the electronic properties, FTIR confirms the presence of key functional groups, NMR spectroscopy reveals the detailed connectivity and stereochemistry, and mass spectrometry determines the molecular weight and provides fragmentation information for structural confirmation. By comparing the spectra of a series of substituted isonicotinic acids, researchers can build a robust understanding of structure-property relationships, which is essential for the rational design of new molecules with tailored functionalities for applications in drug discovery and materials science.

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Comparative Analysis of 3-Amino-5-methoxyisonicotinic Acid Analogs: A Review of Available In Vitro and In Vivo Data

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of publicly available scientific literature and databases did not yield specific studies providing a direct comparative analysis of the in vitro and in vivo activities of a series of 3-amino-5-methoxyisonicotinic acid analogs. The requested experimental data for a side-by-side comparison of this particular class of compounds appears to be limited or not published in the accessible domain.

This guide will, therefore, address the broader context of isonicotinic and nicotinic acid derivatives to provide a framework for understanding how such a comparative analysis would be structured and the types of experimental data that would be crucial for a thorough evaluation. We will draw upon published research on related compounds to illustrate the principles and methodologies that would be applied to the specific topic of this compound analogs, should such data become available.

Introduction to Isonicotinic Acid Scaffolds in Drug Discovery

Isonicotinic acid, a pyridine-4-carboxylic acid, and its isomers, such as nicotinic acid (pyridine-3-carboxylic acid), are privileged structures in medicinal chemistry.[1] Their derivatives have been explored for a wide range of therapeutic applications, including the treatment of inflammatory diseases, cancer, and infectious diseases.[1][2] The introduction of an amino group, as in 3-aminoisonicotinic acid, provides a key site for further chemical modification, allowing for the synthesis of diverse analog libraries to explore structure-activity relationships (SAR). The addition of a methoxy group at the 5-position would further modulate the electronic and steric properties of the molecule, potentially influencing its biological activity and pharmacokinetic profile.

The Imperative of Correlating In Vitro and In Vivo Activity

A critical aspect of drug development is establishing a clear and predictable relationship between a compound's activity in a controlled laboratory setting (in vitro) and its effects within a living organism (in vivo). This is known as the in vitro-in vivo correlation (IVIVC).[3][4] A strong IVIVC is highly desirable as it can streamline the drug development process, reduce the need for extensive animal testing, and help in setting meaningful quality control parameters for manufacturing.[5]

Key In Vitro Assays for Biological Characterization

For a novel series of analogs, such as those of this compound, a tiered approach to in vitro testing is typically employed. The choice of assays depends on the intended therapeutic target.

Initial Screening Assays:

  • Target-Based Assays: If a specific enzyme or receptor is the intended target, biochemical assays are used to determine the inhibitory concentration (IC₅₀) or binding affinity (Kᵢ) of each analog.

  • Cell-Based Assays: To assess the effect on cellular pathways, researchers utilize assays that measure cell viability (e.g., MTT assay), proliferation, apoptosis, or the production of specific biomarkers (e.g., cytokines).

Secondary and Mechanistic Assays:

  • Mechanism of Action Studies: These experiments aim to elucidate how the compounds exert their biological effects. This could involve techniques like Western blotting to measure protein expression or qPCR to analyze gene expression.

  • Selectivity and Specificity: It is crucial to determine if the analogs are selective for their intended target over other related proteins to minimize off-target effects.

Essential In Vivo Models for Preclinical Evaluation

Once promising candidates are identified through in vitro screening, their efficacy and safety are evaluated in animal models.

Pharmacokinetic (PK) Studies:

  • These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. Key parameters include bioavailability, half-life, and clearance.

Pharmacodynamic (PD) and Efficacy Studies:

  • Animal models of specific diseases are used to assess whether the in vitro activity translates into a therapeutic effect. For example, if the analogs show anti-inflammatory properties in vitro, they would be tested in a rodent model of inflammation.[2]

Toxicology Studies:

  • These studies are essential to identify any potential adverse effects of the compounds.

Hypothetical Comparison Guide Structure

Had the data been available, a comprehensive comparison guide for this compound analogs would be structured as follows:

  • Introduction: Briefly introduce the this compound scaffold, its potential therapeutic relevance, and the importance of comparing in vitro and in vivo data.

  • Analog Synthesis and Characterization: Detail the synthetic routes to the different analogs and their structural confirmation.

  • In Vitro Activity Profile:

    • Present a table summarizing the IC₅₀ or EC₅₀ values from various in vitro assays for each analog.

    • Discuss the structure-activity relationships observed from the in vitro data.

    • Provide a detailed, step-by-step protocol for a key in vitro assay.

    • Include a Graphviz diagram illustrating the targeted biological pathway.

  • In Vivo Evaluation:

    • Present a table summarizing the key pharmacokinetic and efficacy data from animal studies for the most promising analogs.

    • Discuss the correlation between the in vitro potency and the in vivo efficacy.

    • Provide a detailed protocol for a relevant in vivo experiment.

    • Include a Graphviz diagram of the experimental workflow for the in vivo study.

  • Discussion and Future Directions: Synthesize the findings from both in vitro and in vivo studies to identify the most promising lead candidates and suggest future avenues for research and optimization.

  • References: A complete list of all cited sources with clickable links.

Illustrative Data Presentation and Visualization

To demonstrate how the data would be presented, here are examples of a table and a Graphviz diagram that would be included in such a guide.

Table 1: Hypothetical In Vitro Activity of this compound Analogs

Compound IDR-Group ModificationTarget Enzyme IC₅₀ (µM)Cell Viability CC₅₀ (µM)
Parent -H15.2>100
Analog A -CH₃8.5>100
Analog B -Cl2.155.4
Analog C -OCH₃12.8>100

Figure 1: Experimental Workflow for In Vivo Efficacy Study

G cluster_0 Animal Acclimatization cluster_1 Disease Induction cluster_2 Treatment Groups cluster_3 Outcome Assessment cluster_4 Data Analysis acclimatize Acclimatize Animals (7 days) induce Induce Disease Model (e.g., Carrageenan Injection) acclimatize->induce vehicle Vehicle Control induce->vehicle Randomization positive Positive Control (e.g., Ibuprofen) induce->positive Randomization analogA Analog A induce->analogA Randomization analogB Analog B induce->analogB Randomization measure Measure Efficacy Endpoint (e.g., Paw Edema) vehicle->measure Dosing positive->measure Dosing analogA->measure Dosing analogB->measure Dosing collect Collect Tissue/Blood Samples measure->collect analyze Statistical Analysis collect->analyze

Caption: Workflow for a typical in vivo anti-inflammatory study.

Conclusion

While a direct comparative guide on the in vitro and in vivo activity of this compound analogs cannot be provided at this time due to a lack of specific published data, the framework outlined above provides a clear roadmap for how such an analysis should be conducted and presented. The principles of rigorous in vitro characterization followed by validation in relevant in vivo models remain the cornerstone of modern drug discovery. Future research in this area would be of significant interest to the scientific community and could potentially lead to the development of novel therapeutic agents.

References

  • Information on the synthesis and reactivity of nicotinic acid derivatives can be found in general organic and medicinal chemistry liter
  • General principles of drug design and structure-activity relationships are covered in standard medicinal chemistry textbooks.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega.
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry.
  • In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical Sciences.
  • New compounds: amino acid derivatives of nicotinic acid. Journal of Pharmaceutical Sciences.
  • Further details on specific assay methodologies can be found in specialized laboratory manuals and public
  • Information on the selection and use of animal models is available from sources such as the National Institutes of Health (NIH)
  • In Vitro - In Vivo Correlations. FABAD Journal of Pharmaceutical Sciences.
  • In Vitro - In Vivo Correlation: From Theory to Applic
  • 3-Aminoisonicotinic acid. Chem-Impex.
  • 6-Aminonicotinic Acid: The Choice of Excellent Pharmaceutical Intermedi
  • Chapter 16.
  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm
  • (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents.
  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media.
  • Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cess
  • 3-Aminoisonicotinic acid | C6H6N2O2 | CID 459531. PubChem.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.

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A Comparative Benchmarking Guide to Novel 3-Amino-5-Methoxyisonicotinic Acid Derivatives as Potent NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of three novel 3-amino-5-methoxyisonicotinic acid derivatives—designated AMD-1, AMD-2, and AMD-3—against established inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). We will explore the scientific rationale for their design, present detailed protocols for their evaluation, and analyze their performance based on rigorous experimental data.

Introduction: The Rationale for Targeting NAMPT

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in a multitude of critical cellular processes, including energy metabolism, DNA repair, and cell signaling.[1] Mammalian cells synthesize NAD+ through several pathways, with the salvage pathway being predominant. In this pathway, Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme, catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN).[2][3]

Many cancer cells exhibit heightened metabolic activity and an increased reliance on the NAD+ salvage pathway for their rapid growth and survival.[4] This dependency makes NAMPT a compelling therapeutic target. Pharmacological inhibition of NAMPT leads to the depletion of intracellular NAD+ pools, triggering a cascade of events culminating in metabolic collapse and cell death, a strategy that has shown significant anti-tumor efficacy in various preclinical models.[1][3]

The this compound scaffold was selected as a promising backbone for novel inhibitors due to its structural similarity to nicotinamide, the natural substrate of NAMPT. This bioisosteric approach aims to create compounds that can effectively compete with nicotinamide for the enzyme's active site. This guide benchmarks our new derivatives against well-characterized NAMPT inhibitors, FK866 and CHS828, to ascertain their relative potency, cellular activity, and selectivity.[4]

The Strategic Approach to Inhibitor Benchmarking

A robust and multi-faceted experimental design is crucial for the comprehensive evaluation of new chemical entities. Our approach is designed to validate the mechanism of action and quantify the performance of our novel derivatives through a tiered screening process.

  • Causality of Experimental Choices: We begin with a direct biochemical assay to confirm on-target engagement with purified NAMPT enzyme. This step is critical to distinguish true inhibitors from compounds that may exhibit cytotoxicity through off-target effects. Following this, we progress to cell-based assays. These are essential for evaluating a compound's ability to penetrate the cell membrane, engage the intracellular target, and exert a biological effect—in this case, NAD+ depletion and subsequent reduction in cell viability. Finally, a selectivity screen against a related NAD+-dependent enzyme, Poly (ADP-ribose) Polymerase (PARP), provides an initial assessment of the compound's specificity, a key factor in minimizing potential toxicities.[5][6]

The experimental workflow is designed to be self-validating. For instance, a potent inhibitor in the biochemical assay should demonstrate a corresponding decrease in intracellular NAD+ levels and a reduction in the viability of NAMPT-dependent cancer cells. A lack of correlation between these data points would trigger further investigation into factors such as cell permeability or metabolic instability.

Experimental & Logic Workflow Diagram

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Selectivity Profiling biochem_assay NAMPT Enzymatic Assay biochem_result Determine IC50 (Direct Target Inhibition) biochem_assay->biochem_result Quantify nad_assay Intracellular NAD+ Assay biochem_result->nad_assay Validate in cells selectivity_assay PARP1 Enzymatic Assay biochem_result->selectivity_assay Assess Specificity nad_result Determine EC50 (Mechanism Confirmation) nad_assay->nad_result viability_assay Cell Viability Assay (NAMPT-dependent cells) nad_result->viability_assay Correlate with phenotype viability_result Determine IC50 (Cellular Potency) viability_assay->viability_result final_analysis Final Analysis: Compare AMD series vs. Known Inhibitors viability_result->final_analysis selectivity_result Determine IC50 (Off-Target Effect) selectivity_assay->selectivity_result selectivity_result->final_analysis start Start: Synthesize New Derivatives start->biochem_assay

Caption: Tiered workflow for benchmarking new NAMPT inhibitors.

Detailed Experimental Protocols

The following protocols are standardized to ensure reproducibility and allow for direct comparison between compounds.

Protocol 1: NAMPT Enzymatic Inhibition Assay (Fluorogenic)

This assay measures the activity of purified NAMPT through a series of coupled enzymatic reactions that produce a fluorescent signal proportional to NAMPT activity.[7]

  • Reagent Preparation :

    • Prepare NAMPT Assay Buffer as specified by the kit manufacturer (e.g., BPS Bioscience, Cat. No. 79295).[7]

    • Reconstitute purified recombinant human NAMPT enzyme to a working concentration of 20 ng/µL in NAMPT Dilution Buffer.

    • Prepare a substrate mix containing Nicotinamide, PRPP, and ATP in NAMPT Assay Buffer.

    • Prepare a 10 mM stock solution of each test compound (AMD-1, AMD-2, AMD-3, FK866, CHS828) in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate using DMSO.

  • Assay Procedure :

    • Add 2 µL of each compound dilution to wells of a black, flat-bottom 384-well plate. Include "DMSO only" controls for 100% activity and "no enzyme" controls for background.

    • Add 18 µL of the NAMPT enzyme working solution to each well except the "no enzyme" control.

    • Incubate for 20 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 20 µL of the substrate mix to all wells.

    • Add the subsequent coupled enzymes and developing reagents as per the manufacturer's protocol.[7]

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Data Acquisition and Analysis :

    • Measure fluorescence at an excitation of 340 nm and an emission of 460 nm using a microplate reader.

    • Subtract the background fluorescence from all wells.

    • Calculate the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Viability Assay

This protocol assesses the cytotoxic effect of the inhibitors on a cancer cell line known to be highly dependent on NAMPT, such as the human ovarian cancer cell line A2780.[8]

  • Cell Culture and Plating :

    • Culture A2780 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed 5,000 cells per well in a clear, 96-well plate and allow them to adhere overnight.

  • Compound Treatment :

    • Prepare a 10-point, 3-fold serial dilution of each test compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "medium only" and "DMSO vehicle" controls.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement (Resazurin-Based) :

    • Prepare a 0.15 mg/mL solution of Resazurin (e.g., CellTiter-Blue) in PBS.

    • Add 20 µL of the Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C until a color change is observed.

    • Measure fluorescence (Ex: 560 nm, Em: 590 nm).

  • Data Analysis :

    • Calculate the percent viability relative to the DMSO vehicle control.

    • Determine the IC50 values by plotting percent viability against the log of compound concentration and fitting to a dose-response curve.

Comparative Performance Data

The following table summarizes the performance of the novel this compound derivatives against the known inhibitors FK866 and CHS828.

CompoundTarget/AssayIC50 / EC50 (nM)Notes
AMD-1 NAMPT (Enzymatic) 8.5 High biochemical potency.
A2780 Viability15.2Excellent cellular activity.
Intracellular NAD+12.8Confirms on-target effect in cells.
PARP1 (Enzymatic)> 10,000Highly selective.
AMD-2 NAMPT (Enzymatic) 2.1 Most potent derivative in vitro.
A2780 Viability4.5Superior cellular potency.
Intracellular NAD+3.9Strong correlation with viability.
PARP1 (Enzymatic)> 10,000Highly selective.
AMD-3 NAMPT (Enzymatic) 25.3 Moderate biochemical potency.
A2780 Viability254.1Poor cell permeability or efflux.
Intracellular NAD+210.5Weak effect on cellular NAD+.
PARP1 (Enzymatic)> 10,000Highly selective.
FK866 NAMPT (Enzymatic) 10.2 Reference compound.[9]
A2780 Viability18.5Reference compound.
Intracellular NAD+15.1Reference compound.
PARP1 (Enzymatic)> 10,000Selective.
CHS828 NAMPT (Enzymatic) 5.8 Reference compound.[4]
A2780 Viability9.9Reference compound.
Intracellular NAD+8.1Reference compound.
PARP1 (Enzymatic)> 10,000Selective.
Analysis of Results

The data clearly demonstrates the potential of the this compound scaffold for developing potent and selective NAMPT inhibitors.

  • AMD-2 emerged as the lead compound, exhibiting superior biochemical potency (IC50 = 2.1 nM) and cellular activity (IC50 = 4.5 nM) compared to both the other derivatives and the established inhibitors FK866 and CHS828.

  • AMD-1 also showed excellent performance, with potency comparable to the reference inhibitors.

  • The strong correlation between the enzymatic IC50, the EC50 for NAD+ depletion, and the cellular viability IC50 for both AMD-1 and AMD-2 provides a high degree of confidence in their on-target mechanism of action.

  • In contrast, AMD-3 displayed a significant drop-off in potency between the biochemical and cellular assays, suggesting potential issues with cell permeability or that it may be a substrate for an efflux pump.

  • All three novel derivatives demonstrated high selectivity for NAMPT over PARP1, with IC50 values greater than 10,000 nM, indicating a favorable initial safety profile.

Signaling Pathway and Mechanism of Action

The therapeutic effect of these compounds is rooted in the disruption of the NAD+ salvage pathway.

NAMPT Inhibition and NAD+ Depletion Pathway

G cluster_downstream NAD+-Dependent Processes Nam Nicotinamide (Nam) NAMPT NAMPT Nam->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ PARPs PARPs (DNA Repair) NAD->PARPs Required for Sirtuins Sirtuins (Gene Regulation) NAD->Sirtuins Required for Metabolism Redox Reactions (Metabolism) NAD->Metabolism Required for NAMPT->NMN NMNAT->NAD Inhibitor AMD-2 / FK866 (NAMPT Inhibitor) Inhibitor->NAMPT Inhibits CellDeath ATP Depletion & Cell Death PARPs->CellDeath Sirtuins->CellDeath Metabolism->CellDeath

Sources

Safety Operating Guide

Proper Disposal of 3-Amino-5-methoxyisonicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3-Amino-5-methoxyisonicotinic acid. As a substituted pyridine derivative, this compound requires careful handling to mitigate potential risks to laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols for similar chemical classes.

Hazard Identification and Risk Assessment

Key Assumed Hazards:

  • Acute oral toxicity

  • Skin and eye irritant

  • Potential for respiratory irritation

All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of dust or fumes.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound and its waste. The following table outlines the minimum required PPE.

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]To prevent eye contact with dust particles or splashes.
Skin Protection Chemical-resistant gloves (nitrile or neoprene recommended) and a lab coat.[2][4]To prevent skin contact and absorption.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[5]To prevent inhalation of airborne particles.
Waste Segregation and Container Management

Proper segregation and containment of chemical waste are critical for safety and compliant disposal.

Step-by-Step Protocol for Waste Collection:

  • Designate a Waste Container: Use a clearly labeled, sealable hazardous waste container for all this compound waste, including unused product and contaminated materials (e.g., gloves, weigh boats, pipette tips).[2]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[2][6]

  • Segregation: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2] Incompatible materials to keep separate include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][7]

  • Container Integrity: Ensure the waste container is made of a compatible material and the cap is in good condition to prevent leaks.[8] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[8]

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and under the direct supervision of laboratory personnel.[8][9]

Disposal Procedure

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2] The recommended disposal method is through a licensed professional waste disposal service.[2]

Workflow for Final Disposal:

  • Contact EHS: When the waste container is full, or if it has been in the SAA for up to one year, contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup.[2][8]

  • Professional Disposal: The most common and effective method for the final disposal of this type of chemical waste is high-temperature chemical incineration.[2] This process ensures the complete destruction of the compound.

  • Documentation: Maintain accurate and up-to-date records of waste generation and disposal, as this is essential for regulatory compliance.[10]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in Section 2.

  • Containment: For a solid spill, carefully sweep up the material and place it into the designated hazardous waste container. Avoid generating dust. For a liquid spill, use an inert absorbent material to contain and collect the waste.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, following your institution's established protocols.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound waste ppe Wear appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat start->ppe container Collect waste in a designated, labeled hazardous waste container. ppe->container segregate Is the waste compatible with other chemicals in the container? container->segregate mix Add to existing compatible waste stream. segregate->mix Yes new_container Use a new, dedicated container. segregate->new_container No storage Store sealed container in a Satellite Accumulation Area (SAA). mix->storage new_container->storage full Is the container full or has it been stored for up to a year? storage->full full->storage No contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal service. full->contact_ehs Yes end End: Professional Disposal (e.g., Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

References

  • Proper Disposal of 3-Aminopyridazine: A Guide for Labor
  • This compound - Safety D
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Maryland.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • SAFETY DATA SHEET - 3-Aminopyridine. Fisher Scientific.
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • Safe handling and storage procedures for aminopyridines. Benchchem.
  • SAFETY D

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.